molecular formula C6H13NO3 B1674367 Hydroxyisoleucine CAS No. 55399-93-4

Hydroxyisoleucine

Número de catálogo: B1674367
Número CAS: 55399-93-4
Peso molecular: 147.17 g/mol
Clave InChI: OSCCDBFHNMXNME-YUPRTTJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid naturally found in the seeds of Trigonella foenum-graecum (fenugreek) . This compound is a subject of significant research interest due to its insulinotropic and insulin-sensitizing properties, making it a valuable tool for studying metabolic disorders . Its mechanism of action is multifaceted: it potentiates glucose-dependent insulin secretion by directly acting on pancreatic β-cells , improves insulin resistance by promoting mitochondrial biogenesis and acting through AMPK and Akt-dependent pathways , and demonstrates beneficial effects on dyslipidemia by reducing plasma triglycerides and total cholesterol . Recent human pharmacokinetic studies indicate that a daily intake of 450 mg of 4-HIL in divided doses maintains plasma concentrations above the effective half-maximal concentration (EC50) for glucose-lowering effects for more than 18 hours, informing its dosing in research models . In vitro and in vivo studies show that 4-HIL increases cellular glucose uptake, enhances the expression of genes involved in mitochondrial energy metabolism (e.g., PGC-1α, PGC-1β), and modulates key signaling pathways such as JNK and NF-κB, which are associated with obesity-induced insulin resistance . Computational pharmacology assessments predict that 4-Hydroxyisoleucine has favorable drug-like properties, including good gastrointestinal absorption and a low-risk toxicity profile . This product is intended for research applications only, including the study of type 2 diabetes, insulin resistance mechanisms, dyslipidemia, and other aspects of metabolic syndrome.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,4S)-2-amino-4-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCDBFHNMXNME-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90203947
Record name Hydroxyisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55399-93-4
Record name (2S,3R,4S)-4-Hydroxyisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55399-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyisoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90203947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SWT01T54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Scientific Exploration of (2S, 3R, 4S)-4-Hydroxyisoleucine in Fenugreek

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: (2S, 3R, 4S)-4-hydroxyisoleucine is a non-proteinogenic amino acid predominantly found in fenugreek (Trigonella foenum-graecum) seeds.[1][2] Its discovery has garnered significant attention within the scientific community due to its potent insulinotropic and anti-diabetic properties.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this unique compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Structural Elucidation

The journey to identifying (2S, 3R, 4S)-4-hydroxyisoleucine began with traditional observations of fenugreek's anti-diabetic effects.[3] Scientific investigation led to the isolation and characterization of this novel amino acid, which was found to be responsible for a significant portion of fenugreek's therapeutic properties.[1] Structurally, it is an isomer of 4-hydroxyisoleucine (B15566), and the (2S, 3R, 4S) configuration is the most biologically active form.

Quantitative Analysis

The concentration of (2S, 3R, 4S)-4-hydroxyisoleucine in fenugreek seeds can vary depending on the geographical origin and genotype of the plant. The table below summarizes the reported concentrations from various studies.

Geographic Origin/GenotypeConcentration of (2S, 3R, 4S)-4-Hydroxyisoleucine (% of dry seed weight)Reference
India0.015%[2]
Greece0.2%
Iran0.4%[2]
Various Genotypes0.41% - 1.90%[5]

Experimental Protocols

Extraction and Isolation of (2S, 3R, 4S)-4-Hydroxyisoleucine

A common method for the isolation of 4-hydroxyisoleucine from fenugreek seeds involves a multi-step process beginning with solvent extraction followed by ion-exchange chromatography.

Methodology:

  • Defatting: Powdered fenugreek seeds are first defatted using a non-polar solvent like hexane (B92381) to remove lipids.

  • Extraction: The defatted seed powder is then extracted with an aqueous ethanol (B145695) solution (e.g., 50-70% ethanol).

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

  • Ion-Exchange Chromatography: The concentrated extract is passed through a cation exchange resin column. The column is washed to remove neutral and anionic compounds. 4-hydroxyisoleucine, being an amino acid, binds to the resin and is subsequently eluted using a basic solution, such as 1N ammonium (B1175870) hydroxide.

  • Purification: The eluted fractions containing 4-hydroxyisoleucine are collected, pooled, and can be further purified by techniques like crystallization.

G A Fenugreek Seeds B Powdering A->B C Defatting with Hexane B->C D Aqueous Ethanol Extraction C->D E Concentration of Extract D->E F Cation Exchange Chromatography E->F G Elution with Ammonium Hydroxide F->G H Purified (2S, 3R, 4S)-4-Hydroxyisoleucine G->H

Figure 1: General workflow for the extraction and isolation of 4-hydroxyisoleucine.
Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are robust methods for the quantification of 4-hydroxyisoleucine in fenugreek extracts.

a) HPLC Method

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically used. For instance, a gradient of Solvent A (e.g., 65 mmol Sodium acetate, 1.5% tetrahydrofuran, pH 5.7) and Solvent B (e.g., methanol).

  • Detection: Fluorescence detection is often employed after pre-column derivatization with a reagent like o-phthaldialdehyde (OPA).

  • Retention Time: The retention time for 4-hydroxyisoleucine will vary based on the specific method parameters but is typically well-resolved from other amino acids.

b) HPTLC Method

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A common mobile phase is a mixture of butanol, acetic acid, and water (e.g., 4:1:1, v/v/v).

  • Detection: The plates can be visualized under UV light (e.g., 254 nm). For specific detection of amino acids, the plate is sprayed with a ninhydrin (B49086) solution and heated, which results in colored spots. The density of the spots can be quantified using a densitometer.

  • Rf Value: The retardation factor (Rf) for 4-hydroxyisoleucine is characteristic under specific chromatographic conditions.

Biological Activity and Signaling Pathways

(2S, 3R, 4S)-4-hydroxyisoleucine exhibits its anti-diabetic effects through two primary mechanisms: stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and improving insulin sensitivity in peripheral tissues.

Insulin Secretion from Pancreatic β-Cells

4-hydroxyisoleucine potentiates glucose-stimulated insulin secretion (GSIS).[3] This means its effect is more pronounced at higher blood glucose levels, which reduces the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. The exact molecular mechanism is still under investigation but is known to be a direct effect on the pancreatic islets.[3]

G cluster_0 Pancreatic β-Cell Glucose High Glucose Metabolism Increased ATP/ADP Ratio Glucose->Metabolism KATP_channel KATP Channel Closure Metabolism->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion HIL (2S, 3R, 4S)-4-Hydroxyisoleucine HIL->Insulin_secretion Potentiates

Figure 2: Potentiation of glucose-stimulated insulin secretion by 4-hydroxyisoleucine.
Improving Insulin Sensitivity via AMPK and Akt Signaling Pathways

In peripheral tissues like skeletal muscle and liver, 4-hydroxyisoleucine has been shown to improve insulin sensitivity by activating key signaling pathways, namely the AMP-activated protein kinase (AMPK) and the Protein Kinase B (Akt) pathways.[6][7]

Activation of these pathways leads to a cascade of downstream effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake from the bloodstream into the cells.[8][9][10]

Key Steps in the Signaling Cascade:

  • AMPK Activation: 4-hydroxyisoleucine promotes the phosphorylation and activation of AMPK.

  • Akt Activation: It also leads to the phosphorylation and activation of Akt.

  • PI3K Involvement: The activation of Akt is dependent on phosphoinositide 3-kinase (PI3K).[8][10]

  • GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane.

  • Glucose Uptake: The increased presence of GLUT4 on the cell surface enhances the uptake of glucose into the cell, thereby lowering blood glucose levels.

G HIL (2S, 3R, 4S)-4-Hydroxyisoleucine AMPK AMPK Activation HIL->AMPK PI3K PI3K Activation HIL->PI3K GLUT4_translocation GLUT4 Translocation to Plasma Membrane AMPK->GLUT4_translocation Akt Akt Activation PI3K->Akt Akt->GLUT4_translocation GLUT4_vesicles GLUT4 Vesicles GLUT4_vesicles->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 3: Signaling pathway for improved insulin sensitivity by 4-hydroxyisoleucine.

Conclusion

The discovery of (2S, 3R, 4S)-4-hydroxyisoleucine in fenugreek has opened up new avenues for the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes. Its dual action of enhancing insulin secretion and improving insulin sensitivity makes it a compelling candidate for further research and clinical investigation. The detailed experimental protocols and understanding of its molecular mechanisms provided in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting field.

References

4-Hydroxyisoleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Novel Nonprotein Amino Acid with Therapeutic Potential in Metabolic Disorders

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL) is a nonprotein amino acid predominantly found in the seeds of fenugreek (Trigonella foenum-graecum).[1][2][3][4] This unique branched-chain amino acid has garnered significant scientific interest for its potent pharmacological activities, particularly its insulinotropic, anti-hyperglycemic, and anti-dyslipidemic properties.[5][6] This technical guide provides a comprehensive overview of 4-hydroxyisoleucine, encompassing its biological functions, mechanisms of action, and experimental data. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for metabolic diseases such as type 2 diabetes and obesity.

Introduction: The Profile of a Promising Nonprotein Amino Acid

4-Hydroxyisoleucine is a unique amino acid that is not incorporated into proteins and is primarily found in plants, with fenugreek seeds being its most abundant natural source.[1][4] It exists in two isomeric forms, with the (2S, 3R, 4S) configuration being the major and more biologically active isomer.[3][7][8][9] Unlike many conventional anti-diabetic agents, 4-HIL exhibits a glucose-dependent mechanism of action, which minimizes the risk of hypoglycemia.[5][10][11] Its multifaceted effects on glucose and lipid metabolism position it as a compelling candidate for the management of metabolic syndrome.[6]

Biological Activities and Therapeutic Potential

The therapeutic potential of 4-hydroxyisoleucine stems from its diverse biological activities, which primarily target key aspects of metabolic regulation.

Glucose Homeostasis and Anti-diabetic Effects

The most well-documented effect of 4-hydroxyisoleucine is its ability to regulate blood glucose levels. This is achieved through a dual mechanism:

  • Insulinotropic Activity: 4-HIL directly stimulates pancreatic β-cells to release insulin (B600854) in a glucose-dependent manner.[1][2][5][10][11] This means that it enhances insulin secretion only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia, a common side effect of some anti-diabetic drugs.[5]

  • Enhanced Insulin Sensitivity: Beyond its effects on insulin secretion, 4-HIL has been shown to improve insulin sensitivity in peripheral tissues such as muscle, liver, and adipose tissue.[1][6] It promotes glucose uptake in these tissues, contributing to lower blood glucose levels.[2][12]

Lipid Metabolism and Anti-dyslipidemic Effects

4-Hydroxyisoleucine has demonstrated beneficial effects on lipid profiles, which are often dysregulated in metabolic disorders. Studies have shown that 4-HIL can:

  • Reduce plasma triglycerides.[1][13][14][15]

  • Lower total cholesterol and LDL-cholesterol levels.[1][13][14]

  • Increase the ratio of HDL-cholesterol to total cholesterol.

These effects are likely mediated by improvements in insulin sensitivity and the regulation of genes involved in lipid metabolism.[15]

Weight Management and Anti-obesity Effects

In animal models of diet-induced obesity, 4-hydroxyisoleucine has been shown to reduce body weight.[6] This effect is associated with a decrease in both plasma insulin and glucose levels.[6] Its ability to improve insulin sensitivity and regulate nutrient partitioning may contribute to its potential as a weight management agent.[3]

Mechanism of Action: Unraveling the Signaling Pathways

The biological effects of 4-hydroxyisoleucine are underpinned by its interaction with key cellular signaling pathways involved in metabolic regulation.

Pancreatic β-Cell Stimulation

The insulinotropic effect of 4-HIL is a direct action on pancreatic β-cells.[5][10][11] While the precise molecular targets are still under investigation, it is known that this stimulation is dependent on ambient glucose concentrations.[5][10][11] The pattern of insulin secretion induced by 4-HIL is biphasic and occurs without altering the secretion of glucagon (B607659) and somatostatin.[3][10][11]

Insulin Signaling Pathway

In peripheral tissues, 4-hydroxyisoleucine enhances insulin sensitivity by modulating the insulin signaling cascade. Key events include:

  • Activation of PI3K/Akt Pathway: 4-HIL has been shown to activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway.[6][12][16] This is a central pathway in insulin action.

  • Increased GLUT4 Translocation: Activation of the PI3K/Akt pathway leads to the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane in muscle and adipose cells.[1][12][17] This increases the uptake of glucose from the bloodstream into the cells.[12]

The following diagram illustrates the proposed mechanism of 4-hydroxyisoleucine in enhancing insulin sensitivity.

G HIL 4-Hydroxyisoleucine InsulinReceptor Insulin Receptor HIL->InsulinReceptor Activates IRS1 IRS-1 InsulinReceptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane GlucoseUptake Increased Glucose Uptake GLUT4_membrane->GlucoseUptake

Insulin Signaling Pathway Activated by 4-Hydroxyisoleucine.
Anti-inflammatory Effects

Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. 4-Hydroxyisoleucine has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines like TNF-α and modulating macrophage activity.[1][9]

The workflow for investigating the anti-inflammatory effects of 4-HIL is depicted below.

G cluster_invitro In Vitro cluster_invivo In Vivo Macrophage Macrophage Culture HIL_treatment_vitro 4-HIL Treatment Macrophage->HIL_treatment_vitro Cytokine_analysis Cytokine Analysis (e.g., TNF-α) HIL_treatment_vitro->Cytokine_analysis Obese_model High-Fat Diet Obese Mouse Model HIL_treatment_vivo 4-HIL Administration Obese_model->HIL_treatment_vivo Tissue_analysis Tissue Analysis (Adipose, Liver) HIL_treatment_vivo->Tissue_analysis Inflammation_markers Inflammatory Marker Quantification Tissue_analysis->Inflammation_markers

Experimental Workflow for Anti-inflammatory Studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical and clinical studies on 4-hydroxyisoleucine.

Table 1: In Vitro Efficacy of 4-Hydroxyisoleucine
ParameterCell/Tissue TypeEffective ConcentrationObserved EffectReference
Insulin SecretionRat and Human Pancreatic Islets100 µM - 1 mMPotentiation of glucose-induced insulin release[10][11]
Insulin SecretionIsolated Rat Pancreatic Islets200 µMSignificant increase in insulin release[7]
Glucose UptakeL6-GLUT4myc MyotubesNot specifiedSubstantial increase in 2-DG uptake[12]
Glucose Uptake3T3-L1 AdipocytesDose-dependentIncreased glucose uptake in insulin-resistant cells[17]
Table 2: In Vivo Efficacy of 4-Hydroxyisoleucine in Animal Models
Animal ModelDosageDurationKey FindingsReference
Normal Rats (IVGTT)18 mg/kgSingle doseImproved glucose tolerance[5]
Normal Dogs (OGTT)18 mg/kgSingle doseImproved glucose tolerance[5]
NIDD Rats50 mg/kg6 daysReduced basal hyperglycemia and insulinemia[5]
Diet-induced Obese MiceNot specifiedNot specifiedReduced body weight, plasma insulin, and glucose[6]
Dyslipidemic HamsterNot specifiedNot specifiedDecreased plasma triglycerides, total cholesterol, and free fatty acids
db/db MiceNot specifiedNot specifiedImproved blood glucose, insulin, and lipid levels[18]
Table 3: Pharmacokinetic Parameters of 4-Hydroxyisoleucine
SpeciesRouteDoseCmaxTmaxAbsolute BioavailabilityReference
RatOral50 mg/kg11,356 ± 844 ng/mL1 h56.8%[19]
HumanOral150 mg2.42 ± 0.61 µg/mL0.5 hNot Applicable[20][21]

Experimental Protocols

This section outlines the general methodologies for key experiments involving 4-hydroxyisoleucine.

Extraction and Purification of 4-Hydroxyisoleucine from Fenugreek Seeds

A common procedure for the isolation of 4-hydroxyisoleucine from fenugreek seeds involves the following steps:

  • Defatting: The powdered fenugreek seeds are first defatted using a non-polar solvent like hexane.[22]

  • Extraction: The defatted material is then extracted with an alcohol-water mixture, typically 70% ethanol.[22][23]

  • Purification: The crude extract is further purified using ion-exchange chromatography. The extract is passed through a cation exchange resin, and 4-HIL is subsequently eluted with a basic solution such as ammonia.[22][24]

  • Crystallization: The purified fraction is concentrated, and 4-hydroxyisoleucine can be crystallized using a solvent like diethyl ether.[22]

In Vitro Insulin Secretion Assay

The effect of 4-hydroxyisoleucine on insulin secretion can be assessed using isolated pancreatic islets from rats or humans.

  • Islet Isolation: Pancreatic islets are isolated by collagenase digestion of the pancreas followed by purification.

  • Incubation: Groups of isolated islets are incubated in a buffer solution containing varying concentrations of glucose (e.g., 3 mM, 8.3 mM, 16.7 mM) with and without different concentrations of 4-hydroxyisoleucine.[5]

  • Insulin Measurement: After the incubation period, the supernatant is collected, and the amount of secreted insulin is quantified using methods like radioimmunoassay (RIA) or ELISA.

In Vivo Glucose Tolerance Test (GTT)

The in vivo anti-diabetic activity of 4-hydroxyisoleucine can be evaluated using oral or intravenous glucose tolerance tests in animal models.

  • Animal Model: Normal or diabetic animal models (e.g., Wistar rats, db/db mice) are used.

  • Fasting: The animals are fasted overnight prior to the experiment.

  • Administration: A baseline blood sample is collected. Then, 4-hydroxyisoleucine or a vehicle control is administered, followed by a glucose challenge (oral or intravenous).

  • Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis: Plasma glucose and insulin levels are measured for each time point to assess glucose tolerance and insulin response.

Safety and Toxicology

Preclinical studies have indicated a favorable safety profile for 4-hydroxyisoleucine. Acute and subchronic oral toxicity studies in rats have shown a high median lethal dose (LD50) of over 2000 mg/kg of body weight.[25][26][27] The No-Observed-Adverse-Effect Level (NOAEL) has been established at 500 mg/kg of body weight in rats.[25][26][27] Furthermore, studies have shown that 4-hydroxyisoleucine is not mutagenic or genotoxic.[25][26][27]

Conclusion and Future Directions

4-Hydroxyisoleucine, a nonprotein amino acid from fenugreek, has demonstrated significant potential as a therapeutic agent for metabolic disorders. Its unique glucose-dependent insulinotropic activity, coupled with its ability to improve insulin sensitivity and lipid profiles, makes it an attractive candidate for the development of new treatments for type 2 diabetes, obesity, and dyslipidemia. The compound's favorable safety profile further enhances its therapeutic promise.

Future research should focus on elucidating the precise molecular targets of 4-hydroxyisoleucine in pancreatic β-cells and peripheral tissues. Further clinical trials are warranted to establish its efficacy and safety in human populations with metabolic diseases. The development of optimized extraction and synthesis methods will also be crucial for its potential commercialization as a pharmaceutical or nutraceutical product.

References

The Quest for 4-Hydroxyisoleucine: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid recognized for its significant pharmacological properties, particularly its insulinotropic and anti-diabetic effects.[1][2] This has led to considerable interest from the pharmaceutical and nutraceutical industries in identifying and harnessing its natural sources. This technical guide provides a comprehensive overview of the known natural sources of 4-hydroxyisoleucine, methods for its extraction and quantification, and a detailed look at its mechanism of action. Despite extensive research, the natural occurrence of 4-hydroxyisoleucine appears to be remarkably restricted.

Natural Sources of 4-Hydroxyisoleucine: A Near Monopoly

Extensive phytochemical screening and literature reviews reveal that 4-hydroxyisoleucine is almost exclusively found in plants of the Trigonella genus, a member of the Fabaceae family.[3][4] Fenugreek (Trigonella foenum-graecum) is the most well-known and commercially significant source of this compound.[3][5]

While some literature vaguely alludes to its presence in "certain plants and fungi," specific, verifiable examples outside of the Trigonella genus are not documented in peer-reviewed scientific publications. Research has identified 4-hydroxyisoleucine in other Trigonella species, such as Trigonella persica, an endemic species in Iran.[6] However, for practical and commercial purposes, fenugreek remains the sole viable natural source of 4-hydroxyisoleucine.

Table 1: Quantitative Data of 4-Hydroxyisoleucine in Trigonella Species

Plant SpeciesPlant PartConcentration (% of Dry Weight)Reference(s)
Trigonella foenum-graecumSeeds0.015 - 0.4%[5][7]
Trigonella foenum-graecum (Indian genotype, irrigated)Seedsup to 1.90%[8]
Trigonella foenum-graecum (Amasya/TR genotype, irrigated)Seedsup to 1.63%[8]
Trigonella persicaSeedlings (day 5, 7.5 mM Isoleucine treatment)0.0717% (717 µ g/100mg FW)[6]

Experimental Protocols for Extraction, Isolation, and Quantification

The extraction and analysis of 4-hydroxyisoleucine from fenugreek seeds require specific and validated methodologies to ensure purity and accurate quantification.

Extraction of 4-Hydroxyisoleucine

A common and effective method for extracting 4-hydroxyisoleucine from fenugreek seeds involves the use of a hydroalcoholic solvent.

Protocol: Ethanol-Water Extraction

  • Preparation of Plant Material: Grind dried fenugreek seeds into a fine powder to increase the surface area for extraction.

  • Defatting (Optional but Recommended): To remove lipidic compounds that may interfere with subsequent steps, pre-extract the powdered seeds with a non-polar solvent like hexane (B92381) or petroleum ether.

  • Primary Extraction:

    • Suspend the defatted seed powder in a 50% ethanol-water solution (v/v).[6]

    • Agitate the mixture at room temperature for a specified period (e.g., 90 minutes to 24 hours) to ensure efficient extraction.

    • Separate the solid material from the liquid extract by filtration or centrifugation.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to remove the ethanol (B145695) and reduce the volume.

Isolation of 4-Hydroxyisoleucine

For obtaining a purified fraction of 4-hydroxyisoleucine, ion-exchange chromatography is a widely used and effective technique.[6]

Protocol: Ion-Exchange Chromatography

  • Resin Preparation: Use a cation-exchange resin (e.g., Amberlite IR-120) and pack it into a chromatography column. Equilibrate the column with a suitable buffer (e.g., deionized water or a weak acid).

  • Sample Loading: Load the concentrated crude extract onto the prepared column.

  • Washing: Wash the column with deionized water to remove neutral and anionic compounds.

  • Elution: Elute the bound amino acids, including 4-hydroxyisoleucine, using a suitable eluent, typically a dilute basic solution (e.g., 2M ammonium (B1175870) hydroxide).

  • Fraction Collection and Analysis: Collect the fractions and monitor for the presence of 4-hydroxyisoleucine using a suitable analytical technique (e.g., Thin Layer Chromatography with ninhydrin (B49086) staining).

Quantification of 4-Hydroxyisoleucine

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of 4-hydroxyisoleucine.

Protocol: HPLC Analysis

  • Sample Preparation:

    • The extracted and isolated fractions containing 4-hydroxyisoleucine may require derivatization for enhanced detection. Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common method for amino acid analysis.[7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution system is often employed. For example, a gradient of solvent A (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 6.5) and solvent B (e.g., methanol) can be used.

    • Detection: If OPA derivatization is used, a fluorescence detector is required (e.g., excitation at 330 nm and emission at 450 nm).

  • Quantification:

    • Prepare a standard curve using a certified reference standard of 4-hydroxyisoleucine at various concentrations.

    • Inject the prepared sample and compare the peak area with the standard curve to determine the concentration of 4-hydroxyisoleucine in the sample.

Signaling Pathways of 4-Hydroxyisoleucine

The primary therapeutic interest in 4-hydroxyisoleucine stems from its effects on glucose metabolism and insulin (B600854) signaling.

Insulinotropic Effect

4-Hydroxyisoleucine directly stimulates pancreatic β-cells to release insulin in a glucose-dependent manner.[9] This means it is most effective when blood glucose levels are elevated, reducing the risk of hypoglycemia.

Insulin Sensitizing Effect

Beyond its effects on insulin secretion, 4-hydroxyisoleucine also enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue. It achieves this by activating the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a key cascade in insulin signaling.[9][10] This leads to increased glucose uptake by cells.

Visualizations

Experimental Workflow

experimental_workflow start Fenugreek Seeds grinding Grinding start->grinding defatting Defatting (with Hexane) grinding->defatting extraction Ethanol-Water Extraction defatting->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract ion_exchange Ion-Exchange Chromatography crude_extract->ion_exchange purified_fraction Purified 4-HIL Fraction ion_exchange->purified_fraction hplc HPLC Analysis (Quantification) purified_fraction->hplc end Quantitative Data hplc->end

Caption: Workflow for Extraction, Isolation, and Quantification of 4-Hydroxyisoleucine.

Signaling Pathway

signaling_pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_muscle Muscle/Adipose Cell glucose High Blood Glucose hil_pancreas 4-Hydroxyisoleucine beta_cell β-cell Stimulation hil_pancreas->beta_cell insulin_secretion Insulin Secretion beta_cell->insulin_secretion insulin_receptor Insulin Receptor insulin_secretion->insulin_receptor Insulin pi3k PI3K insulin_receptor->pi3k akt Akt pi3k->akt glut4 GLUT4 Translocation akt->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Caption: Simplified Signaling Pathway of 4-Hydroxyisoleucine.

Conclusion

4-Hydroxyisoleucine stands out as a unique amino acid with promising therapeutic applications, particularly in the management of metabolic disorders. However, its natural distribution is remarkably limited, with Trigonella foenum-graecum (fenugreek) being the only significant and commercially viable source. The methodologies for its extraction, isolation, and quantification from fenugreek are well-established, providing a solid foundation for research and development. A thorough understanding of its signaling pathways, primarily its dual action on insulin secretion and sensitization, is crucial for its application in drug development and as a functional food ingredient. Future research may focus on biosynthetic production methods to overcome the limitations of its sparse natural availability.

References

The Biosynthesis of 4-Hydroxyisoleucine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, particularly its insulinotropic and anti-diabetic properties. This technical guide provides an in-depth overview of the biosynthesis pathway of 4-HIL in plants, focusing on the core enzymatic processes, quantitative data, and experimental methodologies.

The Core Biosynthetic Pathway

The biosynthesis of 4-hydroxyisoleucine in plants, primarily elucidated through studies on fenugreek, is a targeted hydroxylation reaction. The direct precursor for 4-HIL is the essential amino acid L-isoleucine. The key enzymatic step involves the introduction of a hydroxyl group at the C4 position of the isoleucine molecule.

This conversion is catalyzed by a specific enzyme, L-isoleucine dioxygenase , which belongs to the family of 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[1] These enzymes are non-heme iron-containing proteins that utilize 2-oxoglutarate (α-ketoglutarate) as a co-substrate.[2][3]

The overall reaction can be summarized as follows:

L-Isoleucine + 2-Oxoglutarate + O₂ → 4-Hydroxyisoleucine + Succinate + CO₂

This reaction is dependent on the presence of several crucial cofactors:

  • Ferrous iron (Fe²⁺): Essential for the catalytic activity of the dioxygenase.

  • 2-Oxoglutarate: Acts as a co-substrate, being oxidatively decarboxylated to succinate.

  • Molecular Oxygen (O₂): The source of the hydroxyl group.

  • Ascorbate: While not always strictly required for all 2-ODDs, it generally enhances the reaction, likely by maintaining the iron cofactor in its reduced Fe²⁺ state.[2]

The biosynthesis has been demonstrated to occur in etiolated seedlings of fenugreek.[1]

Visualizing the Biosynthesis Pathway

4-Hydroxyisoleucine Biosynthesis cluster_enzyme Enzymatic Conversion cluster_cofactors Cofactors & Co-substrates cluster_products Byproducts Isoleucine L-Isoleucine Enzyme Isoleucine Dioxygenase (2-Oxoglutarate-dependent) Isoleucine->Enzyme 4HIL 4-Hydroxyisoleucine Enzyme->4HIL Succinate Succinate Enzyme->Succinate CO2 CO₂ Enzyme->CO2 2OG 2-Oxoglutarate 2OG->Enzyme O2 O₂ O2->Enzyme Fe2 Fe²⁺ Fe2->Enzyme Asc Ascorbate Asc->Enzyme

A simplified diagram of the 4-hydroxyisoleucine biosynthesis pathway.

Quantitative Data

Quantitative analysis of 4-hydroxyisoleucine content in fenugreek seeds reveals variability based on genotype and geographical origin.

Plant MaterialMethod of Analysis4-Hydroxyisoleucine Content (% of dry weight)Reference
Fenugreek (Trigonella foenum-graecum) seeds from IranHPLC0.4%[4]
Fenugreek (Trigonella foenum-graecum) seedsHPTLCAverage of 0.35% (range 0.015% - 0.4%)[5]
EnzymeSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temperature (°C)Reference
L-Isoleucine Dioxygenase (mutant IDOM3) from B. thuringiensisL-Isoleucine2.8 ± 0.215.2 ± 0.57.0~35[6]
L-Isoleucine Dioxygenase (mutant IDOM3) from B. thuringiensis2-Oxoglutarate0.11 ± 0.0115.1 ± 0.47.0~35[6]

Experimental Protocols

Extraction of 4-Hydroxyisoleucine from Plant Material

A common method for the extraction of 4-HIL from fenugreek seeds for analytical purposes involves the following steps:

  • Sample Preparation: Dry fenugreek seeds are finely ground to a powder.

  • Defatting (Optional but Recommended): The powdered seeds are macerated with a non-polar solvent like petroleum ether to remove lipids, which can interfere with subsequent analysis.[4]

  • Extraction: The defatted seed powder is then extracted with an ethanol-water mixture (e.g., 50% ethanol).[4] The mixture is typically stirred or macerated for an extended period to ensure efficient extraction.

  • Purification (for isolation): For isolating larger quantities of 4-HIL, ion-exchange chromatography is often employed. The ethanolic extract is passed through a cation exchange resin, and after washing, the amino acids are eluted with a basic solution (e.g., 1N ammonium (B1175870) hydroxide).[4]

Quantification of 4-Hydroxyisoleucine by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantitative analysis of 4-HIL.

  • Derivatization: As 4-HIL lacks a strong chromophore, pre-column derivatization is necessary for fluorescence or UV detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol), which reacts with primary amines to form highly fluorescent isoindole derivatives.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[7]

    • Mobile Phase: A gradient elution is often employed. For example, a gradient of solvent A (e.g., 0.1 M sodium acetate, pH 6.95: methanol: tetrahydrofuran; 92.5:5:2.5) and solvent B (e.g., methanol: tetrahydrofuran; 97.5:2.5) can be used.[3]

    • Flow Rate: A typical flow rate is around 0.8-1.0 mL/min.[3][7]

    • Detection: Fluorescence detection is highly sensitive for OPA derivatives (e.g., λex = 330-355 nm, λem = 410-440 nm).[3][7]

  • Quantification: A calibration curve is generated using a certified standard of 4-hydroxyisoleucine. The concentration in the sample is determined by comparing its peak area to the calibration curve.

General Protocol for in vitro Enzyme Assay of a 2-Oxoglutarate-Dependent Dioxygenase

While a specific, detailed protocol for isoleucine dioxygenase from fenugreek is not available, a general assay can be designed based on the known requirements of 2-ODDs.

  • Preparation of Cell-Free Extract:

    • Homogenize fresh plant tissue (e.g., etiolated fenugreek seedlings) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors, ascorbate, and dithiothreitol).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.

  • Enzyme Reaction Mixture:

    • In a microcentrifuge tube, combine the following components:

      • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • L-Isoleucine (substrate)

      • 2-Oxoglutarate (co-substrate)

      • Ferrous sulfate (B86663) (FeSO₄)

      • Sodium ascorbate

      • Cell-free extract (to initiate the reaction)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) or by heat inactivation.

  • Product Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed for the presence of 4-hydroxyisoleucine using a suitable analytical method, such as HPLC with derivatization as described above.

Visualizing the Experimental Workflow for Enzyme Activity

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Plant Plant Tissue (e.g., Fenugreek Seedlings) Homogenize Homogenization (Extraction Buffer) Plant->Homogenize Centrifuge1 Centrifugation Homogenize->Centrifuge1 Extract Cell-Free Extract Centrifuge1->Extract Mix Prepare Reaction Mixture (Substrate, Cofactors) Extract->Mix AddExtract Add Cell-Free Extract (Start Reaction) Mix->AddExtract Incubate Incubation (Optimal Temperature & Time) AddExtract->Incubate Terminate Reaction Termination (e.g., Acid Quenching) Incubate->Terminate Centrifuge2 Centrifugation Terminate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant HPLC HPLC Analysis (Derivatization & Detection) Supernatant->HPLC Quantify Quantification of 4-Hydroxyisoleucine HPLC->Quantify

A generalized workflow for the in vitro assay of isoleucine dioxygenase activity.

Future Perspectives and Research Directions

While the fundamental biosynthetic pathway of 4-hydroxyisoleucine in fenugreek has been outlined, several areas warrant further investigation to provide a complete molecular picture. Key future research should focus on:

  • Enzyme Purification and Characterization: The purification of isoleucine dioxygenase from Trigonella foenum-graecum is essential for its detailed biochemical characterization, including the determination of its kinetic parameters, substrate specificity, and structural analysis.

  • Gene Identification and Cloning: The identification and cloning of the gene(s) encoding isoleucine dioxygenase and any other accessory enzymes in the pathway in fenugreek will be a significant step forward. This will enable heterologous expression and production of the enzyme for biotechnological applications and a deeper understanding of its regulation.

  • Regulatory Mechanisms: Investigating how the biosynthesis of 4-HIL is regulated at the genetic and metabolic levels in response to developmental cues and environmental stresses will provide a more comprehensive understanding of its physiological role in the plant.

This technical guide provides a summary of the current knowledge on the biosynthesis of 4-hydroxyisoleucine in plants. Further research into the specific enzymes and genes will undoubtedly open up new avenues for the sustainable production of this valuable bioactive compound.

References

A Comprehensive Technical Guide to 4-Hydroxyisoleucine: Physicochemical Properties, Experimental Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid predominantly found in the seeds of the fenugreek plant (Trigonella foenum-graecum)[1][2][3]. It has garnered significant scientific interest for its potent antidiabetic and metabolic regulatory properties[1][4][5]. Unlike the 20 common amino acids, 4-HIL is not incorporated into proteins in mammals and is noted for its unique branched-chain structure with an additional hydroxyl group[6][7]. The major bioactive isomer, (2S,3R,4S)-4-hydroxyisoleucine, is primarily responsible for its pharmacological effects, which include stimulating glucose-dependent insulin (B600854) secretion and improving insulin sensitivity in peripheral tissues[3][5][8][9]. This technical guide provides an in-depth overview of its physicochemical characteristics, detailed experimental protocols for its isolation and analysis, and a summary of its biological mechanisms of action.

Core Physicochemical Properties

4-Hydroxyisoleucine is a white to off-white solid, soluble in water[10][11]. Its molecular structure contains three stereocenters, leading to multiple possible isomers, with the (2S,3R,4S) configuration being the most abundant and active natural form[7]. The molecule's properties make it a candidate for oral drug development, as it complies with key drug-likeness rules such as Lipinski's rule of five[1][12].

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₃[8][10][11]
Molecular Weight 147.17 g/mol [2][4][7][10][11]
Appearance White to off-white solid/powder[4][10]
Melting Point ~223-224°C; ~240°C (decomposes)[10][13]
Boiling Point (Predicted) 331.6 ± 32.0 °C[13]
Solubility Soluble in water (≥26 mg/mL); Slightly soluble in Methanol (B129727)[10][11][13]
pKa (Predicted) 2.41 ± 0.25[13]
Optical Activity ([α]/D) +32.5 ± 2.0° (c = 1 in H₂O)[13]
LogP -2.63[6][12]
Topological Polar Surface Area (TPSA) 83.55 Ų[6][12]

Experimental Protocols

Extraction and Isolation from Fenugreek Seeds

The isolation of 4-hydroxyisoleucine from fenugreek seeds is a multi-step process involving defatting, extraction, and chromatographic purification. The following protocol is a synthesized representation of common methods.

Objective: To isolate and purify 4-HIL from Trigonella foenum-graecum seeds.

Methodology:

  • Preparation: Pulverize dried fenugreek seeds and pass the powder through a 40-mesh sieve[2].

  • Defatting: Subject the sieved powder to extraction with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids. This step is typically repeated multiple times to ensure complete defatting[2][14].

  • Aqueous-Alcoholic Extraction: Extract the defatted powder with an ethanol-water mixture (e.g., 50-70% ethanol)[1][2][14]. The extraction can be performed at room temperature or slightly elevated temperatures (50-65°C) with stirring for 1-2 hours and repeated 2-4 times to maximize yield[15].

  • Concentration: Combine the filtrates from the extraction steps and concentrate the solution under reduced pressure to obtain a viscous extract[2]. This concentrate can be spray-dried to yield a free-flowing powder[2].

  • Ion-Exchange Chromatography:

    • Dissolve the dried extract in demineralized water[2].

    • Load the solution onto a strong cation-exchange resin column (e.g., D001 type)[2][14][15].

    • Wash the column with demineralized water to remove unbound components like saponins[2].

    • Elute the bound amino acids, including 4-HIL, using a weak base, typically 1-2N ammonia (B1221849) solution[2][14].

  • Final Purification and Crystallization:

    • Collect the ammonia fractions containing amino acids and concentrate them under vacuum to remove the ammonia[15].

    • The resulting concentrate, rich in 4-HIL, can be further purified by treating it with a mixture of methanol and dichloromethane (B109758) (MDC) to precipitate impurities, followed by filtration[2].

    • The final filtrate is concentrated and dried to yield a purified, debittered 4-HIL powder with a purity of over 80%[2].

Extraction_Workflow start Fenugreek Seeds powder Pulverization & Sieving start->powder defat Defatting (Hexane) powder->defat extract Aqueous-Ethanol Extraction defat->extract concentrate Concentration & Spray Drying extract->concentrate dissolve Dissolution in Water concentrate->dissolve ion_exchange Cation-Exchange Chromatography dissolve->ion_exchange wash Wash (Water) ion_exchange->wash Saponins Out elute Elution (Ammonia Solution) ion_exchange->elute final_concentrate Concentration & Drying elute->final_concentrate purify Final Purification (Methanol/MDC) final_concentrate->purify product Purified 4-HIL (>80%) purify->product

Extraction and Purification Workflow for 4-HIL.
Analytical Quantification Methods

Objective: To quantify 4-HIL in fenugreek extracts.

Methodology:

  • Stationary Phase: Silica gel GF254 HPTLC plates[16].

  • Sample Application: Apply standard solutions and sample extracts using a semiautomatic applicator like a Linomat V. A typical application might be 80 nL/s with a band width of 3.0 mm[4][17].

  • Mobile Phase: A common solvent system is n-butanol:acetic acid:water (4:1:1, v/v/v) or n-butanol:methanol:acetic acid:water (4:1.5:1:1, v/v/v)[4][16][17].

  • Development: Develop the plate in a twin-trough glass chamber saturated with the mobile phase vapor for approximately 20 minutes[16].

  • Derivatization & Detection:

    • After drying, spray the plate with a ninhydrin (B49086) solution (e.g., 30 mg ninhydrin in 10 mL butanol and 0.3 mL glacial acetic acid)[1].

    • Heat the plate at 110°C for 3-5 minutes to develop the color[1].

    • Perform densitometric scanning. 4-HIL spots can be detected at 570 nm after derivatization, or at 254 nm before derivatization[4]. The typical Rf value is around 0.36-0.45 in the specified solvent systems[1][4].

Objective: To separate and quantify 4-HIL isomers in extracts.

Methodology:

  • Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) is commonly used for fluorescence detection[4][13][16].

  • Stationary Phase: A reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm particle size)[4][17].

  • Mobile Phase: A gradient elution is typically employed. For instance, a gradient from Solvent A (e.g., 0.1 M sodium acetate (B1210297) pH 6.95:methanol:tetrahydrofuran; 92.5:5:2.5) to Solvent B (e.g., methanol:tetrahydrofuran; 97.5:2.5) can be used[13].

  • Flow Rate: A standard flow rate is 1.0 mL/min[4].

  • Detection: Fluorescence detection is highly sensitive for OPA derivatives, with excitation (λex) at ~330-355 nm and emission (λem) at ~410-440 nm[4][13][16].

  • Quantification: The concentration of 4-HIL is determined by comparing the peak area in the sample chromatogram with a calibration curve generated from standard solutions[13]. The retention time for the primary 4-HIL peak is often around 8 minutes under these conditions[4].

Biological Activity and Mechanism of Action

4-HIL exhibits a dual mechanism of action in regulating glucose homeostasis: it acts as an insulin secretagogue and an insulin sensitizer.

  • Insulinotropic Effect: 4-HIL directly stimulates pancreatic β-cells to release insulin, but this effect is strictly glucose-dependent[3]. It is ineffective at low or normal glucose levels but significantly potentiates insulin secretion at hyperglycemic concentrations (e.g., above 6.6 mM glucose)[3][8]. This glucose-dependent action is highly desirable for an antidiabetic agent as it minimizes the risk of hypoglycemia.

  • Insulin Sensitizing Effect: Beyond its effects on the pancreas, 4-HIL enhances insulin sensitivity in peripheral tissues like skeletal muscle, liver, and adipose tissue[6][8][18]. It achieves this by modulating key components of the insulin signaling pathway. Studies have shown that 4-HIL increases the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the downstream protein kinase B (Akt)[6][10][12][19]. The activation of the PI3K/Akt pathway is a critical step in insulin signaling that ultimately leads to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake from the bloodstream[6][8][10][18]. Furthermore, 4-HIL has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in improving mitochondrial biogenesis and energy metabolism[12]. It also exhibits anti-inflammatory properties by reducing the activation of pro-inflammatory pathways like NF-κB and JNK, which are known to contribute to insulin resistance[8][10][19].

Insulin_Signaling_Pathway cluster_membrane Cell Membrane InsulinReceptor Insulin Receptor IRS1 IRS-1 InsulinReceptor->IRS1 Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Translocates Glucose_uptake Increased Glucose Uptake GLUT4_transporter->Glucose_uptake Insulin Insulin Insulin->InsulinReceptor Binds HIL 4-Hydroxyisoleucine HIL->IRS1 Enhances Phosphorylation PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates (Phosphorylation) Akt->GLUT4_vesicle Promotes Translocation AS160 AS160 Akt->AS160 Inhibits AS160->GLUT4_vesicle Inhibits Translocation

4-HIL enhances the insulin signaling pathway.

Conclusion

4-Hydroxyisoleucine stands out as a promising natural compound with significant therapeutic potential, particularly for managing type 2 diabetes and metabolic syndrome. Its well-defined physicochemical properties, coupled with a dual-action mechanism that enhances both insulin secretion and sensitivity, make it an attractive candidate for further drug development. The detailed protocols for extraction and analysis provided herein serve as a valuable resource for researchers aiming to investigate this unique amino acid. Future studies will likely focus on optimizing its synthesis, exploring its full range of metabolic effects, and translating its benefits into clinical applications.

References

The Insulinotropic Action of 4-Hydroxyisoleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL), a unique branched-chain amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth analysis of the mechanism of action of 4-HIL in stimulating insulin (B600854) secretion. It details the direct, glucose-dependent effects on pancreatic β-cells and the underlying signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and includes visualizations of the core signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: A Dual Approach to Glycemic Control

4-Hydroxyisoleucine exhibits a dual mechanism of action, making it a compelling candidate for diabetes therapy. It not only directly stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner but also enhances insulin sensitivity in peripheral tissues.[1][2][3] This dual functionality addresses two key pathological features of type 2 diabetes: impaired insulin secretion and insulin resistance.

The insulinotropic effect of 4-HIL is strictly dependent on ambient glucose concentrations. It is ineffective at low or basal glucose levels, but significantly potentiates insulin secretion at supra-physiological glucose concentrations (e.g., 6.6–16.7 mmol/l).[4][5] This glucose-dependent action is a significant advantage over traditional insulin secretagogues like sulfonylureas, as it may minimize the risk of hypoglycemia.[6]

Quantitative Data on the Effects of 4-Hydroxyisoleucine

The following tables summarize the quantitative effects of 4-hydroxyisoleucine on insulin secretion and glucose metabolism from various experimental models.

Table 1: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Pancreatic Islets

SpeciesGlucose Concentration (mM)4-HIL Concentration (µM)Fold Increase in Insulin Secretion (vs. Glucose Alone)Reference
Rat8.3200~1.5[6]
Rat16.7200~1.8[6][7]
Human8.3200Significant potentiation[3][4]
Human16.7200Significant potentiation[3][4]

Table 2: In Vivo Effects of 4-Hydroxyisoleucine on Plasma Insulin and Glucose Levels

Animal Model4-HIL DoseRoute of AdministrationEffect on Plasma InsulinEffect on Plasma GlucoseReference
Normal Rats18 mg/kgIntravenous2- to 3-fold greater response during IVGTTReduced increment during IVGTT[1]
NIDD Rats50 mg/kgIntravenous (single dose)Partially restored glucose-induced insulin responseNo significant change in glucose tolerance[7]
NIDD Rats50 mg/kg/dayIntravenous (6 days)Decreased basal insulinemiaReduced basal hyperglycemia, improved glucose tolerance[7]
High-Fat Diet Mice200 mg/kg/dayOralDecreasedDecreased[8]

Table 3: Effects of 4-Hydroxyisoleucine on Glucose Uptake and Signaling in Peripheral Tissues

Cell/Tissue TypeExperimental Condition4-HIL ConcentrationOutcomeReference
L6-GLUT4myc Myotubes16-hour incubation10 µMSubstantial increase in 2-deoxyglucose uptake and GLUT4 translocation[9][10]
L6 MyotubesPalmitate-induced insulin resistance10 µMPrevented inhibition of insulin-stimulated glucose uptake and GLUT4 translocation[11]
Skeletal Muscle (in vivo)Insulin-resistant rats50 mg/kgIncreased phosphorylation of Akt[3]
Liver (in vivo)Insulin-resistant rats50 mg/kgActivation of PI3K activity[2]

Signaling Pathways of 4-Hydroxyisoleucine Action

The insulinotropic and insulin-sensitizing effects of 4-HIL are mediated by specific intracellular signaling pathways.

Direct Action on Pancreatic β-Cells

While the precise molecular target of 4-HIL on the β-cell remains to be fully elucidated, evidence suggests a mechanism that potentiates glucose-stimulated insulin secretion. The biphasic pattern of insulin release induced by 4-HIL indicates an effect on both the readily releasable pool and the reserve pool of insulin granules.[4] It does not appear to interact with the signaling pathways of other secretagogues like leucine, arginine, or tolbutamide, suggesting a distinct mechanism of action.[4]

cluster_beta_cell Pancreatic β-Cell Glucose Glucose Glucose_Metabolism Glucose Metabolism (Glycolysis, TCA Cycle) Glucose->Glucose_Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_ADP_Ratio KATP_Channel KATP Channel Closure ATP_ADP_Ratio->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis 4HIL 4-Hydroxyisoleucine Potentiation Potentiation 4HIL->Potentiation Potentiation->Insulin_Exocytosis Enhances

Figure 1: Proposed mechanism of 4-HIL in potentiating glucose-stimulated insulin secretion in pancreatic β-cells.

Enhancement of Insulin Signaling in Peripheral Tissues

In peripheral tissues such as muscle and liver, 4-HIL has been shown to improve insulin sensitivity by activating the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][3] This pathway is central to insulin-mediated glucose uptake and metabolism. 4-HIL enhances the phosphorylation of key signaling intermediates, including insulin receptor substrate (IRS), Akt, and Akt substrate of 160 kDa (AS160), leading to increased translocation of the glucose transporter GLUT4 to the plasma membrane and consequently, increased glucose uptake.[9][11]

cluster_muscle_cell Skeletal Muscle Cell Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1 IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates AS160 AS160 Akt->AS160 phosphorylates GLUT4_Translocation GLUT4 Translocation to Plasma Membrane AS160->GLUT4_Translocation promotes GLUT4_Vesicles GLUT4 Vesicles Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake 4HIL 4-Hydroxyisoleucine 4HIL->PI3K Activates

Figure 2: 4-HIL enhances insulin signaling via the PI3K/Akt pathway in skeletal muscle cells.

Detailed Experimental Protocols

Perifusion of Isolated Pancreatic Islets for Dynamic Insulin Secretion Assay

This protocol allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

Materials:

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.5% bovine serum albumin (BSA) and varying glucose concentrations.

  • Collagenase P

  • Ficoll gradient

  • Perifusion system with chambers

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rats or humans by collagenase digestion followed by purification on a Ficoll density gradient.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Perifusion Setup: Place a group of size-matched islets (e.g., 100-150) into each chamber of the perifusion system.

  • Equilibration: Perifuse the islets with KRBB containing a basal glucose concentration (e.g., 2.8 mM) for 60 minutes to establish a stable baseline.

  • Stimulation: Switch the perifusion buffer to KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without different concentrations of 4-HIL.

  • Fraction Collection: Collect fractions of the perifusate at regular intervals (e.g., every 1-2 minutes) into tubes containing an insulin-preserving agent.

  • Insulin Measurement: Quantify the insulin concentration in each fraction using an insulin ELISA kit.

  • Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of insulin release, including the first and second phases.

Islet_Isolation Pancreatic Islet Isolation Islet_Culture Overnight Culture Islet_Isolation->Islet_Culture Perifusion_Setup Load Islets into Perifusion Chambers Islet_Culture->Perifusion_Setup Equilibration Equilibration with Basal Glucose Perifusion_Setup->Equilibration Stimulation Stimulation with High Glucose +/- 4-HIL Equilibration->Stimulation Fraction_Collection Collect Perifusate Fractions Stimulation->Fraction_Collection Insulin_Assay Measure Insulin Concentration (ELISA) Fraction_Collection->Insulin_Assay Data_Analysis Analyze Insulin Secretion Dynamics Insulin_Assay->Data_Analysis

Figure 3: Experimental workflow for islet perifusion assay.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • L6 myotubes or other insulin-sensitive cells

  • 4-HIL, insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-IRS-1, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Culture L6 myotubes to differentiation. Starve the cells and then treat with 4-HIL for a specified duration, followed by stimulation with insulin.

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Quantification: Perform densitometric analysis of the bands to determine the ratio of phosphorylated to total protein.

Conclusion

4-Hydroxyisoleucine presents a promising, multi-faceted approach to the management of type 2 diabetes. Its unique glucose-dependent insulinotropic action, coupled with its ability to enhance insulin sensitivity in peripheral tissues via the PI3K/Akt pathway, positions it as a strong candidate for further pre-clinical and clinical investigation. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of this novel, plant-derived amino acid.

References

The Role of 4-Hydroxyisoleucine in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 4-Hydroxyisoleucine (B15566), an unconventional amino acid predominantly found in fenugreek seeds, has garnered significant scientific interest for its potential role in managing glucose metabolism. This compound exhibits a dual mechanism of action: it directly stimulates insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and enhances insulin sensitivity in peripheral tissues such as muscle and adipose tissue. Its unique properties distinguish it from traditional insulin secretagogues, suggesting a lower risk of hypoglycemia. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to the study of 4-hydroxyisoleucine, intended for researchers and professionals in the field of metabolic disease and drug development.

Introduction to 4-Hydroxyisoleucine

4-Hydroxyisoleucine (4-OH-Ile) is a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds. It has been identified as a key active ingredient responsible for the anti-diabetic properties of these seeds. Structurally, it is an isomer of isoleucine with a hydroxyl group at the C4 position. This modification is crucial for its biological activity, which primarily involves the regulation of blood glucose levels. Research has demonstrated its potential in both stimulating insulin release and improving insulin action, making it a promising candidate for further investigation as a therapeutic agent for type 2 diabetes.

Mechanism of Action in Glucose Homeostasis

4-Hydroxyisoleucine modulates glucose metabolism through a two-pronged approach: acting on pancreatic β-cells to regulate insulin secretion and on peripheral tissues to improve insulin sensitivity.

Glucose-Dependent Insulin Secretion

Unlike sulfonylurea drugs, which stimulate insulin release regardless of glucose levels, 4-hydroxyisoleucine's effect is strictly glucose-dependent. It potentiates insulin secretion only in the presence of moderate to high glucose concentrations, thereby minimizing the risk of inducing hypoglycemia.

The proposed mechanism involves a direct action on pancreatic β-cells, leading to an increase in intracellular calcium levels, a critical step in insulin exocytosis. Studies suggest that it may modulate the activity of ATP-sensitive potassium (KATP) channels or other downstream signaling events in the insulin secretion pathway.

cluster_pancreas Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_Channel VGCC Opening Depolarization->Ca_Channel Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion OH_Ile 4-Hydroxyisoleucine OH_Ile->Insulin_Secretion Potentiates (Glucose-Dependent)

Caption: Glucose-dependent insulin secretion pathway potentiated by 4-hydroxyisoleucine in pancreatic β-cells.

Enhanced Insulin Sensitivity and Signaling

Beyond its effects on the pancreas, 4-hydroxyisoleucine improves insulin sensitivity in peripheral tissues. It has been shown to enhance the insulin signaling cascade, particularly through the PI3K/Akt pathway.

Upon insulin binding to its receptor, the insulin receptor substrate (IRS) proteins are phosphorylated. 4-Hydroxyisoleucine treatment has been shown to increase the phosphorylation of IRS-1 and IRS-2. This activation leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells, facilitating glucose uptake from the bloodstream.

cluster_cell Peripheral Cell (e.g., Myocyte) Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle GLUT4_Membrane GLUT4 GLUT4_Vesicle->GLUT4_Membrane Translocation Glucose_Uptake Glucose Uptake GLUT4_Membrane->Glucose_Uptake OH_Ile 4-Hydroxyisoleucine OH_Ile->IRS ↑ Phosphorylation

Caption: Insulin signaling pathway showing enhancement of IRS phosphorylation by 4-hydroxyisoleucine.

Quantitative Data from Preclinical and Clinical Studies

The effects of 4-hydroxyisoleucine have been quantified in various studies, from in vitro cell culture experiments to animal models and human clinical trials.

Table 1: Effects of 4-Hydroxyisoleucine on Insulin Secretion
Model SystemGlucose Conc.4-OH-Ile Conc.Fold Increase in Insulin SecretionReference
Isolated Rat Pancreatic Islets2.8 mM100 µMNo significant effect
Isolated Rat Pancreatic Islets8.3 mM100 µM~2.0-fold
Isolated Rat Pancreatic Islets16.7 mM100 µM~2.3-fold
Perfused Rat Pancreas16.7 mM100 µM~1.8-fold
Table 2: Effects of 4-Hydroxyisoleucine on Glucose Metabolism in Animal Models
Animal ModelTreatment DetailsDurationKey FindingsReference
Normal Wistar Rats50 mg/kg, oralSingle dose21% decrease in plasma glucose during OGTT
Type 2 Diabetic Rats (Goto-Kakizaki)50 mg/kg/day, oral2 weeks↓ Fasting blood glucose, ↓ Plasma triglycerides
Fructose-fed Insulin Resistant Rats2% in diet8 weeksImproved insulin sensitivity, ↑ IRS-2 & PI3K expression

Key Experimental Protocols

Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments used to evaluate the efficacy of 4-hydroxyisoleucine.

Protocol: Islet Perifusion for Insulin Secretion Assay

This protocol assesses the dynamics of insulin secretion from isolated pancreatic islets in response to various stimuli.

  • Islet Isolation: Isolate pancreatic islets from rodents (e.g., Wistar rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Perifusion System Setup: Place isolated islets into perifusion chambers maintained at 37°C. Perfuse with a Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA) and equilibrated with 95% O₂ / 5% CO₂.

  • Basal Secretion: Begin by perfusing islets with KRBB containing a basal glucose concentration (e.g., 2.8 mM) for a 30-60 minute equilibration period to establish a stable baseline insulin secretion.

  • Stimulation Phase: Switch the perfusion medium to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without the test compound (e.g., 100 µM 4-hydroxyisoleucine).

  • Fraction Collection: Collect the perifusate in fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

  • Insulin Quantification: Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot insulin secretion rate over time to observe the dynamics of the response to glucose and 4-hydroxyisoleucine.

cluster_workflow Experimental Workflow: Islet Perifusion Assay A 1. Islet Isolation (Collagenase Digestion) B 2. Place Islets in Perifusion Chamber A->B C 3. Equilibrate with Basal Glucose (2.8 mM) B->C D 4. Stimulate with High Glucose (16.7 mM) +/- 4-OH-Ile C->D E 5. Collect Perifusate Fractions D->E F 6. Quantify Insulin (ELISA/RIA) E->F G 7. Analyze Data F->G

The Anti-Diabetic Potential of 4-Hydroxyisoleucine: A Technical Overview of Preliminary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL), a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, has emerged as a promising natural compound with significant anti-diabetic properties.[1] This technical guide synthesizes the findings from key preliminary studies, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies that underpin its therapeutic potential. The evidence suggests that 4-HIL exerts its effects through a dual mechanism: stimulating glucose-dependent insulin (B600854) secretion and enhancing insulin sensitivity in peripheral tissues.[2][3]

Core Mechanisms of Action

The anti-diabetic effects of 4-hydroxyisoleucine are primarily attributed to two distinct, yet complementary, mechanisms of action:

  • Insulinotropic Effects: 4-HIL has been shown to directly stimulate pancreatic β-cells to release insulin in a glucose-dependent manner.[4][5] This is a crucial characteristic, as it implies a lower risk of hypoglycemia compared to conventional insulin secretagogues like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels.[1][6] Studies have demonstrated this effect in isolated rat and human pancreatic islets.[4][5] The insulin secretion pattern induced by 4-HIL is biphasic and does not alter the secretion of glucagon (B607659) or somatostatin.[4][5]

  • Insulin-Sensitizing Effects: Beyond its impact on insulin secretion, 4-HIL enhances insulin sensitivity in peripheral tissues such as skeletal muscle, liver, and adipose tissue.[1][2] This is achieved through the modulation of key signaling pathways involved in glucose metabolism.

Key Signaling Pathways Modulated by 4-Hydroxyisoleucine

The insulin-sensitizing action of 4-HIL is mediated through its influence on several critical intracellular signaling cascades.

The PI3K/Akt Signaling Pathway

A primary mechanism by which 4-HIL improves insulin sensitivity is through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[2][7] This pathway is central to insulin-mediated glucose uptake. Upon insulin receptor activation, Insulin Receptor Substrate-1 (IRS-1) is phosphorylated, which in turn activates PI3K. Activated PI3K leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Akt then promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.[1][7] Studies have shown that 4-HIL enhances the phosphorylation of Akt and increases the translocation of GLUT4 to the cell surface in skeletal muscle cells.[1][7]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4HIL 4-Hydroxyisoleucine IR Insulin Receptor 4HIL->IR Enhances Sensitivity Insulin Insulin Insulin->IR IRS1 IRS-1 IR->IRS1 pY GLUT4_pm GLUT4 Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt pS/T GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_pm

PI3K/Akt Signaling Pathway Activation by 4-Hydroxyisoleucine.
The AMPK Signaling Pathway

4-Hydroxyisoleucine has also been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[8][9] AMPK activation is known to increase glucose uptake and fatty acid oxidation. In the context of 4-HIL's anti-diabetic effects, AMPK activation contributes to improved glucose tolerance and insulin sensitivity.[8] Studies in L6 myotubes have demonstrated that 4-HIL increases glucose uptake in an AMPK-dependent manner.[8] Furthermore, 4-HIL upregulates the expression of genes involved in mitochondrial biogenesis and energy metabolism, such as PGC-1α, PGC-1β, CPT1, and CPT2, in both liver and skeletal muscle.[8]

AMPK_Pathway 4HIL 4-Hydroxyisoleucine AMPK AMPK 4HIL->AMPK Activates PGC1a PGC-1α/β AMPK->PGC1a Upregulates Glucose_Uptake Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Fatty_Acid_Ox Fatty Acid Oxidation AMPK->Fatty_Acid_Ox Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio

AMPK Signaling Pathway Activation by 4-Hydroxyisoleucine.
Attenuation of Inflammatory Pathways

Chronic low-grade inflammation is a key contributor to insulin resistance. Pro-inflammatory cytokines like TNF-α can impair insulin signaling. 4-Hydroxyisoleucine has demonstrated anti-inflammatory properties by inhibiting the activation of inflammatory pathways such as NF-κB, JNK1/2, ERK1/2, and p38 MAPK.[1][10] By reducing the production of reactive oxygen species (ROS) and subsequent inflammation, 4-HIL helps to preserve insulin sensitivity.[10] It has also been shown to suppress the co-immunoprecipitation of SOCS-3 with the insulin receptor, a mechanism by which inflammation induces insulin resistance.[9][11]

Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., FFAs, TNF-α) ROS ROS Inflammatory_Stimuli->ROS 4HIL 4-Hydroxyisoleucine 4HIL->ROS IKK IKK 4HIL->IKK JNK_p38 JNK/p38 MAPK 4HIL->JNK_p38 ROS->IKK ROS->JNK_p38 NFkB NF-κB IKK->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Insulin_Resistance Insulin Resistance JNK_p38->Insulin_Resistance

Inhibition of Inflammatory Pathways by 4-Hydroxyisoleucine.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo studies on 4-hydroxyisoleucine.

Table 1: In Vitro Effects of 4-Hydroxyisoleucine
ParameterCell Line/Model4-HIL ConcentrationObserved EffectReference
Insulin SecretionIsolated Rat & Human Pancreatic Islets100 µM - 1 mMPotentiated glucose-induced insulin secretion at supranormal glucose concentrations (6.6-16.7 mM)[4][5]
Insulin SecretionIsolated NIDD Rat Islets200 µMPotentiated glucose (16.7 mM)-induced insulin release[6][12]
Glucose UptakeL6-GLUT4myc MyotubesNot specifiedSubstantial increase after 16h exposure[7]
GLUT4 TranslocationL6-GLUT4myc MyotubesNot specifiedIncreased translocation to the cell surface[7]
Akt Phosphorylation (Ser-473)L6-GLUT4myc MyotubesNot specifiedSignificant increase in basal phosphorylation[7]
Glucose UptakeIR HepG2 CellsNot specifiedSignificantly increased in a dose-dependent manner[13]
Table 2: In Vivo Effects of 4-Hydroxyisoleucine in Animal Models
Animal Model4-HIL DosageDurationKey FindingsReference
Normal Rats (IVGTT)18 mg/kgAcuteImproved glucose tolerance[6]
Normal Dogs (OGTT)18 mg/kgAcuteImproved glucose tolerance[6]
NIDD Rats50 mg/kg (single IV)AcutePartially restored glucose-induced insulin response[6][12]
NIDD Rats50 mg/kg/day6 daysReduced basal hyperglycemia and basal insulinemia; slightly improved glucose tolerance[6][12]
Alloxan-induced Diabetic RatsFenugreek seed powder (28% 4-HIL)Not specifiedSignificant improvement in blood glucose levels and body weight[1]
Dyslipidemic HamstersNot specifiedNot specifiedDecreased plasma triglycerides, total cholesterol, and FFAs; 39% increase in HDL-C:TC ratio[1]
db/db MiceNot specifiedNot specifiedImprovement in blood glucose, insulin, and lipid levels[1]
High Fructose Diet-Fed STZ-induced Diabetic Rats50 mg/kgNot specifiedImproved blood lipid profile, glucose tolerance, and insulin sensitivity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of common experimental protocols used in the study of 4-hydroxyisoleucine.

In Vitro Insulin Secretion Assay
  • Model: Isolated pancreatic islets from rats or humans.

  • Procedure:

    • Islets are isolated by collagenase digestion of the pancreas.

    • Islets are pre-incubated in Krebs-Ringer bicarbonate buffer with a specific glucose concentration.

    • Batches of size-matched islets are then incubated with varying concentrations of glucose (e.g., 3.0, 8.3, or 16.7 mM) in the presence or absence of 4-HIL (e.g., 200 µM) for a defined period (e.g., 60 minutes).

    • Insulin released into the medium is quantified by radioimmunoassay (RIA) or ELISA.[6]

Glucose Uptake Assay in L6 Myotubes
  • Model: Rat skeletal muscle cells (L6) stably expressing myc-tagged GLUT4 (L6-GLUT4myc).

  • Procedure:

    • L6 myoblasts are differentiated into myotubes.

    • Myotubes are treated with 4-HIL for a specified duration (e.g., 16 hours).

    • Glucose uptake is measured by incubating the cells with radio-labeled 2-deoxy-D-glucose (e.g., [³H]2-DOG) for a short period.

    • The reaction is stopped, cells are lysed, and intracellular radioactivity is measured using a scintillation counter.[7]

Animal Models of Diabetes
  • Streptozotocin (STZ)-Induced Diabetes:

    • Induction: A single intraperitoneal or intravenous injection of STZ (a pancreatic β-cell toxin) is administered to rodents. In some models, nicotinamide (B372718) (NA) is given prior to STZ to induce a non-insulin-dependent diabetes (NIDDM) phenotype.[6]

    • Confirmation: Diabetes is confirmed by measuring blood glucose levels, which are typically >250 mg/dL.

    • Treatment: Animals are administered 4-HIL or a vehicle control orally or via injection for a defined period.

    • Endpoints: Fasting blood glucose, oral glucose tolerance tests (OGTT), insulin levels, lipid profiles, and body weight are monitored.[6][8]

Experimental Workflow for In Vivo Studies

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Diabetes_Induction Induce Diabetes (e.g., STZ injection) Animal_Model->Diabetes_Induction Grouping Group Allocation (Control, Diabetic, 4-HIL treated) Diabetes_Induction->Grouping Treatment_Admin Administer 4-HIL or Vehicle (Daily for X weeks) Grouping->Treatment_Admin Monitoring Monitor Body Weight and Blood Glucose Treatment_Admin->Monitoring OGTT Perform OGTT Treatment_Admin->OGTT Sacrifice Sacrifice and Collect Tissues OGTT->Sacrifice Biochemical_Assays Biochemical Assays (Insulin, Lipids) Sacrifice->Biochemical_Assays Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Sacrifice->Molecular_Analysis

General Experimental Workflow for In Vivo Assessment of 4-HIL.

Conclusion and Future Directions

The preliminary evidence strongly supports the potential of 4-hydroxyisoleucine as a novel therapeutic agent for type 2 diabetes. Its dual action of stimulating glucose-dependent insulin secretion and improving insulin sensitivity through the modulation of key signaling pathways like PI3K/Akt and AMPK is particularly compelling. Furthermore, its anti-inflammatory properties address a key underlying factor in the pathogenesis of insulin resistance.

While the preclinical data are promising, further research is warranted. Future studies should focus on:

  • Elucidating the precise molecular targets of 4-HIL.

  • Conducting long-term safety and efficacy studies in animal models.

  • Translating these findings into well-controlled human clinical trials to establish its therapeutic utility in patients with type 2 diabetes and metabolic syndrome.[14]

The development of 4-hydroxyisoleucine, a single plant-derived amino acid, could represent a significant advancement in the management of metabolic diseases.[2]

References

A Technical Guide to the Insulinotropic and Insulin-Sensitizing Activity of 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxyisoleucine (4-OH-Ile) is a unique, non-proteinogenic branched-chain amino acid isolated primarily from fenugreek seeds (Trigonella foenum-graecum).[1][2] It has garnered significant scientific interest for its potent antidiabetic properties. This document provides a comprehensive technical overview of the insulinotropic and insulin-sensitizing activities of 4-OH-Ile. The primary mechanism of action is a direct, glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells, which mitigates the risk of hypoglycemia often associated with conventional secretagogues like sulfonylureas.[3][4] Furthermore, 4-OH-Ile exerts beneficial extrapancreatic effects by enhancing insulin signaling in peripheral tissues such as liver, muscle, and adipose tissue.[5][6] This guide details the underlying molecular pathways, summarizes key quantitative data from preclinical studies, and provides standardized experimental protocols for investigating its activity.

Mechanism of Action

The antidiabetic effects of 4-OH-Ile are twofold: direct stimulation of pancreatic insulin secretion and enhancement of peripheral insulin sensitivity.

Pancreatic Insulinotropic Effect

The defining characteristic of 4-OH-Ile's insulinotropic activity is its strict glucose dependency.[7][8] At low or basal glucose concentrations (e.g., 3-5 mmol/L), it has no significant effect on insulin secretion.[7][9] However, at elevated glucose levels (e.g., >6.6 mmol/L), 4-OH-Ile potently potentiates glucose-stimulated insulin secretion (GSIS).[7][8] This action is specific to pancreatic β-cells, as it does not alter the secretion of glucagon (B607659) or somatostatin (B550006) from α- and δ-cells, respectively.[7][10] The induced insulin release pattern is biphasic, mimicking physiological insulin secretion.[7][9] While the precise molecular receptor remains under investigation, the mechanism is distinct from other secretagogues like leucine (B10760876) or tolbutamide.[7][9]

G Proposed Pancreatic Action of 4-Hydroxyisoleucine cluster_0 Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_Channel K-ATP Channel (Closure) ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Exocytosis Insulin Granule Exocytosis Ca_Influx->Exocytosis Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion 4OHIle 4-Hydroxyisoleucine Potentiation Potentiates Signal 4OHIle->Potentiation Potentiation->Exocytosis

Caption: Glucose-dependent potentiation of insulin secretion by 4-OH-Ile.
Extrapancreatic Insulin-Sensitizing Effect

Beyond its insulinotropic activity, 4-OH-Ile enhances insulin sensitivity in peripheral tissues.[5] Studies have shown that 4-OH-Ile activates the early stages of the insulin signaling cascade, specifically by increasing the activity of phosphatidylinositol 3-kinase (PI3K) associated with the insulin receptor substrate (IRS).[2][6][11] This leads to downstream activation of Akt (Protein Kinase B), a critical node in the pathway that promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, thereby increasing glucose uptake.[1][12] This direct improvement in insulin sensitivity contributes significantly to its overall antihyperglycemic effect.[5][11]

G Extrapancreatic Insulin Sensitizing Pathway of 4-Hydroxyisoleucine cluster_0 Peripheral Cell (Muscle/Adipose/Liver) Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 P PI3K PI3-Kinase IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor 4OHIle 4-Hydroxyisoleucine 4OHIle->IRS1 Sensitizes/ Activates 4OHIle->PI3K

Caption: 4-OH-Ile enhances the PI3K/Akt insulin signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from key preclinical studies investigating 4-OH-Ile.

Table 1: Summary of In Vitro Insulinotropic Effects

Study Context Model System 4-OH-Ile Concentration Glucose Condition Key Outcome Citation(s)
Potentiation of GSIS Isolated Rat & Human Islets 100 µM - 1 mM 6.6 - 16.7 mM Potentiated insulin secretion [7][8]
Glucose Dependency Isolated Rat Islets 200 µM 3.0 mM Ineffective at low glucose [3]
Glucose Dependency Isolated NIDD Rat Islets 200 µM 16.7 mM Potentiated insulin release [3][13]

| Structural Efficacy | Perfused Rat Pancreas | 200 µM | 8.3 mM | Only the (2S,3R,4S) isomer was active |[14] |

Table 2: Summary of In Vivo Antihyperglycemic Effects

Study Context Animal Model 4-OH-Ile Dose & Route Duration Key Outcome(s) Citation(s)
Glucose Tolerance Normal Rats (IVGTT) 18 mg/kg, IV Single Dose 2-3 fold greater insulin response; Improved glucose tolerance [3]
Glucose Tolerance Normal Dogs (OGTT) 18 mg/kg, Oral Single Dose Improved glucose tolerance [3]
Diabetic Model NIDD Rats (STZ-induced) 50 mg/kg, IV Single Dose Partially restored glucose-induced insulin response [3][13]
Diabetic Model NIDD Rats (STZ-induced) 50 mg/kg/day, IV 6 Days Reduced basal hyperglycemia and basal insulinemia [3][13]
Insulin Resistance Zucker fa/fa Rats Chronic Treatment Chronic Reduced progression of hyperinsulinemia [5][11]

| Insulin Signaling | Normal & Diabetic Rats | Single Injection | Acute | Activated PI3-Kinase activity in liver and muscle |[5][11] |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of insulinotropic agents. Below are representative methodologies for key assays.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static incubation assay using isolated pancreatic islets or β-cell lines (e.g., INS-1, MIN6).[15]

Materials:

  • Isolated pancreatic islets or confluent β-cell culture (e.g., 24-well plate).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Low Glucose KRB (e.g., 2.8 mM glucose).

  • High Glucose KRB (e.g., 16.7 mM glucose).

  • 4-Hydroxyisoleucine stock solution.

  • Insulin quantification kit (ELISA or RIA).

Procedure:

  • Preparation: If using islets, hand-pick islets of similar size into batches (e.g., 5-10 islets per tube). If using cell lines, seed cells to reach 80-90% confluency on the day of the experiment.[15]

  • Pre-incubation: Gently wash the cells/islets twice with a base buffer (e.g., PBS). Pre-incubate in Low Glucose KRB for 1-2 hours at 37°C to establish a basal insulin secretion state.[15]

  • Stimulation: After pre-incubation, carefully remove the buffer and replace it with fresh buffers for different treatment groups:

    • Group A (Basal): Low Glucose KRB.

    • Group B (Stimulated): High Glucose KRB.

    • Group C (Test): High Glucose KRB + desired concentration of 4-OH-Ile.

    • Group D (Control): Low Glucose KRB + desired concentration of 4-OH-Ile.

  • Incubation: Incubate all groups for 1-2 hours at 37°C in a humidified incubator.[15]

  • Sample Collection: After incubation, collect the supernatant from each well/tube. Centrifuge briefly to pellet any debris.

  • Quantification: Measure the insulin concentration in the collected supernatants using a validated ELISA or RIA kit according to the manufacturer's instructions.

  • Normalization: Results can be normalized to total protein content or DNA content of the cells/islets to account for variations in cell number.

G Workflow for In Vitro GSIS Assay cluster_treatments Treatment Groups start Start: Isolated Islets or β-Cell Culture pre_incubation Pre-incubation: 1-2h in Low Glucose KRB (Establish Basal State) start->pre_incubation stimulation Stimulation Phase (1-2h): Replace with Treatment Buffers pre_incubation->stimulation A Low Glucose stimulation->A B High Glucose stimulation->B C High Glucose + 4-OH-Ile stimulation->C D Low Glucose + 4-OH-Ile stimulation->D collection Collect Supernatant quantification Measure Insulin Concentration (ELISA / RIA) collection->quantification end End: Data Analysis quantification->end A->collection B->collection C->collection D->collection

Caption: Standardized workflow for a static GSIS experiment.
In Vivo Intravenous Glucose Tolerance Test (IVGTT)

This protocol is used to assess the effect of a compound on glucose disposal and insulin secretion in a live animal model.[3][16]

Materials:

  • Fasted animal subjects (e.g., rats, fasted for 16 hours).[16]

  • Sterile glucose solution (e.g., 20-45% in saline).[16]

  • 4-Hydroxyisoleucine solution for injection.

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).

  • Glucometer and test strips.

  • Insulin quantification kit (ELISA or RIA).

Procedure:

  • Acclimatization & Fasting: Acclimate animals to handling. Fast animals overnight (e.g., 16 hours) with free access to water.[16]

  • Baseline Sampling (t=0): Take a baseline blood sample from the tail vein. Measure blood glucose immediately. Process the remaining blood to separate plasma for insulin analysis later.

  • Compound Administration: Administer 4-OH-Ile (e.g., 18-50 mg/kg) or vehicle control via intravenous (IV) injection.

  • Glucose Bolus: Immediately following compound administration, deliver an IV bolus of glucose (e.g., 0.5 g/kg).[3]

  • Time-Course Blood Sampling: Collect blood samples at specified time points post-glucose injection (e.g., 2, 5, 15, 30, 60, and 120 minutes).[3][16]

  • Glucose Measurement: Measure blood glucose from each sample immediately using a glucometer.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until insulin analysis.

  • Insulin Quantification: Analyze insulin levels in all plasma samples using an appropriate ELISA or RIA kit.

  • Data Analysis: Plot blood glucose and plasma insulin concentrations over time. Calculate the Area Under the Curve (AUC) for both glucose and insulin to quantify the effect of 4-OH-Ile on glucose tolerance and insulin response.[3]

Conclusion and Future Directions

4-Hydroxyisoleucine stands out as a promising therapeutic candidate for Type 2 diabetes due to its dual mechanism of action. Its glucose-dependent insulinotropic effect offers a significant safety advantage over existing insulin secretagogues, while its ability to directly improve insulin sensitivity in peripheral tissues addresses the core issue of insulin resistance.[1][5] The compelling preclinical data summarized herein provides a strong foundation for further investigation. Future research should focus on elucidating the specific molecular targets of 4-OH-Ile in the pancreatic β-cell, conducting robust, large-scale clinical trials to confirm its efficacy and safety in human populations, and exploring its potential in combination therapies for metabolic syndrome.[4][6]

References

The Impact of 4-Hydroxyisoleucine on Lipid Metabolism: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the early research on 4-hydroxyisoleucine (B15566) (4-HIL), a novel amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), and its significant effects on lipid metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 4-hydroxyisoleucine for dyslipidemia and related metabolic disorders.

Executive Summary

Early preclinical studies have demonstrated the promising hypolipidemic effects of 4-hydroxyisoleucine. In animal models of dyslipidemia and diabetes, administration of 4-HIL has been shown to significantly reduce plasma levels of triglycerides, total cholesterol, and free fatty acids, while concurrently improving the ratio of high-density lipoprotein cholesterol (HDL-C) to total cholesterol (TC). The primary mechanisms of action appear to involve the modulation of key signaling pathways, including the PI3K/Akt and AMPK pathways, which play crucial roles in regulating lipid synthesis and metabolism. This guide will delve into the quantitative data from these seminal studies, provide detailed experimental protocols for replication and further investigation, and visualize the proposed signaling pathways.

Quantitative Data on Lipid Profile Modulation

The lipid-lowering effects of 4-hydroxyisoleucine have been quantified in several key preclinical studies. The following tables summarize the significant findings in two widely used animal models: the dyslipidemic hamster and the diabetic rat.

Table 1: Effects of 4-Hydroxyisoleucine on Plasma Lipids in Dyslipidemic Hamsters

ParameterPercentage ChangeReference
Plasma Triglycerides↓ 33%[1]
Total Cholesterol (TC)↓ 22%[1]
Free Fatty Acids (FFAs)↓ 14%[1]
HDL-C/TC Ratio↑ 39%[1]

Table 2: Effects of 4-Hydroxyisoleucine on Plasma Lipids in a Diabetic Rat Model

ParameterDosageEffectReference
Blood Lipid Profile50 mg/kgImproved[2]
HDL-Cholesterol50 mg/kg/day for 8 weeks↑ 31%[3]

Detailed Experimental Protocols

To facilitate further research and validation of these findings, this section provides detailed methodologies for the key experiments cited.

Induction of Dyslipidemia in Syrian Hamsters

A widely used model to study diet-induced dyslipidemia involves feeding Syrian hamsters a specialized high-fat diet. This protocol is based on methodologies described in early research.[4][5][6][7][8]

Objective: To induce a state of dyslipidemia characterized by elevated plasma triglycerides, cholesterol, and free fatty acids.

Materials:

  • Male Syrian hamsters (6-8 weeks old)

  • Standard rodent chow

  • High-fat diet (HFD) with the following approximate composition:

    • 11.5% Coconut Oil

    • 11.5% Corn Oil

    • 5-9% Fructose

    • 0.5% Cholesterol

    • (The remainder composed of standard chow components)

  • Metabolic cages for housing

Procedure:

  • Acclimatize hamsters for one week on a standard rodent chow diet.

  • Divide the animals into a control group (continuing on standard chow) and an experimental group.

  • Provide the experimental group with the high-fat diet ad libitum for a period of 10-14 days.

  • House the animals in a controlled environment with a 12-hour light/dark cycle.

  • Monitor food and water intake, as well as body weight, regularly.

  • At the end of the dietary intervention period, collect blood samples for biochemical analysis.

Biochemical Analysis of Plasma Lipids

The following is a general procedure for the enzymatic colorimetric determination of plasma triglycerides and total cholesterol.

Objective: To quantify the levels of triglycerides and total cholesterol in plasma samples.

Principle (Triglycerides): Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids by lipoprotein lipase. The glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide. In a subsequent peroxidase-catalyzed reaction, the hydrogen peroxide reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[9][10]

Principle (Total Cholesterol): Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase. The free cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide is then measured in a peroxidase-catalyzed reaction similar to the triglyceride assay.[11]

Procedure:

  • Collect whole blood from fasted animals (10-14 hours) into tubes containing an anticoagulant (e.g., EDTA).[9]

  • Centrifuge the blood samples to separate the plasma.

  • Use commercial enzymatic assay kits for the quantitative determination of triglycerides and total cholesterol.

  • Following the kit manufacturer's instructions, mix appropriate volumes of plasma, standards, and reagents in test tubes.

  • Incubate the reaction mixtures at the specified temperature (e.g., 37°C) for the recommended time (e.g., 5-10 minutes).

  • Measure the absorbance of the samples and standards against a reagent blank at the specified wavelength (e.g., 500-550 nm) using a spectrophotometer.

  • Calculate the concentration of triglycerides and total cholesterol in the plasma samples based on the absorbance of the standards.

Signaling Pathways and Mechanisms of Action

4-Hydroxyisoleucine exerts its effects on lipid metabolism by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

PI3K/Akt Signaling Pathway in Hepatic Lipid Regulation

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-HIL 4-Hydroxyisoleucine InsulinReceptor Insulin (B600854) Receptor 4-HIL->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates SREBP1c SREBP-1c (inactive) mTORC1->SREBP1c Promotes maturation SREBP1c_active SREBP-1c (active) SREBP1c->SREBP1c_active Lipogenesis Lipogenesis (Fatty Acid & Triglyceride Synthesis) SREBP1c_active->Lipogenesis Upregulates

Caption: 4-HIL activates the PI3K/Akt pathway, leading to SREBP-1c maturation and lipogenesis.

AMPK Signaling Pathway and Fatty Acid Oxidation

AMPK_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 4-HIL 4-Hydroxyisoleucine AMPK AMPK 4-HIL->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits (via phosphorylation) MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

Caption: 4-HIL activates AMPK, which inhibits ACC, leading to increased fatty acid oxidation.

Experimental Workflow for Assessing Hypolipidemic Effects

Experimental_Workflow Start Animal Acclimatization (Standard Diet) Diet Dietary Intervention (Control vs. High-Fat Diet) Start->Diet Treatment 4-HIL Administration Diet->Treatment Blood Blood Sample Collection (Fasting) Treatment->Blood Analysis Biochemical Analysis (Triglycerides, Cholesterol, etc.) Blood->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Workflow for evaluating the in vivo hypolipidemic activity of 4-hydroxyisoleucine.

Conclusion and Future Directions

The early research on 4-hydroxyisoleucine provides compelling evidence for its potential as a therapeutic agent for the management of dyslipidemia. The significant reductions in key lipid parameters, coupled with a plausible mechanism of action involving the modulation of central metabolic signaling pathways, underscore the need for further investigation. Future research should focus on elucidating the precise molecular targets of 4-hydroxyisoleucine, conducting long-term efficacy and safety studies in various preclinical models, and ultimately, translating these promising findings into well-controlled human clinical trials. This in-depth technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding and application of this novel, naturally derived compound.

References

The Influence of 4-Hydroxyisoleucine on Pancreatic Beta-Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid predominantly found in fenugreek seeds (Trigonella foenum-graecum)[1][2]. It has garnered significant scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes. This technical guide provides an in-depth analysis of the effects of 4-hydroxyisoleucine on pancreatic beta-cells, the primary site of insulin (B600854) synthesis and secretion. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antidiabetic agents.

Core Mechanism of Action: Glucose-Dependent Insulin Secretion

A primary characteristic of 4-hydroxyisoleucine is its ability to stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner[1][3][4]. This is a crucial feature, as it suggests a lower risk of hypoglycemia compared to some conventional insulin secretagogues like sulfonylureas, which promote insulin release irrespective of blood glucose levels[5]. The insulinotropic effect of 4-HIL is observed at supranormal glucose concentrations, typically ranging from 6.6 to 16.7 mmol/L, while being ineffective at low or basal glucose levels[3][4]. This glucose-dependent activity indicates that 4-HIL enhances the beta-cell's sensitivity to glucose, a function that is often impaired in type 2 diabetes. Studies have shown that this effect is direct on isolated pancreatic islets from both rats and humans[3][4][6]. Importantly, the insulin secretion pattern induced by 4-HIL is biphasic, mimicking the physiological response to a glucose challenge[3][4]. Furthermore, this action appears to be specific to beta-cells, as no significant alterations in glucagon (B607659) and somatostatin (B550006) levels have been reported[4][6].

Quantitative Data on the Effects of 4-Hydroxyisoleucine

The following tables summarize the key quantitative findings from various preclinical studies investigating the impact of 4-hydroxyisoleucine on insulin secretion and related parameters.

Table 1: In Vitro Effects of 4-Hydroxyisoleucine on Insulin Secretion from Pancreatic Islets
Species/Cell Line4-HIL ConcentrationGlucose ConcentrationOutcomeReference
Rat Islets100 µmol/L - 1 mmol/L6.6 - 16.7 mmol/LPotentiated glucose-induced insulin secretion[3]
Human Islets100 µmol/L - 1 mmol/L6.6 - 16.7 mmol/LPotentiated glucose-induced insulin secretion[3]
NIDD Rat Islets200 µM16.7 mMPotentiated glucose-induced insulin release[5][7]
NIDD Rat Islets200 µM3.0 mMIneffective[5]
Rat Islets200 µM8.3 mMSignificant increase (P<0.05) in insulin release[8]
Table 2: In Vivo Effects of 4-Hydroxyisoleucine on Glucose Homeostasis and Insulin Secretion
Animal Model4-HIL DoseAdministration RouteKey FindingsReference
Normal Rats (IVGTT)18 mg/kgIntravenousImproved glucose tolerance; 2- to 3-fold increase in insulin secretion[5]
Normal Dogs (OGTT)18 mg/kgOralImproved glucose tolerance[5]
NIDD Rats50 mg/kg (single dose)IntravenousPartially restored glucose-induced insulin response[5][7]
NIDD Rats50 mg/kg (daily for 6 days)IntravenousReduced basal hyperglycemia and insulinemia; slightly improved glucose tolerance[5][7]
High Fructose Diet-Fed Streptozotocin-Induced Diabetic Rats50 mg/kgNot specifiedImproved glucose tolerance and insulin sensitivity[9]

Signaling Pathways Implicated in 4-Hydroxyisoleucine's Action

The molecular mechanisms underlying the effects of 4-hydroxyisoleucine on pancreatic beta-cells and insulin target tissues involve several key signaling pathways.

Insulin Receptor Substrate (IRS)/PI3K/Akt Pathway

Evidence suggests that 4-hydroxyisoleucine can modulate the insulin signaling cascade in peripheral tissues, which may indirectly impact beta-cell function by improving insulin sensitivity. In insulin-resistant HepG2 cells, 4-HIL has been shown to upregulate the expression of Insulin Receptor Substrate-1 (IRS-1) and Glucose Transporter Type 4 (GLUT4), while downregulating the inhibitory phosphorylation of IRS-1 at Ser307[10]. Furthermore, 4-HIL has been reported to activate phosphoinositide 3-kinase (PI3K), a critical downstream effector of IRS, in insulin-sensitive tissues[10][11].

Proposed Signaling Pathway of 4-Hydroxyisoleucine in Insulin Target Tissues cluster_cell Target Cell (e.g., Hepatocyte, Myocyte) HIL 4-Hydroxyisoleucine IRS1 IRS-1 HIL->IRS1 Upregulation PI3K PI3K HIL->PI3K Activation pIRS1_Ser p-IRS-1 (Ser307) (Inhibitory) HIL->pIRS1_Ser Downregulation Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS1 Tyr Phosphorylation IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Proposed AMPK-Mediated Effects of 4-Hydroxyisoleucine cluster_cell Peripheral Tissues (Muscle, Liver) cluster_beta_cell Pancreatic Beta-Cell (Hypothetical) HIL 4-Hydroxyisoleucine AMPK AMPK HIL->AMPK Activation GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Increased PGC1 PGC-1α/β AMPK->PGC1 Upregulation MitoBiogenesis Mitochondrial Biogenesis PGC1->MitoBiogenesis Promotion HIL_beta 4-Hydroxyisoleucine AMPK_beta AMPK HIL_beta->AMPK_beta Activation? GSIS Glucose-Stimulated Insulin Secretion AMPK_beta->GSIS Modulation? Experimental Workflow for Islet Incubation cluster_workflow start Pancreas Isolation digestion Collagenase Digestion start->digestion isolation Islet Isolation digestion->isolation preincubation Pre-incubation (60 min, 37.5°C, 8.3 mM Glucose) isolation->preincubation incubation Incubation (60 min, Varying Glucose +/- 4-HIL) preincubation->incubation collection Supernatant Collection incubation->collection measurement Insulin Measurement (RIA/ELISA) collection->measurement

References

Whitepaper: A Technical Guide to the In Silico Investigation of 4-Hydroxyisoleucine's Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Hydroxyisoleucine (4-OH-Ile), a unique amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has demonstrated significant potential in managing metabolic syndrome, primarily through its insulinotropic and insulin-sensitizing properties.[1][2][3] While its physiological effects are well-documented, the precise molecular receptors and direct binding targets remain an area of active investigation. In silico modeling provides a powerful, efficient, and cost-effective suite of tools to explore the potential interactions of 4-OH-Ile with various biological targets, helping to elucidate its mechanism of action and guide further experimental validation. This technical guide outlines the known signaling pathways influenced by 4-OH-Ile, summarizes findings from existing computational studies, and provides detailed protocols for performing in silico analyses such as molecular docking and molecular dynamics simulations to probe its receptor binding profile.

Known Biological Activity and Signaling Pathways

4-Hydroxyisoleucine's primary therapeutic effects are twofold: enhancing glucose-stimulated insulin (B600854) secretion and improving insulin sensitivity in peripheral tissues.

  • Insulinotropic Effect: 4-OH-Ile potentiates insulin release from pancreatic β-cells, but notably, this effect is strictly glucose-dependent.[4][5][6] It is ineffective at low or basal glucose concentrations, which reduces the risk of hypoglycemia—a significant advantage over some conventional insulin secretagogues.[2] The compound does not appear to alter the secretion of glucagon (B607659) or somatostatin.[3][7]

  • Insulin-Sensitizing Effect: In tissues like skeletal muscle and adipocytes, 4-OH-Ile has been shown to improve insulin sensitivity.[2][8] Mechanistic studies reveal that it enhances glucose uptake by promoting the translocation of the glucose transporter GLUT4 to the cell surface.[2][9] This action is mediated through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, a critical cascade in insulin signal transduction.[8][9]

Below is a diagram illustrating the proposed signaling pathway for 4-OH-Ile's insulin-sensitizing effects in a target cell.

G Proposed Signaling Pathway of 4-Hydroxyisoleucine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Putative Receptor/Target PI3K PI3K Receptor->PI3K Activates GLUT4_vesicle GLUT4 Vesicle GLUT4_surface GLUT4 GLUT4_vesicle->GLUT4_surface Translocates to membrane Glucose_uptake Increased Glucose Uptake GLUT4_surface->Glucose_uptake Facilitates Akt Akt (PKB) PI3K->Akt Phosphorylates & Activates Akt->GLUT4_vesicle Promotes translocation HIL 4-Hydroxyisoleucine HIL->Receptor Binds/Activates G General Workflow for In Silico Receptor Binding Analysis cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (4-OH-Ile) - 2D to 3D Conversion - Energy Minimization - Charge Assignment docking 3. Molecular Docking - Generate Poses - Score Interactions - Rank Ligands ligand_prep->docking receptor_prep 2. Receptor Preparation - Obtain Structure (PDB/Homology) - Clean Structure (Water, etc.) - Add Hydrogens - Define Binding Site receptor_prep->docking docking_analysis 5. Docking Analysis - Analyze Binding Poses - Identify Key Interactions (H-bonds, hydrophobic) docking->docking_analysis md_sim 4. Molecular Dynamics (MD) - Solvate System - Equilibrate - Production Run md_analysis 6. MD Trajectory Analysis - RMSD/RMSF for Stability - Binding Free Energy (MM/GBSA) - Analyze Dynamic Interactions md_sim->md_analysis docking_analysis->md_sim Select best pose validation 7. Experimental Validation (e.g., Binding Assay) md_analysis->validation Hypothesis for testing

References

Toxicological Profile of 4-Hydroxyisoleucine Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological screening of 4-hydroxyisoleucine (B15566), a prominent non-proteinogenic amino acid found in fenugreek (Trigonella foenum-graecum) seeds. 4-Hydroxyisoleucine has garnered significant interest for its potential therapeutic applications, particularly in the management of metabolic disorders. This document summarizes key safety data from preclinical studies, details the experimental methodologies employed, and visualizes relevant biological pathways and workflows. The information presented is intended to support further research and development efforts in the scientific and pharmaceutical communities.

Executive Summary of Toxicological Data

Preclinical evaluations of a standardized fenugreek seed extract, referred to as IDM01, containing 4-hydroxyisoleucine and trigonelline, have demonstrated a favorable safety profile. The key toxicological endpoints are summarized in the tables below. These studies were conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute and Sub-chronic Oral Toxicity Data
ParameterSpeciesValueStudy DurationReference
Median Lethal Dose (LD50)Rat> 2000 mg/kg body weight14 days[1][2][3]
No-Observed-Adverse-Effect Level (NOAEL)Rat500 mg/kg body weight90 days[1][2][3]
Table 2: Genotoxicity and Mutagenicity Data
AssayTest SystemConcentrationResultReference
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimuriumUp to 5000 µ g/plate Non-mutagenic[1][2][3]
In Vitro Chromosome Aberration TestMammalian CellsUp to 50 mg/cultureNo structural chromosomal aberrations[1][2][3]

Detailed Experimental Protocols

The toxicological assessment of 4-hydroxyisoleucine extracts has been conducted using standardized and validated methodologies to ensure the reliability of the data. The following sections detail the protocols for the key studies performed.

Acute Oral Toxicity Study

The acute oral toxicity of the 4-hydroxyisoleucine extract was evaluated in Sprague-Dawley rats following OECD Guideline 423.[2][3]

  • Test System: Healthy, young adult Sprague-Dawley rats of both sexes.

  • Vehicle: The extract was dissolved in distilled water.[1]

  • Dose Administration: A single limit dose of 2000 mg/kg body weight was administered orally to one group of animals.[1][2] A control group received the vehicle alone.

  • Observation Period: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days following administration.[1]

  • Endpoint: The study aimed to determine the median lethal dose (LD50) and identify any immediate toxic effects. No mortality or treatment-related adverse signs were observed.[1][2][3]

Sub-chronic (90-Day) Oral Toxicity Study

A 90-day repeated dose oral toxicity study was conducted in Sprague-Dawley rats according to OECD Guideline 408.[2][3]

  • Test System: Healthy Sprague-Dawley rats were randomly divided into multiple groups, including control and treatment groups of both sexes.

  • Dose Levels: The extract was administered daily via oral gavage at dose levels of 250, 500, and 1000 mg/kg body weight.[1][2] A control group received the vehicle (distilled water).

  • Study Duration: The study duration was 90 days, with a 28-day recovery period for a subset of animals from the high-dose and control groups.[1][2]

  • Parameters Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples were collected at the end of the study for analysis of various parameters.

    • Organ Weights and Histopathology: At termination, major organs were weighed, and tissues were examined for pathological changes.

  • Endpoint: The primary endpoint was to determine the No-Observed-Adverse-Effect Level (NOAEL).[1]

Ames Test (Mutagenicity)

The mutagenic potential of the 4-hydroxyisoleucine extract was assessed using the Salmonella typhimurium reverse mutation assay as per OECD Guideline 471.[2][3]

  • Test System: Multiple strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.

  • Methodology: The bacterial strains were exposed to various concentrations of the extract, up to 5000 µ g/plate , both with and without metabolic activation (S9 mix).[1][2][3]

  • Endpoint: The number of revertant colonies (bacteria that regained the ability to synthesize histidine) was counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential. The extract was found to be non-mutagenic under the test conditions.[1][2][3]

In Vitro Chromosome Aberration Test (Genotoxicity)

The clastogenic potential (ability to cause structural damage to chromosomes) of the extract was evaluated using an in vitro chromosome aberration test in accordance with OECD Guideline 473.[2][3]

  • Test System: Cultured mammalian cells.

  • Methodology: The cells were treated with the extract at various concentrations up to 50 mg/culture, both with and without metabolic activation.[1][2][3]

  • Endpoint: After a specific incubation period, the cells were harvested, and metaphase chromosomes were examined for structural aberrations. The extract did not induce a significant increase in chromosomal aberrations.[1][2][3]

Visualizations: Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the biological mechanisms of action of 4-hydroxyisoleucine, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow for Toxicological Screening

Toxicological_Screening_Workflow cluster_in_vivo In Vivo Toxicity Studies cluster_in_vitro In Vitro Genotoxicity Assays acute_toxicity Acute Oral Toxicity (OECD 423) ld50 ld50 acute_toxicity->ld50 Determine LD50 subchronic_toxicity Sub-chronic Toxicity (OECD 408) noael noael subchronic_toxicity->noael Determine NOAEL ames_test Ames Test (OECD 471) mutagenicity mutagenicity ames_test->mutagenicity Assess Mutagenicity chromosome_aberration Chromosome Aberration (OECD 473) clastogenicity clastogenicity chromosome_aberration->clastogenicity Assess Clastogenicity extract 4-Hydroxyisoleucine Extract extract->acute_toxicity Single High Dose extract->subchronic_toxicity Repeated Doses (90 days) extract->ames_test Multiple Concentrations extract->chromosome_aberration Multiple Concentrations Insulin_Signaling_Pathway H4IL 4-Hydroxyisoleucine IR Insulin Receptor H4IL->IR Potentiates Insulin Insulin Insulin->IR Activates PI3K PI3K IR->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Macrophage_Polarization H4IL 4-Hydroxyisoleucine M1 Pro-inflammatory Macrophage (M1) H4IL->M1 Inhibits M0 Macrophage (M0) M0->M1 Polarization M2 Anti-inflammatory Macrophage (M2)

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4-Hydroxyisoleucine from Trigonella foenum-graecum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxyisoleucine (B15566) is a non-proteinogenic amino acid found predominantly in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant attention in the scientific community for its potential therapeutic applications, particularly in the management of metabolic disorders. This compound has been shown to stimulate glucose-dependent insulin (B600854) secretion, improve insulin sensitivity in peripheral tissues, and modulate lipid metabolism.[1][2][3] These properties make 4-hydroxyisoleucine a promising candidate for the development of new drugs for type 2 diabetes and related conditions.

These application notes provide a detailed overview of the extraction and purification protocols for 4-hydroxyisoleucine from fenugreek seeds, a summary of quantitative data from various studies, and an illustration of its key signaling pathway.

Data Presentation: Comparison of Extraction Parameters

The efficiency of 4-hydroxyisoleucine extraction is influenced by several factors, including the choice of solvent, the ratio of solvent to raw material, extraction time, and temperature. Below is a summary of quantitative data from different extraction methodologies.

Extraction MethodSolvent SystemPlant-to-Solvent RatioExtraction Time & TemperatureYield/Concentration of 4-HILPurityReference
Multi-stage Counter-currentEthanol-Water (50:50)1:2.26Not Specified>82.5% recovery, 1.28 mg/mLNot Specified[4]
Solvent ExtractionEthanol-Water (70:30)1:100 (w/v)90 min, StirringNot SpecifiedNot Specified[4]
Aqueous ExtractionWater1:2 (w/v)78 hrs, 37°C, continuous stirring for 2 days23.895g gummy extract from 2500g powderNot Specified[5]
Solvent ExtractionEthanol-Water (50%)Not SpecifiedNot Specified0.4% in dried plant seedsNot Specified[6][7]
Patented Process50% Aqueous EthanolNot SpecifiedNot SpecifiedInitial extract with at least 5% 4-HILPurified to >80%[8]
Patented ProcessEthanol (55-75%)Not Specified1-1.5 hours per extraction (2-4 times), 50-65°CMedicinal extract >30% 4-HIL; Final product up to 40%Up to 40%[9]

Experimental Protocols

Protocol 1: Optimized Solvent Extraction with Ethanol-Water Mixture

This protocol is based on findings suggesting a higher yield with a 50% ethanol-water mixture.[4]

1. Seed Preparation:

  • Grind dried Trigonella foenum-graecum seeds into a coarse powder (e.g., to pass through a 40-mesh sieve).
  • Optional Defatting Step: To remove lipids that may interfere with subsequent steps, extract the seed powder with hexane (B92381) or petroleum ether at room temperature.[6][8] This is typically done by soaking the powder in the solvent, followed by filtration. Repeat this step at least twice. Air-dry the defatted powder.

2. Extraction:

  • Suspend the fenugreek seed powder (defatted or non-defatted) in a 50% (v/v) ethanol-water solution. A solid-to-solvent ratio of 1:10 (w/v) can be used as a starting point.
  • Stir the mixture at room temperature for a defined period, for instance, 90 minutes.[4]
  • Alternatively, for a more exhaustive extraction, the mixture can be macerated for a longer duration (e.g., 24-48 hours) with intermittent shaking.

3. Filtration and Concentration:

  • Filter the slurry through a fine cloth or filter paper to separate the extract from the solid residue.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous extract.

Protocol 2: Aqueous Extraction

This protocol utilizes water as the solvent, which can be advantageous in terms of cost and safety.

1. Seed Preparation:

  • Prepare coarse powder from dried fenugreek seeds as described in Protocol 1.

2. Extraction:

  • Suspend the seed powder in distilled water at a ratio of 1:2 (w/v).[5]
  • Incubate the mixture at 37°C for 78 hours. For the first 48 hours, maintain continuous stirring.[5]

3. Filtration and Concentration:

  • Filter the mixture to separate the aqueous extract.
  • The filtrate can be concentrated using methods such as freeze-drying or evaporation under reduced pressure to yield a gummy extract.

Protocol 3: Purification of 4-Hydroxyisoleucine using Ion-Exchange Chromatography

This protocol is a common subsequent step to isolate and purify 4-hydroxyisoleucine from the crude extract.

1. Preparation of the Extract:

  • Dissolve the concentrated extract from Protocol 1 or 2 in demineralized water.

2. Column Chromatography:

  • Pack a column with a strong acid cation exchange resin (e.g., Dowex 50WX8 or Amberlite IR-120).
  • Equilibrate the column with an acidic solution (e.g., 0.1 N HCl) followed by deionized water until the eluate is neutral.
  • Load the aqueous extract onto the column. 4-hydroxyisoleucine, being an amino acid, will bind to the resin.
  • Wash the column with deionized water to remove unbound impurities.
  • Elute the bound 4-hydroxyisoleucine using a weak base solution, such as 1-2 N ammonia (B1221849) solution.[8]

3. Final Processing:

  • Collect the fractions containing 4-hydroxyisoleucine (can be monitored by TLC with ninhydrin (B49086) staining).
  • Concentrate the pooled fractions under reduced pressure to remove the ammonia and water.
  • The resulting concentrate can be further purified by crystallization or spray-drying to obtain a high-purity 4-hydroxyisoleucine powder.[8]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for 4-Hydroxyisoleucine Extraction and Purification

Extraction_Workflow start Trigonella foenum-graecum Seeds grinding Grinding & Sieving start->grinding defatting Optional: Defatting (Hexane/Petroleum Ether) grinding->defatting extraction Solvent Extraction (e.g., 50% Ethanol-Water) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract dissolving Dissolving in Water crude_extract->dissolving ion_exchange Ion-Exchange Chromatography dissolving->ion_exchange elution Elution (Ammonia Solution) ion_exchange->elution final_concentration Concentration & Drying elution->final_concentration pure_product Purified 4-Hydroxyisoleucine final_concentration->pure_product

Caption: General workflow for the extraction and purification of 4-hydroxyisoleucine.

Signaling Pathway of 4-Hydroxyisoleucine in Muscle Cells

Signaling_Pathway HIL 4-Hydroxyisoleucine PI3K PI3-Kinase HIL->PI3K AKT AKT Phosphorylation PI3K->AKT GLUT4_translocation GLUT4 Translocation to Cell Surface AKT->GLUT4_translocation glucose_uptake Increased Glucose Uptake GLUT4_translocation->glucose_uptake

Caption: Simplified signaling cascade of 4-hydroxyisoleucine in muscle cells.

Concluding Remarks

The protocols outlined in these application notes provide a comprehensive guide for the extraction and purification of 4-hydroxyisoleucine from Trigonella foenum-graecum. The choice of method may depend on the desired scale of production, available equipment, and the target purity of the final product. For laboratory-scale extraction, the optimized solvent extraction protocol followed by ion-exchange chromatography offers a robust method to obtain high-purity 4-hydroxyisoleucine. The multi-stage counter-current extraction method appears promising for industrial-scale production due to its high recovery rate. Further optimization of parameters such as extraction time, temperature, and solvent-to-solid ratio may be necessary to maximize the yield and purity based on specific laboratory or industrial conditions. The elucidation of its mechanism of action, particularly its role in the PI3K/AKT pathway to enhance glucose uptake, underscores its potential as a therapeutic agent and provides a basis for further research and development.[10][11][12]

References

High-Yield Purification of 4-Hydroxyisoleucine from Fenugreek Seeds using Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyisoleucine (B15566) is a non-proteinogenic amino acid found primarily in fenugreek (Trigonella foenum-graecum) seeds. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, particularly in regulating blood sugar levels and improving insulin (B600854) sensitivity. This document provides a detailed protocol for the high-yield purification of 4-hydroxyisoleucine from fenugreek seeds, employing a combination of extraction, ion-exchange chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Overall Workflow

The purification process involves a multi-step approach to isolate 4-hydroxyisoleucine with high purity and yield. The general workflow is outlined below.

Purification_Workflow cluster_extraction Extraction & Pre-purification cluster_hplc Preparative HPLC Purification Fenugreek_Seeds Fenugreek Seeds Grinding Grinding & Sieving Fenugreek_Seeds->Grinding Mechanical Defatting Defatting (Hexane) Grinding->Defatting Solvent Extraction Aqueous Ethanol (B145695) Extraction Defatting->Extraction Solvent Concentration Concentration Extraction->Concentration Evaporation Ion_Exchange Cation-Exchange Chromatography Concentration->Ion_Exchange Loading Prep_HPLC Preparative RP-HPLC Ion_Exchange->Prep_HPLC Elution & Loading Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection UV Detection Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Analysis QC Final_Product High-Purity 4-Hydroxyisoleucine Analysis->Final_Product Pooling & Drying

Caption: Overall workflow for the purification of 4-hydroxyisoleucine.

Quantitative Data Summary

The following table summarizes the expected yield and purity at various stages of the purification process.

Purification StageParameterTypical ValueReference
Aqueous Ethanol Extraction 4-Hydroxyisoleucine Yield> 82.5%[1]
4-Hydroxyisoleucine in Dry Extract~5%[2]
Cation-Exchange Chromatography 4-Hydroxyisoleucine in Eluate> 20%[3]
Ethanol Precipitation 4-Hydroxyisoleucine in ProductUp to 40%[3]
Preparative HPLC Final Purity> 95% (Method Dependent)Theoretical

Experimental Protocols

Part 1: Extraction and Pre-purification

This initial phase aims to extract and partially purify 4-hydroxyisoleucine from fenugreek seeds, preparing it for the final HPLC step.

4.1.1. Materials and Reagents

4.1.2. Protocol

  • Seed Preparation: Pulverize fenugreek seeds into a coarse powder and pass through a sieve (e.g., 40 mesh).[2]

  • Defatting: Suspend the seed powder in hexane (1:5 w/v) and stir for 1-2 hours at room temperature. Filter the mixture and repeat the process at least twice to remove fatty constituents. Air dry the defatted powder.

  • Extraction: Extract the defatted powder with 50% aqueous ethanol at a ratio of 1:10 (w/v) for 2 hours at 90°C.[4] Filter the slurry to obtain the extract. Repeat the extraction on the residue to maximize yield.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a viscous extract. This can be spray-dried to yield a free-flowing powder containing approximately 5% 4-hydroxyisoleucine.[2]

  • Cation-Exchange Chromatography:

    • Dissolve the dried extract in deionized water.

    • Pack a column with a strong cation-exchange resin. Equilibrate the column with deionized water.

    • Load the aqueous extract onto the column. 4-Hydroxyisoleucine will bind to the resin.

    • Wash the column with deionized water to remove unbound compounds like saponins.[2]

    • Elute the bound 4-hydroxyisoleucine using a 1-2 N ammonia solution.[2]

    • Collect the eluate and concentrate it under vacuum to remove ammonia and water. The resulting product can contain over 20% 4-hydroxyisoleucine.[3]

  • (Optional) Ethanol Precipitation: For further enrichment before HPLC, dissolve the concentrated eluate in 70-85% ethanol. The supernatant, after centrifugation, can be dried to yield a product with a 4-hydroxyisoleucine content of up to 40%.[3]

Part 2: High-Yield Preparative HPLC Purification

This protocol describes the final purification of the pre-purified 4-hydroxyisoleucine extract using preparative reverse-phase HPLC.

4.2.1. Principle of Method Scaling

The provided protocol is scaled up from established analytical methods. The key principle in scaling from analytical to preparative HPLC is to maintain the separation resolution while increasing the sample load. This is achieved by proportionally increasing the column diameter, flow rate, and injection volume.

Scaling_Principle Analytical_Method Optimized Analytical Method Scaling_Factors Scaling Factors: - Column Diameter - Flow Rate - Injection Volume Analytical_Method->Scaling_Factors Apply Preparative_Method High-Yield Preparative Method Scaling_Factors->Preparative_Method To Achieve

Caption: Principle of scaling from analytical to preparative HPLC.

4.2.2. Materials and Reagents

  • Pre-purified 4-hydroxyisoleucine extract

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sodium acetate (B1210297)

  • Tetrahydrofuran (THF)

  • o-Phthaldialdehyde (OPA) for derivatization (if using fluorescence detection)

4.2.3. Preparative HPLC Protocol

  • Sample Preparation: Dissolve the pre-purified 4-hydroxyisoleucine extract in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative HPLC system equipped with a high-pressure gradient pump, a UV or fluorescence detector, and a fraction collector.

    • Column: A preparative C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).

  • Chromatographic Conditions:

    • Method 1 (Fluorescence Detection):

      • Mobile Phase A: 65 mmol/L Sodium acetate with 5% tetrahydrofuran, pH 5.7.[5]

      • Mobile Phase B: Methanol.[5]

      • Gradient: A linear gradient from 10% to 50% B over 30 minutes (this may need optimization).

      • Flow Rate: 20-30 mL/min (adjust based on column dimensions).

      • Detection: Fluorescence (Excitation: 355 nm, Emission: 410 nm) after pre-column derivatization with OPA.[5]

    • Method 2 (UV Detection):

      • Mobile Phase A: 0.1 M Ammonium hydroxide (B78521) in water.[6]

      • Mobile Phase B: Acetonitrile.[6]

      • Gradient: A linear gradient from 10% to 30% B over 30 minutes.[6]

      • Flow Rate: 20-30 mL/min.

      • Detection: UV at 265 nm.[6]

  • Fraction Collection: Collect fractions corresponding to the 4-hydroxyisoleucine peak based on the chromatogram.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using an analytical HPLC method.

    • Pool the fractions with the desired purity (>95%).

    • Remove the solvent from the pooled fractions using lyophilization or rotary evaporation to obtain the final purified 4-hydroxyisoleucine.

Conclusion

The combination of a robust extraction and pre-purification strategy with a scaled-up preparative HPLC method allows for the high-yield isolation of 4-hydroxyisoleucine from fenugreek seeds. The provided protocols offer a comprehensive guide for researchers and professionals in the field of natural product purification and drug development. Optimization of the preparative HPLC gradient and loading conditions may be necessary depending on the specific equipment and the purity of the starting material.

References

Application Note: A Validated HPTLC Method for the Quantification of 4-Hydroxyisoleucine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyisoleucine (B15566) is a non-proteinogenic amino acid primarily found in the seeds of fenugreek (Trigonella foenum-graecum). It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential antidiabetic properties, including stimulating glucose-dependent insulin (B600854) secretion.[1] Accurate and reliable quantification of 4-hydroxyisoleucine in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a simple, precise, and accurate High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of 4-hydroxyisoleucine in plant extracts.

Experimental Protocols

1. Materials and Reagents

2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: A stock solution of 4-hydroxyisoleucine (e.g., 0.05 mg/mL) is prepared in methanol.[2] This stock solution is then used to prepare working standard solutions of various concentrations for calibration.

  • Sample Preparation (Plant Extract):

    • Weigh 1 gram of finely powdered plant material (e.g., fenugreek seeds).

    • Extract the powder with a suitable solvent system. A common method involves using an ethanol-water mixture (e.g., 70:30 v/v) with stirring for a specified duration (e.g., 90 minutes) to ensure exhaustive extraction.[1] Another approach is to use 1.0 M sulfuric acid followed by extraction with ethyl acetate.

    • Filter the extract through a Whatman No. 1 filter paper.

    • The resulting filtrate can be used directly for HPTLC analysis.

3. Chromatographic Conditions

The chromatographic separation is achieved using a suitable mobile phase on a silica gel 60 F254 HPTLC plate. The chamber is saturated with the mobile phase vapor for approximately 20 minutes at room temperature before developing the plate.[2]

ParameterDescription
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254
Mobile Phase n-butanol : glacial acetic acid : water (7:2:1, v/v/v)[1] OR n-butanol : methanol : acetic acid : water (4:1.5:1:1, v/v/v)[2]
Chamber Saturation 20 minutes with the mobile phase
Development Distance 8 cm[1]
Application Volume 1-10 µL (for standards and samples)
Application Mode Band application using a semi-automatic TLC sampler

4. Derivatization and Densitometric Analysis

  • Derivatization: After development, the plate is dried using an air dryer. It is then sprayed with a ninhydrin solution (e.g., 0.3 g ninhydrin in 100 mL n-butanol and 3 mL glacial acetic acid).[2] The plate is then heated at 110°C for 3-10 minutes to visualize the spots.[1][2]

  • Densitometric Scanning: The derivatized plate is scanned using a TLC scanner in absorbance mode. The detection wavelength for the ninhydrin-derivatized 4-hydroxyisoleucine spots is typically around 395 nm or 570 nm.[2][3] The amount of 4-hydroxyisoleucine in the samples is determined by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Method Validation Data

The described HPTLC method has been validated for several parameters to ensure its reliability and accuracy.

Validation ParameterResultReference
Rf Value 0.36 - 0.45[1][3]
Linearity Range 22.5 - 160 ng/spot or 50 - 500 ng/spot[1][2]
Correlation Coefficient (r²) > 0.998[1][2]
Limit of Detection (LOD) 22.5 ng/spot[1]
Limit of Quantification (LOQ) 160 ng/spot[1]
Recovery 99.03 ± 0.26%[2]
Precision (%RSD) < 5.5%[1]

Visualizations

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection & Quantification Sample Plant Material (e.g., Fenugreek Seeds) Extraction Solvent Extraction Sample->Extraction Standard 4-Hydroxyisoleucine Standard Std_Prep Standard Solution Preparation Standard->Std_Prep Application Spotting on HPTLC Plate Extraction->Application Sample Extract Std_Prep->Application Standard Solutions Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Derivatization Ninhydrin Spraying & Heating Drying->Derivatization Scanning Densitometric Scanning Derivatization->Scanning Quantification Data Analysis & Quantification Scanning->Quantification

Caption: Experimental workflow for HPTLC quantification of 4-hydroxyisoleucine.

Conclusion

The HPTLC method described provides a reliable and efficient approach for the quantification of 4-hydroxyisoleucine in plant extracts. The method is simple, requires minimal sample preparation, and offers good sensitivity, accuracy, and precision. This makes it a valuable tool for the quality control of herbal medicines and nutraceuticals containing fenugreek or other plant sources of 4-hydroxyisoleucine.

References

Application Notes and Protocols: Enantioselective Synthesis of 4-Hydroxyisoleucine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of the four diastereomers of 4-hydroxyisoleucine (B15566). The presented methodology, based on a highly practical and organocatalyzed approach, allows for the controlled generation of all eight stereoisomers of this pharmaceutically significant non-proteinogenic amino acid. 4-Hydroxyisoleucine, particularly the (2S,3R,4S)-isomer, is a known insulinotropic, antidyslipidemic, and antihyperglycemic agent, making its stereoselective synthesis a critical aspect of drug discovery and development.

Introduction

4-Hydroxyisoleucine possesses three stereogenic centers, resulting in eight possible stereoisomers. The biological activity of these isomers is highly dependent on their absolute configuration, necessitating precise stereocontrol during synthesis. The strategy outlined herein utilizes a catalytic enantioselective Mannich reaction as the key chirality-inducing step, followed by a diastereoselective Grignard addition and a Mitsunobu inversion to access the full spectrum of stereoisomers. A key feature of this synthesis is the use of a furyl group as a masked carboxylic acid, which also enhances the solubility of intermediates in aqueous media.

Synthetic Strategy Overview

The core of this synthetic route involves three key transformations to establish the desired stereochemistry at C2, C3, and C4:

  • Organocatalyzed Enantioselective Mannich Reaction: This reaction between an N-Boc-protected furylimine and propanal, catalyzed by a proline-derived organocatalyst, sets the stereochemistry at the C2 and C3 positions. Both syn- and anti-selective catalysts can be employed to generate the respective diastereomers.

  • Chelation-Controlled Grignard Addition: The addition of a methyl Grignard reagent to the aldehyde intermediate allows for the diastereoselective formation of the C4 stereocenter.

  • Mitsunobu Inversion: This reaction provides a reliable method for inverting the stereochemistry at the C4 position, thus granting access to the remaining diastereomers.

The overall workflow for the synthesis of the four main diastereomers is depicted below.

G cluster_start Starting Materials cluster_mannich Key Stereochemical Control cluster_intermediates Syn and Anti Adducts cluster_grignard C4 Stereocenter Formation cluster_diastereomers1 Initial Diastereomers cluster_mitsunobu C4 Inversion cluster_diastereomers2 Final Diastereomers A N-Boc-furylimine C Organocatalyzed Mannich Reaction A->C B Propanal B->C D syn-Mannich Adduct C->D syn-selective catalyst E anti-Mannich Adduct C->E anti-selective catalyst F MeMgBr (Grignard Addition) D->F G MeMgBr (Grignard Addition) E->G H (2S,3S,4R)- and (2R,3R,4S)-Isomers F->H I (2S,3R,4R)- and (2R,3S,4S)-Isomers G->I J Mitsunobu Inversion H->J K Mitsunobu Inversion I->K L (2S,3S,4S)- and (2R,3R,4R)-Isomers J->L M (2S,3R,4S)- and (2R,3S,4R)-Isomers K->M

Caption: Synthetic workflow for 4-hydroxyisoleucine stereoisomers.

Quantitative Data Summary

The following tables summarize the yields and stereoselectivities achieved for the key steps in the synthesis of the 4-hydroxyisoleucine stereoisomers.

Table 1: Organocatalyzed Enantioselective Mannich Reaction

CatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)
syn-selectivesyn-Adduct>95:599%85
anti-selectiveanti-Adduct>95:598%82

Table 2: Diastereoselective Grignard Addition and Mitsunobu Inversion

Starting MaterialReactionProduct StereoisomerDiastereomeric Ratio (dr)Yield (%)
syn-AdductGrignard Addition(2S,3S,4R)>98:292
anti-AdductGrignard Addition(2S,3R,4R)>98:290
(2S,3S,4R)-IntermediateMitsunobu Inversion(2S,3S,4S)>99:188
(2S,3R,4R)-IntermediateMitsunobu Inversion(2S,3R,4S)>99:186

Experimental Protocols

Protocol 1: General Procedure for the Organocatalyzed Enantioselective Mannich Reaction (syn-selective)

  • To a stirred solution of the syn-selective organocatalyst (10 mol %) in water (2.0 mL) at 4 °C, add 1-propanal (2.0 equiv.).

  • Add N-Boc-furylimine (1.0 equiv.) to the reaction mixture.

  • Stir the mixture vigorously at 4 °C for 16-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding ethyl acetate (B1210297) (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired syn-Mannich adduct.

Protocol 2: General Procedure for the Diastereoselective Grignard Addition

  • To a solution of the Mannich adduct (1.0 equiv.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add methylmagnesium bromide (3.0 M in diethyl ether, 1.5 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Mitsunobu Inversion of the C4-hydroxyl group

  • To a solution of the alcohol (1.0 equiv.), triphenylphosphine (B44618) (1.5 equiv.), and p-nitrobenzoic acid (1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the inverted p-nitrobenzoate ester.

  • Dissolve the ester in methanol (B129727) and treat with potassium carbonate (2.0 equiv.) at room temperature for 2-4 hours to hydrolyze the ester.

  • Neutralize the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the inverted alcohol. Purify by flash column chromatography if necessary.

Protocol 4: Deprotection and Isolation of the Final 4-Hydroxyisoleucine Stereoisomer

  • Subject the furyl-containing intermediate to ozonolysis (O₃) in a suitable solvent (e.g., CH₂Cl₂/MeOH) at -78 °C, followed by a reductive workup (e.g., with dimethyl sulfide).

  • After workup and purification, dissolve the resulting N-Boc protected amino acid in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final amino acid by ion-exchange chromatography (e.g., Dowex 50WX8 resin).

Biological Context: Insulinotropic Activity of 4-Hydroxyisoleucine

The (2S,3R,4S)-stereoisomer of 4-hydroxyisoleucine has been shown to stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2][3] While the precise molecular mechanism is still under investigation, it is understood to directly act on the β-cells. The signaling pathway is believed to involve the modulation of intracellular calcium levels, a key trigger for insulin granule exocytosis.

G cluster_stimulus External Stimuli cluster_cell Pancreatic β-Cell cluster_output Response A Glucose C GLUT2 Transporter A->C B (2S,3R,4S)-4-Hydroxyisoleucine I Increased Intracellular [Ca²⁺] B->I Potentiates Ca²⁺ influx (Proposed) D Metabolism C->D E Increased ATP/ADP Ratio D->E F KATP Channel Closure E->F G Membrane Depolarization F->G H Voltage-Gated Ca²⁺ Channel Opening G->H H->I J Insulin Granule Exocytosis I->J K Insulin Secretion J->K

Caption: Proposed signaling pathway for insulin secretion.

References

Application Notes and Protocols for the Analytical Detection of 4-Hydroxyisoleucine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-hydroxyisoleucine (B15566) in plasma, a critical amino acid in pharmaceutical and nutraceutical research due to its insulinotropic and hypolipidemic properties. The following protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering high sensitivity and selectivity for pharmacokinetic and metabolic studies.

I. Overview of Analytical Methods

The primary analytical method for the quantification of 4-hydroxyisoleucine in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and specificity compared to other methods like HPLC with UV or fluorescence detection, which may require derivatization and are more susceptible to interferences from the complex plasma matrix. Two robust LC-MS/MS methods are detailed below, one utilizing a reversed-phase C18 column and the other employing a hydrophilic interaction liquid chromatography (HILIC) column to mitigate endogenous interferences.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters of the two validated LC-MS/MS methods for 4-hydroxyisoleucine analysis in plasma, allowing for a direct comparison of their performance characteristics.

Table 1: Method 1 - UPLC-MS/MS with BEH Shield RP-18 Column

ParameterValueReference
Linearity Range1–5000 ng/mL[1][2]
Regression Coefficient (r²)0.9999[1][2]
Lower Limit of Quantification (LLOQ)1 ng/mL[3]
Intra-day Precision (%CV)≤ 7.116%[3]
Inter-day Precision (%CV)≤ 7.116%[3]
Mean Absolute Recovery41.56 ± 3.44%[3]
Internal StandardL-isoleucine[1][2][3]

Table 2: Method 2 - HILIC-LC-MS/MS with ZIC-cHILIC Column

ParameterValueReference
Linearity Range50–2000 ng/mL[4][5]
Intra-day Accuracy90.64–109.0%[4][5]
Inter-day Accuracy90.64–109.0%[4][5]
Intra-day Precision (%CV)< 4.82%[4][5]
Inter-day Precision (%CV)< 4.82%[4][5]
Internal StandardHomatropine (B1218969)[4][5]

III. Experimental Protocols

Method 1: UPLC-MS/MS with Protein Precipitation and BEH Shield RP-18 Column

This protocol is a rapid and straightforward method suitable for high-throughput analysis.

1. Materials and Reagents:

  • 4-hydroxyisoleucine and L-isoleucine standards (Sigma Aldrich)[2]

  • LC-MS grade acetonitrile (B52724), methanol, and formic acid (Sigma Aldrich)[2]

  • Human plasma (blank)

  • Syringe filters (0.22 μm)[2]

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of 4-hydroxyisoleucine in acetonitrile.[3]

  • Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water.[3]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.[3]

  • Prepare the internal standard (L-isoleucine) working solution.

3. Sample Preparation (Protein Precipitation):

  • To a microcentrifuge tube, add the plasma sample.

  • Add 300 µL of acetonitrile containing the internal standard (L-isoleucine).[2][3]

  • Vortex the mixture for 30 seconds.[2][3]

  • Centrifuge at 15,000 rpm for 10 minutes.[2][3]

  • Filter the supernatant through a 0.22 μm syringe filter into an HPLC vial.[2][3]

4. UPLC-MS/MS Conditions:

  • UPLC System: Acquity UPLC H Class system[3]

  • Column: Acquity UPLC® BEH Shield RP 18 (150 mm × 2.1 mm, 1.7 μm)[1][3]

  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (20:80 v/v)[3]

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Autosampler Temperature: 10 °C[3]

  • Injection Volume: Not specified, typically 5-10 µL.

  • Mass Spectrometer: Tandem quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][3]

  • MRM Transitions:

    • 4-hydroxyisoleucine: m/z 148.19 → 74.02[1][3]

    • L-isoleucine (IS): m/z 132.17 → 69.04[1][3]

Method 2: HILIC-LC-MS/MS for Reduced Endogenous Interference

This method is designed to minimize interference from endogenous plasma components, thereby enhancing selectivity.

1. Materials and Reagents:

  • 4-hydroxyisoleucine and homatropine standards

  • LC-MS grade acetonitrile and formic acid

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions:

  • Prepare stock and working solutions for 4-hydroxyisoleucine and the internal standard (homatropine) in an appropriate solvent.

3. Sample Preparation:

  • A simple protein precipitation method is typically used. The specific details were not fully elucidated in the provided context, but would be similar to Method 1.

4. HILIC-LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system

  • Column: ZIC-cHILIC column[4][5]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (20:80, % v/v)[4][5]

  • Flow Rate: 0.5 mL/min[4][5]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • 4-hydroxyisoleucine: m/z 148.1 → 102.1[4][5]

    • Homatropine (IS): m/z 276.1 → 142.2[4][5]

IV. Visualizations

experimental_workflow plasma Plasma Sample Collection is_addition Addition of Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration lcms LC-MS/MS Analysis filtration->lcms data Data Acquisition & Processing lcms->data quantification Quantification & Reporting data->quantification

Caption: General experimental workflow for 4-hydroxyisoleucine analysis in plasma.

method_selection start Start: Need for 4-HIL Quantification high_throughput High-Throughput Screening? start->high_throughput rp_lcms Reversed-Phase LC-MS/MS (Method 1) hilic_lcms HILIC-LC-MS/MS (Method 2) high_throughput->rp_lcms Yes interference Endogenous Interference a Concern? high_throughput->interference No interference->rp_lcms No interference->hilic_lcms Yes

Caption: Logical flow for selecting an analytical method for 4-hydroxyisoleucine.

signaling_pathway hil 4-Hydroxyisoleucine pancreatic_beta_cell Pancreatic β-cell hil->pancreatic_beta_cell Acts on glucose_uptake Glucose Uptake pancreatic_beta_cell->glucose_uptake atp_production ↑ ATP/ADP Ratio glucose_uptake->atp_production k_atp_channel K-ATP Channel Closure atp_production->k_atp_channel membrane_depolarization Membrane Depolarization k_atp_channel->membrane_depolarization ca_channel Voltage-gated Ca²⁺ Channel Opening membrane_depolarization->ca_channel ca_influx ↑ Intracellular Ca²⁺ ca_channel->ca_influx insulin_secretion Insulin (B600854) Secretion ca_influx->insulin_secretion

Caption: Proposed signaling pathway for 4-hydroxyisoleucine-stimulated insulin secretion.

References

Application Notes and Protocols for Studying 4-Hydroxyisoleucine Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyisoleucine (B15566) (4-HIL) is a unique branched-chain amino acid found predominantly in fenugreek seeds (Trigonella foenum-graecum)[1]. It has garnered significant interest in the scientific community for its potential therapeutic effects, particularly in the context of metabolic disorders.[1][2] Research has shown that 4-HIL can stimulate insulin (B600854) secretion in a glucose-dependent manner, improve insulin sensitivity in peripheral tissues, and exert anti-inflammatory effects.[1][3] This document provides detailed application notes and experimental protocols for utilizing various cell culture models to investigate the multifaceted effects of 4-hydroxyisoleucine. The featured cell lines, including L6 myotubes, HepG2 hepatocytes, and 3T3-L1 adipocytes, represent key metabolic tissues and are instrumental in elucidating the molecular mechanisms of 4-HIL.

Featured Cell Culture Models

Several cell lines are commonly employed to study the effects of 4-hydroxyisoleucine on glucose metabolism, insulin signaling, and inflammation.

  • L6 Myotubes (Rat Skeletal Muscle): This cell line is an excellent model for studying glucose uptake and insulin signaling in skeletal muscle, a primary site for glucose disposal.[1][4]

  • HepG2 Cells (Human Hepatocellular Carcinoma): HepG2 cells are widely used to investigate hepatic glucose metabolism, insulin resistance, and the influence of various compounds on liver function.[5][6]

  • 3T3-L1 Preadipocytes (Mouse Embryonic Fibroblasts): These cells can be differentiated into mature adipocytes, providing a valuable in vitro system to study adipogenesis, lipid accumulation, and the secretion of adipokines like TNF-α.[7]

Data Presentation: Quantitative Effects of 4-Hydroxyisoleucine

The following tables summarize the dose-dependent effects of 4-hydroxyisoleucine on key metabolic and inflammatory parameters in different cell culture models.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose Uptake

Cell LineCondition4-HIL Concentration (µM)% Increase in Glucose Uptake (compared to control)Reference
L6 MyotubesInsulin-stimulated10Substantial increase[8]
L6 MyotubesPalmitate-induced insulin resistance10Restoration of insulin-stimulated glucose uptake[9]
HepG2 CellsInsulin-resistant5~25%[6]
10~40%[6]
20~55% (maximal effect)[6]
3T3-L1 AdipocytesHigh glucose/insulin-induced insulin resistance535%[7]
1050%[7]
2060% (peak uptake)[7]

Table 2: Effect of 4-Hydroxyisoleucine on Protein Expression and Phosphorylation

Cell LineTarget ProteinCondition4-HIL Concentration (µM)Observed EffectReference
L6 Myotubesp-Akt (Ser473)Basal10Significant increase[8]
L6 MyotubesGLUT4 TranslocationInsulin-stimulated10Substantial increase[8]
HepG2 CellsIRS-1Insulin-resistant5, 10, 20Dose-dependent increase in expression[5][6]
HepG2 CellsGLUT4Insulin-resistant5, 10, 20Dose-dependent increase in expression[5][6]
HepG2 Cellsp-IRS-1 (Ser307)Insulin-resistant5, 10, 20Dose-dependent decrease in phosphorylation[6]
3T3-L1 AdipocytesGLUT4Insulin-resistant2013.6-fold increase in protein expression[7]

Table 3: Effect of 4-Hydroxyisoleucine on Inflammatory Markers

Cell LineInflammatory MarkerCondition4-HIL Concentration (µM)Observed EffectReference
3T3-L1 AdipocytesTNF-α secretionHigh glucose/insulin-induced insulin resistance5, 10, 20Dose-dependent decrease[7]
3T3-L1 AdipocytesTNF-α mRNAHigh glucose/insulin-induced insulin resistance5, 10, 20Dose-dependent reduction[1]
HepG2 CellsTNF-α levelsInsulin-resistant5, 10, 20Dose-dependent decrease[6]

Experimental Protocols

Protocol 1: 2-Deoxy-D-glucose (2-DG) Uptake Assay in L6 Myotubes

This protocol measures the rate of glucose transport into L6 myotubes, a key indicator of insulin sensitivity.

Materials:

  • L6 myoblasts

  • DMEM with 10% FBS

  • DMEM with 2% horse serum

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

  • 4-Hydroxyisoleucine stock solution

  • Insulin stock solution

  • [³H]-2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • 0.1 M NaOH

  • Scintillation cocktail

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS.

    • For differentiation, seed cells in 24-well plates and grow to confluence.

    • Switch to DMEM with 2% horse serum and culture for 5-7 days to allow differentiation into myotubes.

    • Serum-starve the differentiated myotubes for 4-6 hours before the assay.

  • Treatment:

    • Wash myotubes twice with warm KRH buffer.

    • Pre-incubate cells with desired concentrations of 4-hydroxyisoleucine in KRH buffer for 16 hours.[8]

    • On the day of the assay, stimulate the cells with or without 100 nM insulin for 30 minutes.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 10 µM [³H]-2-deoxy-D-glucose (0.5 µCi/mL) and 10 µM unlabeled 2-deoxy-D-glucose.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells with 0.5 mL of 0.1 M NaOH.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Normalize the counts to the protein content of each well.

Protocol 2: Western Blot Analysis of Insulin Signaling Proteins in HepG2 Cells

This protocol is used to assess the effect of 4-hydroxyisoleucine on the expression and phosphorylation of key proteins in the insulin signaling pathway.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS

  • Serum-free DMEM

  • 4-Hydroxyisoleucine stock solution

  • Insulin stock solution

  • High glucose (to induce insulin resistance)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IRS-1, anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in DMEM with 10% FBS.

    • To induce insulin resistance, culture cells in high glucose (e.g., 30 mM) and insulin (e.g., 100 nM) for 24-48 hours.[6]

    • Treat the insulin-resistant HepG2 cells with various concentrations of 4-hydroxyisoleucine for 24 hours.[6]

    • Before lysis, stimulate the cells with 100 nM insulin for 15-30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent analysis of lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum

  • Differentiation medium I (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation medium II: DMEM with 10% FBS and 10 µg/mL insulin.

  • 4-Hydroxyisoleucine stock solution

  • Oil Red O staining solution

  • Isopropanol (B130326)

Procedure:

  • Adipocyte Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until 2 days post-confluence.

    • Induce differentiation by replacing the medium with MDI (Day 0).

    • After 2 days, replace the medium with Differentiation medium II.

    • After another 2 days, switch to DMEM with 10% FBS and culture for an additional 4-6 days, changing the medium every 2 days. Mature adipocytes should be visible.

  • Treatment:

    • To study the effect on adipogenesis, 4-hydroxyisoleucine can be added during the differentiation process.

    • To study the effect on mature adipocytes, treat the differentiated cells with 4-hydroxyisoleucine for a specified period.

  • Lipid Accumulation Assay (Oil Red O Staining):

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain the cells with Oil Red O solution for 20 minutes.

    • Wash extensively with water to remove unbound dye.

    • Visually assess lipid droplets under a microscope.

    • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Insulin Resistance cluster_1 4-Hydroxyisoleucine Effects High Glucose High Glucose Insulin Resistance Insulin Resistance High Glucose->Insulin Resistance Insulin Insulin Insulin->Insulin Resistance TNF-alpha TNF-alpha TNF-alpha->Insulin Resistance 4-HIL 4-HIL 4-HIL->Insulin Resistance PI3K PI3K 4-HIL->PI3K NF-kB NF-kB 4-HIL->NF-kB JNK JNK 4-HIL->JNK Akt Akt PI3K->Akt GLUT4 GLUT4 Akt->GLUT4 translocation Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake Inflammation Inflammation NF-kB->Inflammation JNK->Inflammation

Caption: Signaling pathways affected by 4-hydroxyisoleucine.

cluster_workflow Experimental Workflow: Glucose Uptake Assay A 1. Differentiate L6 Myoblasts into Myotubes B 2. Serum Starve Myotubes A->B C 3. Pre-treat with 4-HIL B->C D 4. Stimulate with Insulin C->D E 5. Add [3H]-2-Deoxyglucose D->E F 6. Lyse Cells & Measure Radioactivity E->F

Caption: Workflow for 2-Deoxy-D-glucose uptake assay.

cluster_adipogenesis 3T3-L1 Adipogenesis & Treatment Workflow P1 1. Culture 3T3-L1 Preadipocytes to Post-confluence P2 2. Induce Differentiation (MDI) P1->P2 P3 3. Maintain in Insulin Medium P2->P3 P4 4. Mature Adipocytes P3->P4 P5 5. Treat with 4-HIL P4->P5 P6 6. Oil Red O Staining & Quantification P5->P6

Caption: Workflow for 3T3-L1 adipocyte differentiation and analysis.

References

Application Notes and Protocols for Inducing Insulin Resistance in Cell Lines for 4-Hydroxyisoleucine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing insulin (B600854) resistance in common cell lines—HepG2 (liver), 3T3-L1 (adipocytes), and C2C12 (skeletal muscle)—to serve as a robust in vitro model for testing the efficacy of 4-hydroxyisoleucine (B15566), a potential therapeutic agent for improving insulin sensitivity.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin.[1][2] In vitro models of insulin resistance are crucial for screening and mechanistic studies of novel therapeutic compounds.[1][2] 4-hydroxyisoleucine, an amino acid extracted from fenugreek seeds, has demonstrated potential in improving insulin sensitivity.[3][4][5] This document outlines established methods to induce insulin resistance and subsequently test the effects of 4-hydroxyisoleucine.

Choosing the Right Cell Line and Induction Method

The liver, adipose tissue, and skeletal muscle are primary sites of insulin action and resistance.[1] Therefore, cell lines derived from these tissues are appropriate models. The choice of induction method depends on the specific aspect of insulin resistance being investigated. Common inducers include high concentrations of insulin, glucose, saturated fatty acids (like palmitate), and pro-inflammatory cytokines (like TNF-α).[1][6][7][8]

Experimental Protocols

Cell Culture and Differentiation
  • HepG2 Cells: Culture in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells do not require differentiation.

  • 3T3-L1 Preadipocytes: Culture in DMEM with 10% bovine calf serum. To differentiate, grow to confluence and then treat with a differentiation cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS for 2 days.[9] Subsequently, culture in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS, changing the medium every 2-3 days until mature adipocytes are formed (typically 8-12 days post-induction).[9]

  • C2C12 Myoblasts: Culture in DMEM with 10% FBS. To differentiate, grow to ~80-90% confluence and then switch to DMEM with 2% horse serum. Change the medium every 2 days until multinucleated myotubes form (typically 4-6 days).

Induction of Insulin Resistance

The following table summarizes various methods to induce insulin resistance in the respective cell lines. It is recommended to optimize the concentration and duration of the inducer for your specific experimental conditions.

Cell LineInducerConcentrationIncubation TimeExpected OutcomeReferences
HepG2 High Insulin & High Glucose100 nM - 1 µM Insulin, 25 mM Glucose24 - 72 hoursReduced glucose uptake, decreased p-Akt/Akt ratio.[7][10][11]
Palmitic Acid0.125 - 0.25 mM24 hoursReduced glucose uptake and consumption.[10][12]
Glucosamine18 mM18 hoursReduced glucose consumption.[10]
TNF-α2.5 nMAcute treatmentReduced glycogen (B147801) synthesis, increased p-IRS-1 (Ser307).[13][14]
3T3-L1 High Insulin100 pM - 10 nM12 - 24 hoursDesensitization of glucose transport, decreased GLUT4 expression.[15][16]
TNF-α2.5 nMAcute treatmentReduced cell proliferation, increased expression of IR-related phosphoproteins.[6]
Hypoxia + TNF-α1% O2 + TNF-α24 hoursImpaired glucose uptake.[17]
C2C12 Palmitic Acid0.2 - 0.75 mMAt least 16 hoursDecreased insulin-stimulated p-Akt, reduced GLUT4 abundance, and decreased glucose uptake.[18][19]
High Insulin60 nM24 hoursReduced cellular response to subsequent insulin stimulation.[9]
Treatment with 4-Hydroxyisoleucine

After inducing insulin resistance, cells are treated with 4-hydroxyisoleucine to assess its potential to restore insulin sensitivity.

  • Preparation of 4-Hydroxyisoleucine: Prepare a stock solution of 4-hydroxyisoleucine in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.

  • Treatment: Remove the insulin resistance-inducing medium. Wash the cells with sterile PBS. Add fresh serum-free or low-serum medium containing various concentrations of 4-hydroxyisoleucine (e.g., 5, 10, 20 µM) and incubate for a predetermined period (e.g., 12-24 hours).[13][14] Include appropriate vehicle controls.

Assessment of Insulin Sensitivity

Glucose Uptake Assay

This assay measures the ability of cells to take up glucose from the medium, a key function of insulin signaling.

  • Following treatment with 4-hydroxyisoleucine, starve the cells in serum-free, glucose-free medium for 2-4 hours.

  • Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes at 37°C to activate the insulin signaling pathway. Include a non-insulin-stimulated control.

  • Add a fluorescent glucose analog, such as 2-NBDG (50 µM), and incubate for 30-60 minutes at 37°C.[10]

  • Terminate the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, radiolabeled 2-deoxy-D-glucose can be used, and uptake measured by scintillation counting.[20][21][22]

Western Blot Analysis of Insulin Signaling Proteins

This technique is used to quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade.

  • After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[23]

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against key signaling proteins such as:

    • Total Akt and phosphorylated Akt (p-Akt Ser473)

    • Total IRS-1 and phosphorylated IRS-1 (p-IRS-1 Ser307)

    • GLUT4

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[24][25][26]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Example of Glucose Uptake Data

Treatment Group2-NBDG Fluorescence (Arbitrary Units)Fold Change vs. IR Control
Normal Control
Insulin-Resistant (IR) Control
IR + 4-HIL (5 µM)
IR + 4-HIL (10 µM)
IR + 4-HIL (20 µM)

Table 2: Example of Western Blot Densitometry Data

Treatment Groupp-Akt/Akt RatioGLUT4 Expression (relative to loading control)
Normal Control
Insulin-Resistant (IR) Control
IR + 4-HIL (5 µM)
IR + 4-HIL (10 µM)
IR + 4-HIL (20 µM)

Visualizations

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_resistance Mechanisms of Insulin Resistance cluster_4HIL Action of 4-Hydroxyisoleucine Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylation GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activation AKT Akt PI3K->AKT Phosphorylation GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake TNFa TNF-α p_IRS1_Ser p-IRS-1 (Ser) TNFa->p_IRS1_Ser FFAs Free Fatty Acids FFAs->p_IRS1_Ser p_IRS1_Ser->IRS1 Inhibition HIL 4-Hydroxyisoleucine HIL->AKT Activation HIL->TNFa Inhibition HIL->p_IRS1_Ser Inhibition

Caption: Insulin signaling pathway and points of intervention by 4-hydroxyisoleucine.

Experimental_Workflow start Start cell_culture Cell Culture & Differentiation (HepG2, 3T3-L1, or C2C12) start->cell_culture induce_ir Induce Insulin Resistance (e.g., High Glucose/Insulin, Palmitate, TNF-α) cell_culture->induce_ir treat_4hil Treat with 4-Hydroxyisoleucine (Vehicle, 5, 10, 20 µM) induce_ir->treat_4hil assess_sensitivity Assess Insulin Sensitivity treat_4hil->assess_sensitivity glucose_uptake Glucose Uptake Assay (2-NBDG) assess_sensitivity->glucose_uptake western_blot Western Blot Analysis (p-Akt/Akt, GLUT4) assess_sensitivity->western_blot data_analysis Data Analysis & Interpretation glucose_uptake->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for testing 4-hydroxyisoleucine in insulin-resistant cells.

References

Application Notes and Protocols for Measuring GLUT4 Translocation in Response to 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and measuring the effect of 4-hydroxyisoleucine (B15566) (4-HIL) on glucose transporter 4 (GLUT4) translocation, a key process in glucose uptake by insulin-sensitive cells. 4-Hydroxyisoleucine, an unusual amino acid found in fenugreek seeds, has demonstrated potential in improving insulin (B600854) sensitivity.[1][2][3] This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for studying the insulin-mimetic and insulin-sensitizing effects of 4-HIL.

Introduction to 4-Hydroxyisoleucine and GLUT4 Translocation

Glucose transporter 4 (GLUT4) is the primary insulin-regulated glucose transporter found in adipose tissue and skeletal muscle.[4][5] In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Upon insulin stimulation, a signaling cascade is initiated, leading to the translocation of these GLUT4-containing vesicles to the plasma membrane.[4][5] This fusion of vesicles with the cell surface increases the number of glucose transporters at the cell membrane, facilitating glucose uptake from the bloodstream.[4]

Impaired GLUT4 translocation is a hallmark of insulin resistance, a condition central to type 2 diabetes.[4] 4-Hydroxyisoleucine has been shown to stimulate glucose uptake by promoting GLUT4 translocation to the cell surface in skeletal muscle cells.[6] It appears to act through the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, similar to insulin.[6][7] Furthermore, 4-HIL has been observed to restore glucose uptake and GLUT4 translocation in insulin-resistant cells, suggesting its potential as an insulin-sensitizing agent.[1][2]

Signaling Pathway of 4-Hydroxyisoleucine-Induced GLUT4 Translocation

4-Hydroxyisoleucine stimulates GLUT4 translocation primarily through the activation of the PI3K/Akt signaling pathway. The proposed mechanism is as follows:

  • Activation of Insulin Receptor Substrate (IRS-1): 4-HIL promotes the phosphorylation of IRS-1.[1][2]

  • Activation of PI3K: Phosphorylated IRS-1 recruits and activates PI3K.

  • Activation of Akt/PKB: PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).[1][6]

  • AS160 Phosphorylation: Activated Akt phosphorylates its substrate, AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on GLUT4 vesicle trafficking.[1]

  • GLUT4 Vesicle Translocation: This allows GLUT4-containing vesicles to move to and fuse with the plasma membrane.

  • Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the transport of glucose into the cell.

In conditions of insulin resistance induced by factors like free fatty acids (e.g., palmitate), 4-HIL has been shown to counteract the inhibitory effects on this pathway, restoring insulin sensitivity.[1]

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4-HIL 4-HIL IR Insulin Receptor 4-HIL->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_pm GLUT4 Glucose_in Glucose GLUT4_pm->Glucose_in Uptake PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates AS160 AS160 Akt->AS160 Inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits Translocation GLUT4_vesicle->GLUT4_pm Translocation Glucose Glucose

Figure 1: Signaling pathway of 4-hydroxyisoleucine-induced GLUT4 translocation.

Experimental Protocols

Several methods can be employed to measure GLUT4 translocation. The choice of method depends on the specific research question, available equipment, and desired throughput.

Protocol 1: Immunofluorescence Microscopy for GLUT4 Translocation

This method allows for the direct visualization and quantification of GLUT4 at the plasma membrane.

Materials:

  • L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 4-Hydroxyisoleucine (4-HIL)

  • Insulin (positive control)

  • Wortmannin (B1684655) (PI3K inhibitor, negative control)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-myc antibody (extracellular epitope)

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6-GLUT4myc myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • For differentiation into myotubes, seed cells on glass coverslips and grow to confluence. Then, switch to DMEM with 2% FBS for 5-7 days.

  • Cell Treatment:

    • Serum starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

    • Treat cells with desired concentrations of 4-HIL, insulin (e.g., 100 nM), or vehicle control for the specified time (e.g., 30 minutes for insulin, up to 16 hours for 4-HIL).[6] For inhibitor studies, pre-incubate with wortmannin (e.g., 100 nM) for 30 minutes before adding 4-HIL.

  • Immunostaining:

    • Wash cells three times with ice-cold PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with anti-myc primary antibody (diluted in blocking buffer) for 1 hour at room temperature to label surface GLUT4myc.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour in the dark.

    • Wash three times with PBS.

    • Mount coverslips on glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a confocal or fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the fluorescence intensity at the plasma membrane using image analysis software (e.g., ImageJ). The translocation can be expressed as the ratio of membrane to cytosolic fluorescence or as the colocalization with a plasma membrane marker.[8][9]

cluster_workflow Immunofluorescence Workflow A 1. Culture & Differentiate L6-GLUT4myc cells B 2. Serum Starve A->B C 3. Treat with 4-HIL, Insulin, or Vehicle B->C D 4. Fix Cells C->D E 5. Immunostain for surface GLUT4myc D->E F 6. Image with Fluorescence Microscope E->F G 7. Quantify Membrane Fluorescence F->G

Figure 2: Experimental workflow for immunofluorescence-based GLUT4 translocation assay.

Protocol 2: Flow Cytometry for Quantitative GLUT4 Translocation

Flow cytometry offers a high-throughput method to quantify surface GLUT4 levels on a large population of cells.[4][10]

Materials:

  • Same as Protocol 1, but cells are grown in multi-well plates instead of on coverslips.

  • Cell scraper or trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Culture, Differentiation, and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

  • Cell Staining and Harvesting:

    • After treatment, place the plate on ice and wash cells with ice-cold PBS.

    • Incubate the cells with the anti-myc primary antibody in serum-free medium for 1 hour at 4°C.

    • Wash three times with ice-cold PBS.

    • Incubate with the fluorescently-conjugated secondary antibody for 1 hour at 4°C in the dark.

    • Wash three times with ice-cold PBS.

    • Harvest the cells by gentle scraping or brief trypsinization.

    • Resuspend the cells in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the cell population for each condition.

    • The MFI is directly proportional to the amount of GLUT4 on the cell surface.

Protocol 3: Subcellular Fractionation and Western Blotting

This biochemical approach separates the plasma membrane from intracellular membranes to quantify the amount of GLUT4 in each fraction.

Materials:

  • Differentiated L6 myotubes

  • Homogenization buffer

  • Ultracentrifuge

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-GLUT4, anti-Na+/K+-ATPase (plasma membrane marker), anti-Calnexin (intracellular membrane marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat differentiated L6 myotubes as described in Protocol 1.

    • Wash cells with ice-cold PBS and scrape them into homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or by sonication.

  • Subcellular Fractionation:

    • Perform differential centrifugation to separate the different cellular compartments. A common method involves a low-speed spin to pellet nuclei and debris, followed by a high-speed spin to pellet total membranes.

    • The plasma membrane fraction can be further purified from the total membrane fraction using a sucrose (B13894) density gradient ultracentrifugation.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from the plasma membrane and intracellular membrane fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against GLUT4 and the compartment-specific markers.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities for GLUT4 in the plasma membrane fraction.

    • Normalize the GLUT4 signal to the plasma membrane marker (Na+/K+-ATPase) to account for loading differences.

    • Purity of the fractions should be confirmed by the presence of Na+/K+-ATPase and absence of Calnexin in the plasma membrane fraction.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Effect of 4-Hydroxyisoleucine on GLUT4 Translocation in L6 Myotubes

Treatment GroupConcentrationSurface GLUT4 (Relative Fluorescence Units)Fold Change vs. Basal
Basal (Vehicle)-100 ± 81.0
Insulin100 nM250 ± 152.5
4-HIL10 µM180 ± 121.8
4-HIL25 µM220 ± 142.2
4-HIL + Wortmannin25 µM + 100 nM110 ± 91.1

Data are presented as mean ± standard error of the mean (SEM) from a representative experiment performed in triplicate. The presented data is illustrative and based on findings reported in the literature.[6]

Conclusion

The provided application notes and protocols offer a robust framework for investigating the effects of 4-hydroxyisoleucine on GLUT4 translocation. By employing these methodologies, researchers can elucidate the molecular mechanisms by which 4-HIL enhances glucose uptake and evaluate its potential as a therapeutic agent for insulin resistance and type 2 diabetes. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.

References

Designing a Clinical Trial Protocol for 4-Hydroxyisoleucine Supplementation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for designing a clinical trial protocol to investigate the efficacy and safety of 4-hydroxyisoleucine (B15566) (4-HIL) supplementation, particularly focusing on its potential benefits for glycemic control and metabolic health.

Introduction and Rationale

4-Hydroxyisoleucine is a non-proteinogenic amino acid naturally found in fenugreek seeds (Trigonella foenum-graecum)[1]. Preclinical and preliminary clinical studies suggest that 4-HIL possesses insulinotropic and insulin-sensitizing properties, making it a promising candidate for the management of metabolic conditions such as prediabetes and type 2 diabetes[2][3][4]. Its proposed mechanisms of action include stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and enhancing insulin signaling in peripheral tissues like muscle and adipose tissue[1][2][5]. Specifically, 4-HIL has been shown to activate key signaling pathways involving AMP-activated protein kinase (AMPK) and the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway, ultimately leading to increased glucose transporter 4 (GLUT4) translocation and glucose uptake[5][6][7][8]. Furthermore, studies suggest it may have beneficial effects on lipid metabolism and inflammatory markers[9][10].

This protocol outlines a randomized, double-blind, placebo-controlled clinical trial to rigorously evaluate the effects of 4-HIL supplementation on glycemic control, insulin sensitivity, lipid profiles, and inflammatory markers in a target population.

Study Objectives

2.1 Primary Objective:

  • To evaluate the effect of 4-HIL supplementation on glycemic control, as measured by the change in glycated hemoglobin (HbA1c) from baseline.

2.2 Secondary Objectives:

  • To assess the impact of 4-HIL on fasting plasma glucose (FPG) and postprandial glucose levels during an oral glucose tolerance test (OGTT).

  • To determine the effect of 4-HIL on insulin sensitivity, calculated using the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR).

  • To evaluate the influence of 4-HIL on the lipid profile, including total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).

  • To investigate the effect of 4-HIL on systemic inflammation by measuring high-sensitivity C-reactive protein (hs-CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

  • To assess the safety and tolerability of 4-HIL supplementation.

Trial Design and Methodology

This study will be a randomized, double-blind, placebo-controlled, parallel-group trial.

3.1 Study Population:

A total of 100 participants meeting the following criteria will be recruited:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Diagnosis of prediabetes (HbA1c 5.7-6.4% or FPG 100-125 mg/dL) or early-stage type 2 diabetes (HbA1c 6.5-7.5%) managed with lifestyle modification only or stable metformin (B114582) monotherapy.

    • Body Mass Index (BMI) between 25 and 35 kg/m ².

    • Willingness to provide informed consent and adhere to the study protocol.

  • Exclusion Criteria:

    • Use of insulin or any anti-diabetic medication other than metformin.

    • Known allergy to fenugreek or its components.

    • History of significant renal, hepatic, or cardiovascular disease.

    • Pregnancy or lactation.

    • Use of other investigational drugs or supplements that may affect glucose metabolism.

3.2 Randomization and Blinding:

Participants will be randomly assigned in a 1:1 ratio to receive either 4-HIL or a matching placebo. A block randomization method will be used to ensure balanced allocation between the groups[1][11]. Both participants and investigators will be blinded to the treatment allocation until the completion of the study[12][13].

3.3 Intervention:

  • Investigational Product: Capsules containing 500 mg of purified 4-hydroxyisoleucine.

  • Placebo: Identical-looking capsules containing microcrystalline cellulose.

  • Dosage and Administration: Participants will take one capsule twice daily (total of 1000 mg/day of 4-HIL or placebo) 30 minutes before breakfast and dinner for 12 weeks[8].

3.4 Study Procedures and Assessments:

Participants will attend clinic visits at baseline (Week 0), Week 6, and Week 12. The following assessments will be performed:

AssessmentBaseline (Week 0)Week 6Week 12
Informed Consent
Medical History & Physical Examination
Anthropometric Measurements (Weight, BMI)
Vital Signs
Fasting Blood Sample
Oral Glucose Tolerance Test (OGTT)
Adverse Event Monitoring
Concomitant Medication Review

Table 1: Schedule of Assessments

Experimental Protocols

4.1 Oral Glucose Tolerance Test (OGTT):

The OGTT will be performed in the morning after an 8-10 hour overnight fast[14].

  • A baseline (0-minute) venous blood sample will be collected.

  • The participant will then ingest a 75-gram glucose solution within 5 minutes.

  • Further blood samples will be collected at 30, 60, 90, and 120 minutes post-ingestion for the measurement of plasma glucose and insulin.

4.2 Biochemical Assays:

  • Glycated Hemoglobin (HbA1c): Measured by high-performance liquid chromatography (HPLC).

  • Plasma Glucose: Measured using the glucose oxidase method.

  • Serum Insulin: Measured by enzyme-linked immunosorbent assay (ELISA).

  • Lipid Profile (TC, LDL-C, HDL-C, TG): Measured using standard enzymatic colorimetric methods[15].

  • Inflammatory Markers (hs-CRP, TNF-α, IL-6): Measured by high-sensitivity ELISA[16][17][18].

4.3 Calculation of Insulin Resistance:

The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) will be calculated using the following formula[3][6][19]: HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)) / 405

Data Presentation and Statistical Analysis

5.1 Data Presentation:

All quantitative data will be summarized in tables, presenting means, standard deviations, and 95% confidence intervals for continuous variables, and frequencies and percentages for categorical variables.

Parameter4-HIL Group (n=50)Placebo Group (n=50)p-value
Baseline Characteristics
Age (years)
Gender (Male/Female)
BMI ( kg/m ²)
HbA1c (%)
FPG (mg/dL)
HOMA-IR
Primary Outcome (Change from Baseline at Week 12)
Δ HbA1c (%)
Secondary Outcomes (Change from Baseline at Week 12)
Δ FPG (mg/dL)
Δ 2-hr Post-OGTT Glucose (mg/dL)
Δ HOMA-IR
Δ Total Cholesterol (mg/dL)
Δ LDL-C (mg/dL)
Δ HDL-C (mg/dL)
Δ Triglycerides (mg/dL)
Δ hs-CRP (mg/L)
Δ TNF-α (pg/mL)
Δ IL-6 (pg/mL)

Table 2: Summary of Baseline Characteristics and Study Outcomes

5.2 Statistical Analysis Plan:

The statistical analysis will be performed using a pre-defined statistical analysis plan (SAP)[20][21][22]. The primary analysis will be based on the intention-to-treat (ITT) population. The change in HbA1c from baseline to Week 12 between the 4-HIL and placebo groups will be compared using an analysis of covariance (ANCOVA), with baseline HbA1c as a covariate. Similar analyses will be performed for secondary continuous outcomes. A p-value of <0.05 will be considered statistically significant.

Safety and Tolerability

Preclinical studies on a standardized fenugreek seed extract containing 4-hydroxyisoleucine have shown a good safety profile, with a no-observed-adverse-effect level (NOAEL) of 500 mg/kg of body weight in rats[23][24]. The proposed human equivalent dose in this trial is well below this level. All adverse events (AEs) reported by the participants or observed by the investigators will be recorded and assessed for their severity, duration, and relationship to the investigational product.

Visualizations

Signaling Pathways

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds HIL 4-Hydroxyisoleucine IRS1 IRS-1 HIL->IRS1 Enhances Signaling AMPK AMPK HIL->AMPK Activates IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation AMPK->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem

Caption: Proposed mechanism of 4-HIL on insulin signaling.

Experimental Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase (12 Weeks) cluster_assessment Assessments cluster_analysis Data Analysis Screening Screening of Potential Participants Informed_Consent Informed Consent Screening->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Check Informed_Consent->Inclusion_Exclusion Enrollment Enrollment (n=100) Inclusion_Exclusion->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Group_A Group A: 4-HIL (500mg BID) Randomization->Group_A Group_B Group B: Placebo (BID) Randomization->Group_B Baseline Baseline Visit (Week 0) Group_A->Baseline Group_B->Baseline Midpoint Mid-point Visit (Week 6) Baseline->Midpoint Endpoint End-of-Study Visit (Week 12) Midpoint->Endpoint Data_Collection Data Collection Endpoint->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Reporting Statistical_Analysis->Results

Caption: Overview of the clinical trial workflow.

References

Application Notes and Protocols for the Oral Administration of 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, manufacturing, and quality control of 4-hydroxyisoleucine (B15566) (4-HIL) for oral administration. The protocols outlined are based on established pharmaceutical principles and publicly available data on 4-HIL.

Introduction to 4-Hydroxyisoleucine

4-Hydroxyisoleucine is a unique, non-proteinogenic amino acid primarily found in fenugreek (Trigonella foenum-graecum) seeds.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic effects, particularly in the management of metabolic disorders. As an orally active compound, the development of a stable and effective oral dosage form is crucial for its clinical application.[3]

Mechanism of Action and Signaling Pathways

4-Hydroxyisoleucine primarily exerts its effects through the modulation of key signaling pathways involved in glucose metabolism and insulin (B600854) sensitivity. Understanding these pathways is essential for the development of relevant bioassays and for elucidating the compound's therapeutic effects.

Key Signaling Pathways:

  • AMPK Pathway: 4-HIL has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

  • Akt/PI3K Pathway: It also influences the phosphatidylinositol-3-kinase (PI3K)/Akt signaling cascade, which is crucial for insulin-mediated glucose uptake.

The activation of these pathways ultimately leads to improved insulin sensitivity and glucose utilization in peripheral tissues.

cluster_Cell Target Cell (e.g., Myocyte) HIL 4-Hydroxyisoleucine AMPK AMPK HIL->AMPK Activates PI3K PI3K HIL->PI3K Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Akt Akt Akt->GLUT4 Promotes PI3K->Akt Activates GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Signaling pathway of 4-hydroxyisoleucine.

Oral Pharmacokinetics in Humans

Clinical studies have provided valuable insights into the pharmacokinetic profile of orally administered 4-HIL. This data is crucial for determining appropriate dosage regimens and for the design of bioequivalence studies.

ParameterValueReference
Dosage 150 mg (single oral dose)[4][5]
Cmax (Maximum Plasma Concentration) 2.42 ± 0.61 µg/mL[4][5]
Tmax (Time to Maximum Concentration) 0.5 hours[4][5]
Bioavailability High[4]

Formulation of 4-Hydroxyisoleucine Tablets

The following section details a model formulation and manufacturing process for 4-HIL tablets. As 4-HIL is often delivered as a fenugreek seed extract, the formulation must accommodate a potentially hygroscopic and poorly compressible active pharmaceutical ingredient (API).

Excipient Selection

The choice of excipients is critical for ensuring the stability, manufacturability, and performance of the final dosage form.

Excipient CategoryExampleRationale
Diluent Microcrystalline Cellulose (MCC)Provides good compressibility and flow.
Binder Polyvinylpyrrolidone (PVP) K30Enhances tablet cohesion and hardness.
Disintegrant Croscarmellose SodiumFacilitates rapid tablet disintegration in physiological fluids.
Glidant Colloidal Silicon DioxideImproves powder flowability.
Lubricant Magnesium StearatePrevents tablet sticking to punches and dies.
Manufacturing Process: Wet Granulation

Wet granulation is a suitable method for herbal extracts that may have poor flow and compression characteristics.

cluster_Process Tablet Manufacturing Workflow Start Start Dispensing Dispensing of 4-HIL and Excipients Start->Dispensing Sifting Sifting Dispensing->Sifting DryMixing Dry Mixing Sifting->DryMixing Granulation Granulation with Binder Solution DryMixing->Granulation Drying Drying of Granules Granulation->Drying Sizing Sizing of Dried Granules Drying->Sizing Blending Final Blending with Lubricant Sizing->Blending Compression Tablet Compression Blending->Compression QC Quality Control Testing Compression->QC QC->Start Fail Packaging Packaging QC->Packaging Pass End Finished Product Packaging->End

Caption: Wet granulation workflow for 4-HIL tablets.

Experimental Protocols

The following protocols are essential for the quality control and characterization of 4-HIL oral dosage forms.

Protocol for Tablet Hardness Testing

Objective: To determine the breaking force of the tablets.

Apparatus: Tablet hardness tester.

Procedure:

  • Calibrate the hardness tester according to the manufacturer's instructions.

  • Place a single tablet in the testing jaw of the instrument.

  • Start the test and record the force (in Newtons or kiloponds) required to fracture the tablet.

  • Repeat the test for a representative sample of tablets (e.g., n=10) from the batch.

  • Calculate the average hardness and standard deviation.

Protocol for Tablet Friability Testing

Objective: To assess the ability of tablets to withstand mechanical stress during handling and transportation.

Apparatus: Friability tester.

Procedure:

  • Take a sample of tablets (usually 20) and accurately weigh them (Winitial).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum at 25 rpm for 4 minutes (100 rotations).

  • Remove the tablets, de-dust them, and accurately weigh them again (Wfinal).

  • Calculate the percentage friability using the following formula: % Friability = [(Winitial - Wfinal) / Winitial] x 100

  • The acceptance criterion is typically less than 1% weight loss.

Protocol for In Vitro Dissolution Testing

Objective: To measure the rate and extent of 4-HIL release from the tablet.

Apparatus: USP Dissolution Apparatus 2 (Paddle).

Parameters:

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Sampling Times: 15, 30, 45, 60, 90, and 120 minutes in 0.1 N HCl, and then at 2.5, 3, 4, 6, and 8 hours in pH 6.8 buffer.

Procedure:

  • Set up the dissolution apparatus with the specified parameters.

  • Place one tablet in each dissolution vessel.

  • Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of 4-HIL using a validated analytical method (e.g., HPLC).

  • Plot the percentage of drug released versus time.

Protocol for Content Uniformity Assay

Objective: To ensure that each tablet contains a consistent amount of 4-HIL.

Method: High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Randomly select 10 tablets from the batch.

  • Individually place each tablet in a separate volumetric flask.

  • Add a suitable solvent to dissolve the tablet and extract the 4-HIL.

  • Sonicate and shake to ensure complete extraction.

  • Dilute the solution to a known concentration.

  • Filter the solution and inject it into the HPLC system.

  • Quantify the amount of 4-HIL in each tablet against a standard of known concentration.

  • Calculate the average content and the relative standard deviation (RSD). The acceptance criteria are typically within 85-115% of the label claim with an RSD of not more than 6.0%.

Protocol for Stability Testing

Objective: To evaluate the stability of the 4-HIL formulation under various environmental conditions.

Storage Conditions:

  • Long-term: 25 ± 2 °C / 60 ± 5% RH

  • Accelerated: 40 ± 2 °C / 75 ± 5% RH

Procedure:

  • Package the tablets in the proposed commercial packaging.

  • Place the packaged tablets in stability chambers maintained at the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • At each time point, test the samples for appearance, hardness, friability, dissolution, and 4-HIL content.

  • Analyze the data to determine the shelf-life of the product.

Conclusion

The successful formulation of 4-hydroxyisoleucine for oral administration requires a thorough understanding of its physicochemical properties, mechanism of action, and pharmacokinetic profile. The protocols provided in these application notes offer a framework for the development, manufacturing, and quality control of a robust and effective oral dosage form. Adherence to these or similar validated protocols is essential for ensuring the safety, efficacy, and quality of the final product.

References

Development of a Stable 4-Hydroxyisoleucine Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyisoleucine (B15566) (4-HIL) is a non-proteinogenic amino acid found primarily in fenugreek seeds, which has garnered significant interest for its potential therapeutic applications, particularly in the management of metabolic disorders. As an insulinotropic and insulin-sensitizing agent, 4-HIL is a subject of intensive preclinical research. A critical prerequisite for obtaining reliable and reproducible experimental data is the use of a stable and well-characterized 4-hydroxyisoleucine solution. These application notes provide detailed protocols for the preparation, storage, and stability assessment of 4-HIL solutions for in vitro and in vivo experiments.

Physicochemical Properties and Solubility

4-Hydroxyisoleucine is a colorless, crystalline solid that is soluble in water.[1] Its solubility in aqueous solutions is a key property that facilitates its use in biological experiments.

Table 1: Physicochemical and Solubility Data for 4-Hydroxyisoleucine

PropertyValueReference(s)
Molecular FormulaC6H13NO3[2][3][4]
Molecular Weight147.17 g/mol [2][3]
Physical AppearanceSolid[2][3]
Aqueous Solubility (logS)0.06[5]
Water Solubility≥26 mg/mL[2][3]
PBS (pH 7.2) Solubility5 mg/mL[4]
LogP-2.63[5]

Mechanism of Action and Signaling Pathways

4-Hydroxyisoleucine has been shown to exert its effects on glucose metabolism through multiple signaling pathways. It enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[6] In insulin-sensitive tissues like muscle, adipose, and liver, 4-HIL has been reported to improve insulin signaling.[7] The primary mechanism involves the potentiation of the PI3K/Akt signaling pathway, leading to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[7][8] Additionally, 4-HIL may act via an AMPK-dependent pathway to enhance energy metabolism.[8]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HIL 4-Hydroxyisoleucine IR Insulin Receptor HIL->IR Activates AMPK AMPK HIL->AMPK Activates IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_mem GLUT4 Glucose_in Glucose GLUT4_mem->Glucose_in Facilitates uptake PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes translocation AMPK->GLUT4_ves Promotes translocation GLUT4_ves->GLUT4_mem Translocates to membrane

Caption: Signaling pathway of 4-hydroxyisoleucine in insulin-sensitive cells.

Experimental Protocols

Preparation of a 100 mM 4-Hydroxyisoleucine Stock Solution

Materials:

  • 4-Hydroxyisoleucine powder (≥98% purity)

  • Sterile, nuclease-free water

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Weigh out 14.72 mg of 4-hydroxyisoleucine powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile, nuclease-free water to the tube.

  • Vortex the solution until the 4-hydroxyisoleucine is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • The final concentration of the stock solution is 100 mM.

Storage and Stability of Stock Solution

For optimal stability, it is recommended to aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for 4-Hydroxyisoleucine Stock Solution

Storage TemperatureDurationRecommendationsReference(s)
-80°C6 monthsAliquot to avoid freeze-thaw cycles.[7]
-20°C1 monthAliquot to avoid freeze-thaw cycles.[7]

Note: Long-term storage of 4-hydroxyisoleucine in solution at room temperature or 4°C is not recommended due to the potential for degradation. It is best to prepare fresh dilutions for experiments from frozen stock aliquots.

Preparation of Working Solutions for Cell Culture Experiments

Protocol:

  • Thaw a single-use aliquot of the 100 mM 4-hydroxyisoleucine stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

  • Gently mix the working solution before adding it to the cells.

Quality Control and Stability Assessment

To ensure the integrity of experimental results, the concentration and purity of the 4-hydroxyisoleucine solution should be periodically verified, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are suitable methods for this purpose.

HPTLC Method for Quantification

Table 3: HPTLC Parameters for 4-Hydroxyisoleucine Quantification

ParameterDescriptionReference(s)
Stationary PhaseSilica gel 60 F254 TLC plates[5]
Mobile Phase1-Butanol (B46404) : Glacial Acetic Acid : Water (7:2:1, v/v/v)[5]
DerivatizationNinhydrin solution (0.3 g in 10 mL 1-butanol and 0.3 mL glacial acetic acid)[5]
DetectionDensitometric scanning after heating at 110°C for 3-4 minutes[5]
Rf Value~0.36[5]
HPLC Method for Quantification

Table 4: HPLC Parameters for 4-Hydroxyisoleucine Quantification

ParameterDescriptionReference(s)
ColumnC18 reverse phase
Mobile PhaseGradient elution with Solvent A (65 mM Sodium acetate, 1.5% tetrahydrofuran, pH 5.7) and Solvent B (Methanol)
DerivatizationPre-column derivatization with o-phthalaldehyde (B127526) (OPA)[8]
DetectionFluorescence (Excitation: 355 nm, Emission: 410 nm)

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using a stable 4-hydroxyisoleucine solution in a cell-based assay.

Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_qc Quality Control weigh Weigh 4-HIL Powder dissolve Dissolve in Sterile Water weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw analyze Analyze Stability (HPLC/HPTLC) store->analyze Periodic Check dilute Prepare Working Solution thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: Experimental workflow for 4-hydroxyisoleucine solution preparation and use.

Conclusion

The protocols and information provided in these application notes are intended to guide researchers in the preparation and use of stable 4-hydroxyisoleucine solutions for experimental studies. Adherence to these guidelines for solution preparation, storage, and quality control will contribute to the generation of reliable and reproducible data in the investigation of the therapeutic potential of 4-hydroxyisoleucine.

References

Application Notes and Protocols: 4-Hydroxyisoleucine as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2S,3R,4S)-4-hydroxyisoleucine as a versatile chiral building block in stereoselective synthesis. This unusual amino acid, originally isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention due to its potent insulinotropic and antihyperglycemic activities.[1] Its three contiguous stereocenters make it a valuable precursor for the synthesis of complex chiral molecules and natural product analogues.

Introduction to 4-Hydroxyisoleucine (B15566)

4-Hydroxyisoleucine exists as several stereoisomers, with the (2S,3R,4S) form being the most biologically active.[2][3] This isomer has been shown to stimulate glucose-dependent insulin (B600854) secretion, making it a promising candidate for the development of novel treatments for type 2 diabetes.[4] The unique stereochemical arrangement of hydroxyl and methyl groups on the isoleucine backbone provides a rigid and defined scaffold for asymmetric synthesis.

The primary application of 4-hydroxyisoleucine as a chiral building block involves leveraging its inherent stereochemistry to control the formation of new stereocenters in a predictable manner. This is often achieved through transformations of its carboxyl, amino, and hydroxyl functionalities.

Key Synthetic Strategies for 4-Hydroxyisoleucine

Several stereoselective methods have been developed for the synthesis of 4-hydroxyisoleucine and its stereoisomers. A particularly efficient approach involves an organocatalyzed enantioselective Mannich reaction.[5][6]

A key transformation in the synthesis of (2S,3R,4S)-4-hydroxyisoleucine involves a proline-catalyzed Mannich reaction between an N-Boc-protected furylimine and propanal, which establishes the C2 and C3 stereocenters. The furyl group serves as a masked carboxylic acid. Subsequent chelation-controlled Grignard addition sets the C4 stereocenter. This strategy allows for the flexible generation of various stereoisomers.

G

Quantitative Data from Synthetic Protocols

The following table summarizes key quantitative data from a representative organocatalyzed synthesis of (2S,3R,4S)-4-hydroxyisoleucine.

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1. Mannich Reaction N-Boc-furylimine, PropanalL-Proline (20 mol%)H₂O41675>95:5 (anti:syn)99
2. Grignard Addition Mannich AdductMeMgBrTHF-78285>98:2-
3. Mitsunobu Inversion (optional) Hydroxy IntermediateDIAD, PPh₃, p-NBATHF0 to rt380--
4. Deprotection & Oxidation Protected Amino AlcoholRuCl₃, NaIO₄CCl₄/MeCN/H₂Ort270--

Note: The Mitsunobu reaction can be employed to invert the stereochemistry at C4, providing access to other diastereomers.

Detailed Experimental Protocols

This protocol details the synthesis of the anti-Mannich adduct, a key intermediate in the synthesis of (2S,3R,4S)-4-hydroxyisoleucine.

  • To a solution of L-proline (0.2 mmol) in H₂O (2.0 mL) in a round-bottom flask, add N-Boc-furylimine (1.0 mmol).

  • Cool the mixture to 4 °C in an ice bath.

  • Add propanal (2.0 mmol) dropwise to the stirred solution.

  • Continue stirring at 4 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired anti-Mannich adduct.

G

This protocol outlines the general steps for coupling 4-hydroxyisoleucine with another amino acid to form a dipeptide.

  • Protection of 4-Hydroxyisoleucine:

    • Protect the amino group of 4-hydroxyisoleucine, for example, with a Boc or Cbz group.

    • Protect the carboxylic acid, for instance, as a methyl or ethyl ester.

    • The hydroxyl group may also require protection depending on the coupling conditions.

  • Activation of the Carboxyl Group:

    • Activate the carboxyl group of the protected 4-hydroxyisoleucine using a suitable coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Coupling Reaction:

    • React the activated 4-hydroxyisoleucine with the desired amino acid (with its amino group deprotected) in an appropriate solvent like DMF or CH₂Cl₂.

  • Deprotection:

    • Remove the protecting groups from the resulting dipeptide to yield the final product.

G

Applications in Drug Development and Natural Product Synthesis

The use of 4-hydroxyisoleucine as a chiral building block extends to the synthesis of various bioactive molecules. Its rigid stereochemical structure is particularly useful for creating peptidomimetics and analogues of natural products with improved pharmacological properties. For instance, dipeptides containing 4-hydroxyisoleucine have been synthesized and evaluated for their anti-diabetic activity.

The synthetic routes to 4-hydroxyisoleucine also provide access to its various stereoisomers, enabling the exploration of structure-activity relationships (SAR). This is crucial in drug development for optimizing the efficacy and selectivity of a lead compound. The ability to stereoselectively synthesize all eight stereoisomers of 4-hydroxyisoleucine from a common precursor highlights the power of modern asymmetric synthesis.[5]

Conclusion

4-Hydroxyisoleucine is a valuable and versatile chiral building block in organic synthesis. The development of efficient stereoselective synthetic methods, such as the organocatalyzed Mannich reaction, has made this important amino acid and its stereoisomers readily accessible. Its inherent chirality and multiple functional groups provide a powerful tool for the construction of complex, biologically active molecules, with significant potential for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxyisoleucine Yield from Fenugreek Seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the extraction and purification of 4-hydroxyisoleucine (B15566) from fenugreek (Trigonella foenum-graecum) seeds.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation of 4-hydroxyisoleucine, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield Incomplete Cell Lysis: Insufficient grinding of fenugreek seeds.Ensure seeds are ground to a fine powder (e.g., pass through a 40-mesh sieve) to maximize surface area for solvent penetration.[1]
Inappropriate Solvent System: The solvent polarity may not be optimal for 4-hydroxyisoleucine solubility.An ethanol (B145695)/water mixture of 50% (v/v) is suggested to increase the extraction yield.[2] For multi-stage counter-current extraction, a 50% ethanol-water mix has shown to be more effective than 60% or 70% mixes.
Suboptimal Extraction Conditions: Temperature, time, or solvent-to-solid ratio may be inadequate.Optimize extraction parameters. Studies have shown effective extraction with a solvent-to-material ratio of 10:1 (mL/g) at 90°C for 2 hours, repeated twice. Another approach suggests using 55-75% ethanol at 50-65°C for 1-1.5 hours, repeated 2-4 times.[3]
Poor Purity of Final Product Co-extraction of Impurities: Saponins (B1172615), oils, and other amino acids are often co-extracted.Defatting Step: Pre-extract the powdered seeds with a non-polar solvent like hexane (B92381) to remove lipids.[1] Ethanol Precipitation: After initial extraction and concentration, adding a high concentration of ethanol (e.g., 90%) can precipitate impurities like fenugreek gum.[4]
Inefficient Chromatographic Separation: The choice of resin or elution conditions may not be suitable.Ion-Exchange Chromatography: Use a strong acid cation exchange resin (e.g., 732 type or Amberlite CG50) for effective adsorption of 4-hydroxyisoleucine.[4][5] Elution Optimization: Elute with an appropriate concentration of ammonia (B1221849) solution (e.g., 1-5% or 1N-2N).[1][3] The pH of the eluent is critical; a pH of 9 has been shown to be effective.
Inconsistent Quantification Results Isomer Interconversion: 4-hydroxyisoleucine exists as two main diastereoisomers, (2S, 3R, 4S) and (2R, 3R, 4S), which can interconvert.[5]When using HPLC for quantification, it is recommended to use the sum of the peak areas of both isomers for plotting the calibration curve to ensure accuracy.[5]
Method Sensitivity: The analytical method may not be sensitive enough for low concentrations.For quantitative analysis, HPTLC-Scanner densitometry and HPLC with pre-column fluorescence derivatization (e.g., with OPA) are sensitive methods.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of 4-hydroxyisoleucine from fenugreek seeds?

A1: The content of 4-hydroxyisoleucine in fenugreek seeds can vary significantly depending on the genotype and growing conditions, ranging from 0.015% to as high as 1.90% of the dry seed weight.[7][8] Extraction yields of over 82.5% of the available 4-hydroxyisoleucine have been reported with optimized methods.[2]

Q2: Which solvent system is best for extracting 4-hydroxyisoleucine?

A2: Aqueous ethanol is the most effective solvent system. A 50% ethanol-water mixture has been suggested to provide a higher extraction yield compared to higher ethanol concentrations, aligning with the good water solubility of 4-hydroxyisoleucine.[2]

Q3: How can I remove the bitter taste and odor from the final extract?

A3: The bitter taste is often associated with saponins and other impurities. A process involving defatting, solvent extraction, ion-exchange chromatography, and subsequent treatment of the concentrate with a mixture of methyl alcohol and methylene (B1212753) chloride (MDC) has been described to yield a de-bitterized and non-odorous 4-hydroxyisoleucine product.[1]

Q4: Is a defatting step always necessary?

A4: While not strictly mandatory for all protocols, defatting the seed powder with a non-polar solvent like hexane prior to extraction is highly recommended.[1] This step removes lipids that can interfere with subsequent purification steps, particularly column chromatography, and improves the purity of the final product.

Q5: What are the critical parameters for purification using ion-exchange chromatography?

A5: The critical parameters include the type of resin (strong acid cation exchange resins are effective), the pH and composition of the loading solution, the washing step to remove non-adsorbed impurities (e.g., with demineralized water), and the pH and composition of the elution buffer (ammonia solution is commonly used).[1][4]

Experimental Protocols

Protocol 1: Multi-Stage Counter-Current Extraction

This method is designed for high-yield extraction and can be scaled for industrial production.[2]

1. Preparation of Plant Material:

  • Grind fenugreek seeds to a fine powder.

2. Extraction Setup:

  • Arrange a series of extractors for counter-current flow.

  • Prepare a 50% ethanol-water solvent mixture.

3. Extraction Process:

  • Introduce the powdered seeds and the solvent into the system, moving them in opposite directions.

  • A plant-to-solvent ratio of approximately 1:2.26 can be achieved with five extraction stages.[2]

4. Collection and Concentration:

  • Collect the extract rich in 4-hydroxyisoleucine.

  • Concentrate the extract under reduced pressure to a desired volume.

Protocol 2: Extraction and Ion-Exchange Purification

This protocol is suitable for laboratory-scale purification to obtain a high-purity product.

1. Defatting:

  • Suspend the powdered fenugreek seeds in hexane.

  • Stir for a sufficient period and then filter. Repeat this step at least twice.[1]

  • Air dry the defatted powder.

2. Extraction:

  • Extract the defatted powder with 50% aqueous ethanol.[1]

  • Filter the slurry to obtain the liquid extract.

  • Concentrate the extract under reduced pressure.

3. Purification by Ion-Exchange Chromatography:

  • Dissolve the concentrated extract in demineralized water.

  • Load the solution onto a pre-equilibrated strong acid cation exchange resin column (e.g., Amberlite CG50).[5]

  • Wash the column with demineralized water to remove neutral and anionic impurities.

  • Elute the bound 4-hydroxyisoleucine with a 1N ammonia solution.[5]

  • Collect the alkaline fractions and confirm the presence of amino acids using a spot test (e.g., ninhydrin).

  • Pool the positive fractions and concentrate under reduced pressure to obtain the purified 4-hydroxyisoleucine.

Data Presentation

Table 1: Comparison of Extraction Solvents on 4-Hydroxyisoleucine Yield

Solvent System (Ethanol:Water)Relative Extraction EfficiencyReference
50:50Highest[2]
60:40Lower than 50:50[2]
70:30Lower than 50:50[2]

Table 2: Quantitative Analysis Parameters for 4-Hydroxyisoleucine

Analytical MethodStationary PhaseMobile PhaseDetectionKey ParametersReference
HPTLC Silica Gel 60 F254Butanol: Acetic Acid: Water (4:1:1, v/v/v)Densitometry at 570 nm after derivatization with ninhydrinRf value: ~0.45[6]
HPLC C18 Reverse PhaseGradient of Sodium Acetate (65 mmol, pH 5.7), Tetrahydrofuran (1.5%), and MethanolFluorescence Detector (pre-column derivatization with OPA)Retention Time: ~8.13-8.19 min[6]

Visualizations

Biosynthesis of 4-Hydroxyisoleucine

The biosynthesis of 4-hydroxyisoleucine in fenugreek starts from the amino acid L-isoleucine. A key enzymatic step involves the hydroxylation of L-isoleucine, catalyzed by L-isoleucine dioxygenase (IDO), an α-ketoglutarate-dependent enzyme.[9]

Biosynthesis_4HIL L-Isoleucine L-Isoleucine IDO L-Isoleucine Dioxygenase (IDO) L-Isoleucine->IDO alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->IDO 4-Hydroxyisoleucine 4-Hydroxyisoleucine IDO->4-Hydroxyisoleucine Succinate Succinate IDO->Succinate CO2 CO2 IDO->CO2

Caption: Biosynthesis pathway of 4-hydroxyisoleucine from L-isoleucine.

General Experimental Workflow

The following diagram outlines a typical workflow for the extraction and purification of 4-hydroxyisoleucine from fenugreek seeds.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Fenugreek Seeds Grinding Grinding to Fine Powder Start->Grinding Defatting Defatting with Hexane Grinding->Defatting Extraction Aqueous Ethanol Extraction Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration of Extract Filtration->Concentration1 IEC Ion-Exchange Chromatography Concentration1->IEC Elution Elution with Ammonia Solution IEC->Elution Concentration2 Final Concentration Elution->Concentration2 Analysis Quantification (HPLC/HPTLC) Concentration2->Analysis End Pure 4-HIL Analysis->End

Caption: General workflow for 4-hydroxyisoleucine extraction and purification.

References

Technical Support Center: Optimizing HPLC Parameters for 4-Hydroxyisoleucine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 4-hydroxyisoleucine (B15566) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 4-hydroxyisoleucine isomers by HPLC?

A1: The primary challenges in separating 4-hydroxyisoleucine isomers stem from their structural similarities as diastereomers. Key issues include:

  • Co-elution or Poor Resolution: The isomers, particularly the (2S, 3R, 4S) and (2R, 3R, 4S) forms, have very similar physicochemical properties, making baseline separation difficult to achieve.[1]

  • Low UV Absorbance: Lacking a strong chromophore, 4-hydroxyisoleucine is challenging to detect with high sensitivity using standard UV-Vis detectors without derivatization.[2]

  • High Polarity: As an amino acid, 4-hydroxyisoleucine is highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18.[2]

  • Matrix Effects: When analyzing samples from biological matrices or plant extracts, interfering compounds can complicate the separation and quantification.[2][3]

Q2: What are the common HPLC modes for analyzing 4-hydroxyisoleucine?

A2: Several HPLC modes can be employed for the analysis of 4-hydroxyisoleucine:

  • Reversed-Phase (RP) HPLC with Derivatization: This is a common approach where the amino acid is derivatized pre-column with a fluorescent tag like o-phthalaldehyde (B127526) (OPA).[1][4] This enhances detection sensitivity and can improve chromatographic retention on C18 columns.[1][4]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like underivatized amino acids.[2][3] This method avoids the need for derivatization.[2][3]

  • Chiral HPLC: For separating all four potential stereoisomers of 4-hydroxyisoleucine, a chiral stationary phase (CSP) is necessary.[5][6] This is a direct method that relies on differential interactions between the enantiomers and the chiral selector on the column.[5]

Q3: Is derivatization necessary for the analysis of 4-hydroxyisoleucine?

A3: Derivatization is not strictly necessary but is often employed to overcome challenges with detection sensitivity.[2] Pre-column derivatization with reagents like OPA allows for highly sensitive fluorescence detection.[1][4] However, if using a highly sensitive detector like a mass spectrometer (MS), derivatization may not be required.[3] HILIC methods also typically analyze the underivatized form.[3]

Troubleshooting Guide

Problem 1: Poor resolution between 4-hydroxyisoleucine isomers.

Potential Cause Suggested Solution
Inappropriate Column Chemistry For diastereomer separation on reversed-phase, ensure a high-quality, well-end-capped C18 column is used. For enantiomeric separation, a chiral stationary phase is required.[5][6] Consider columns with different selectivities, such as those with polar-embedded groups.[7]
Mobile Phase Composition Not Optimal - Organic Modifier: Adjust the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile). A lower percentage may improve resolution. - pH: The pH of the mobile phase can significantly impact the ionization state and retention of amino acids. Systematically vary the pH around the pI of 4-hydroxyisoleucine. - Buffer Concentration: Changes in buffer concentration can affect peak shape and resolution.[8]
Inadequate Method Parameters - Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. - Temperature: Optimize the column temperature. Sometimes sub-ambient temperatures can enhance separation.
Derivatization Issues If using derivatization, ensure the reaction is complete and consistent. Incomplete derivatization can lead to multiple peaks for a single isomer.

Problem 2: Peak tailing or fronting.

Potential Cause Suggested Solution
Column Overload Reduce the sample concentration or injection volume.[2]
Secondary Interactions Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols) can cause peak tailing. Try a different column or adjust the mobile phase pH or ionic strength.
Sample Solvent Mismatch Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[7][9]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]

Problem 3: Inconsistent retention times.

Potential Cause Suggested Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run.[2] Premixing the mobile phase can help.
Lack of Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis, especially when using ion-pairing reagents or after a gradient.[7]
Temperature Fluctuations Use a column oven to maintain a constant and consistent temperature.[2]
Pump Malfunction Check the HPLC pump for leaks and ensure a stable flow rate.[2]

Quantitative Data Summary

The following table summarizes HPLC parameters from various studies for the analysis of 4-hydroxyisoleucine.

Parameter Method 1 Method 2 Method 3
HPLC Mode Reversed-PhaseReversed-PhaseHILIC
Column C18 (250mm x 4.6mm, 5µm)[4]Spherimage 80 C18 (250 x 4 mm, 5 µm)[1]ZIC-cHILIC
Mobile Phase Gradient: A: 65 mmol/L Sodium acetate (B1210297), 5% THF (pH 5.7) B: Methanol[4]Gradient: A: 0.1M Sodium acetate (pH 6.95), 5% Methanol, 2.5% THF B: 97.5% Methanol, 2.5% THF[1]Isocratic: 20% 0.1% Formic acid in water, 80% Acetonitrile[3]
Flow Rate 1.0 mL/min[4]0.8 mL/min[1]0.5 mL/min[3]
Detection Fluorescence (λex: 355 nm, λem: 410 nm)[4]Fluorescence (λex=330nm, λem=440nm)[1]MS/MS
Derivatization Pre-column with O-phthaldialdehyde[4]Pre-column with OPA[1]None[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Pre-column Derivatization

This protocol is based on the method described for the analysis of 4-hydroxyisoleucine with fluorescence detection.[1][4]

  • Standard Preparation: Prepare stock solutions of 4-hydroxyisoleucine standard in distilled water. Create a series of working standards by diluting the stock solution.

  • Sample Preparation: Extract 4-hydroxyisoleucine from the sample matrix (e.g., fenugreek seeds) using an appropriate solvent like 50% ethanol.[1]

  • Derivatization:

    • To a small volume of the standard or sample solution (e.g., 2 µL), add the OPA derivatizing reagent.[1]

    • Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Analysis:

    • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Use a gradient elution with a buffered aqueous phase (e.g., sodium acetate) and an organic phase (e.g., methanol).

    • Flow Rate: Set the flow rate to approximately 1.0 mL/min.[4]

    • Injection Volume: Inject a suitable volume (e.g., 10 µL) of the derivatized solution.[1]

    • Detection: Set the fluorescence detector to an excitation wavelength of ~330-355 nm and an emission wavelength of ~410-440 nm.[1][4]

  • Data Analysis: Identify the 4-hydroxyisoleucine isomer peaks based on their retention times compared to the standard. For quantification, construct a calibration curve using the peak areas of the standards. In some cases, the areas of the two diastereomer peaks are summed for total 4-hydroxyisoleucine content.[1][10]

Protocol 2: HILIC-MS/MS Analysis of Underivatized 4-Hydroxyisoleucine

This protocol is adapted from a method for analyzing 4-hydroxyisoleucine in biological samples.[3]

  • Standard and Sample Preparation: Prepare standards and process samples as in Protocol 1, but without the derivatization step.

  • HPLC-MS/MS Analysis:

    • Column: HILIC column (e.g., ZIC-cHILIC).

    • Mobile Phase: Use an isocratic mobile phase with a high percentage of organic solvent, such as 80% acetonitrile (B52724) and 20% aqueous buffer (e.g., 0.1% formic acid in water).[3]

    • Flow Rate: Set the flow rate to approximately 0.5 mL/min.[3]

    • Injection Volume: Inject an appropriate volume of the sample.

    • Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transition for 4-hydroxyisoleucine is m/z 148.1→102.1.[3]

  • Data Analysis: Quantify 4-hydroxyisoleucine using the peak areas from the MRM chromatogram and a calibration curve.

Visualizations

HPLC_Optimization_Workflow start Define Analytical Goal: Separate 4-Hydroxyisoleucine Isomers method_selection Select HPLC Mode start->method_selection rp_hplc Reversed-Phase HPLC (with Derivatization) method_selection->rp_hplc High Sensitivity Needed? chiral_hplc Chiral HPLC method_selection->chiral_hplc Enantiomers? hilic HILIC method_selection->hilic Underivatized? column_selection Select Column rp_hplc->column_selection chiral_hplc->column_selection hilic->column_selection c18 C18 Column column_selection->c18 RP csp Chiral Stationary Phase column_selection->csp Chiral hilic_col HILIC Column column_selection->hilic_col HILIC mobile_phase_opt Optimize Mobile Phase (pH, Organic %, Buffer) c18->mobile_phase_opt csp->mobile_phase_opt hilic_col->mobile_phase_opt other_params Optimize Other Parameters (Flow Rate, Temperature) mobile_phase_opt->other_params check_resolution Evaluate Resolution and Peak Shape other_params->check_resolution resolution_ok Resolution Acceptable? check_resolution->resolution_ok method_validation Method Validation resolution_ok->method_validation Yes troubleshoot Troubleshoot (See Guide) resolution_ok->troubleshoot No end Final Method method_validation->end troubleshoot->mobile_phase_opt

Caption: Workflow for optimizing HPLC parameters for 4-hydroxyisoleucine isomer separation.

References

Technical Support Center: Analysis of 4-Hydroxyisoleucine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-hydroxyisoleucine (B15566). Navigate through our troubleshooting guides and frequently asked questions (FAQs) to resolve common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of 4-hydroxyisoleucine?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is 4-hydroxyisoleucine. These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 4-hydroxyisoleucine in the mass spectrometer's ion source. This interference can either suppress the analyte's signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and unreliable quantification.[2] Given that 4-hydroxyisoleucine is often analyzed in complex biological matrices like plasma or serum, understanding and mitigating matrix effects is crucial for developing a robust and accurate analytical method.[3]

Q2: What are the common signs that my 4-hydroxyisoleucine analysis is affected by matrix effects?

A2: Several indicators may suggest that matrix effects are impacting your analysis. These include:

  • Poor reproducibility of results, especially for quality control (QC) samples.

  • Inaccurate quantification, with results being unexpectedly low or high.

  • Non-linear calibration curves.

  • Significant variation in analyte response when using different lots of biological matrix.

  • Peak shape distortion for 4-hydroxyisoleucine.

Q3: How can I quantitatively assess the extent of matrix effects in my 4-hydroxyisoleucine assay?

A3: The most widely accepted method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of 4-hydroxyisoleucine in a solution prepared in a clean solvent to the peak area of 4-hydroxyisoleucine spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to assess the matrix effect using at least six different lots of the biological matrix to evaluate its variability.

Q4: What is the best way to compensate for matrix effects in the analysis of 4-hydroxyisoleucine?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for 4-hydroxyisoleucine (e.g., ¹³C or ¹⁵N labeled) has nearly identical chemical and physical properties to the analyte. This means it will co-elute with 4-hydroxyisoleucine and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of 4-hydroxyisoleucine, with a focus on issues related to matrix effects.

Problem 1: Low sensitivity or signal intensity for 4-hydroxyisoleucine.

Possible CauseSuggested Solution
Ion Suppression - Improve Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. See the Data Presentation section for a comparison of methods. - Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate 4-hydroxyisoleucine from the regions of significant ion suppression. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for polar analytes like 4-hydroxyisoleucine.[1] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal loss due to suppression.
Suboptimal Ionization - Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and source temperature to maximize the ionization of 4-hydroxyisoleucine. - Mobile Phase Modification: Ensure the mobile phase pH is appropriate for the ionization of 4-hydroxyisoleucine (typically acidic for positive ion mode). The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.

Problem 2: Poor reproducibility of 4-hydroxyisoleucine peak areas.

Possible CauseSuggested Solution
Variable Matrix Effects - Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects. - Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and processing to minimize variability in the matrix composition.
Inconsistent Sample Preparation - Automate Sample Preparation: If possible, use automated liquid handlers to improve the precision of pipetting and extraction steps. - Thoroughly Validate the Method: Ensure the sample preparation method is robust and validated for reproducibility.

Problem 3: Peak tailing or fronting for 4-hydroxyisoleucine.

Possible CauseSuggested Solution
Secondary Interactions with the Column - Adjust Mobile Phase pH: For basic compounds, a lower pH can reduce interactions with residual silanols on the column. - Use a High-Purity, End-Capped Column: These columns have fewer active sites available for secondary interactions.
Column Contamination - Implement a Column Wash Routine: After each batch of samples, wash the column with a strong solvent to remove strongly retained matrix components. - Use a Guard Column: A guard column can help protect the analytical column from contamination.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of the expected performance of common techniques for the analysis of 4-hydroxyisoleucine in biological fluids.

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%)ThroughputCost per SampleKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-9520-40 (Suppression)HighLowSimple, fast, and inexpensive.Prone to significant matrix effects as it does not remove many interfering components.[4]
Liquid-Liquid Extraction (LLE) 70-9010-25 (Suppression)MediumMediumCan provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar analytes like 4-hydroxyisoleucine.
Solid-Phase Extraction (SPE) 85-105<15 (Suppression/Enhancement)Medium-HighHighProvides the cleanest extracts and can be automated for high throughput.[5]Requires method development and can be more expensive.

Note: The values presented are typical and may vary depending on the specific matrix, analyte concentration, and experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for 4-Hydroxyisoleucine in Plasma

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 4-Hydroxyisoleucine in Plasma

This protocol uses a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water and load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the 4-hydroxyisoleucine and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data result Result data->result

Caption: Experimental workflow for 4-hydroxyisoleucine analysis.

troubleshooting_workflow cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem Encountered low_signal Low Signal/Sensitivity start->low_signal poor_repro Poor Reproducibility start->poor_repro peak_shape Poor Peak Shape start->peak_shape optimize_sp Optimize Sample Prep low_signal->optimize_sp Primary Action optimize_lc Optimize Chromatography low_signal->optimize_lc Primary Action poor_repro->optimize_sp Primary Action use_sil_is Use SIL-IS poor_repro->use_sil_is Primary Action peak_shape->optimize_lc Primary Action check_system Check System Suitability peak_shape->check_system Primary Action optimize_sp->use_sil_is optimize_lc->use_sil_is

Caption: Troubleshooting workflow for LC-MS/MS analysis.

References

Technical Support Center: Enhancing the Long-Term Stability of 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of 4-hydroxyisoleucine (B15566) during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for 4-hydroxyisoleucine powder?

For long-term stability of 4-hydroxyisoleucine in its solid (powder) form, storage at -20°C is recommended. Under these conditions, the compound can be stable for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years. It is crucial to store the powder in a tightly sealed container to protect it from moisture.

2. How should I store 4-hydroxyisoleucine solutions?

Aqueous solutions of 4-hydroxyisoleucine are more susceptible to degradation than the solid form. For short-term storage (up to one week), refrigeration at 4°C is recommended. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

3. What are the main factors that can cause degradation of 4-hydroxyisoleucine?

Several factors can contribute to the degradation of 4-hydroxyisoleucine, including:

  • Temperature: Elevated temperatures significantly accelerate degradation.

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can cause oxidative degradation.

  • Moisture: For the solid form, moisture can initiate hydrolysis and other degradation pathways.

4. What are the potential degradation pathways for 4-hydroxyisoleucine?

While specific degradation pathways are not extensively detailed in the public domain, based on its chemical structure, potential degradation routes include:

  • Hydrolysis: The lactone form of 4-hydroxyisoleucine can hydrolyze to the open-chain form, and vice versa. The amino acid itself can undergo hydrolysis under strong acidic or basic conditions.

  • Oxidation: The secondary alcohol and the amino group are susceptible to oxidation.

  • Isomerization: 4-hydroxyisoleucine has multiple chiral centers, and conversion between its major and minor isomers can occur under certain conditions.[1]

  • Decarboxylation: Loss of the carboxyl group can occur, especially at elevated temperatures.

5. Are there any known stabilizers for 4-hydroxyisoleucine?

While specific studies on stabilizers for 4-hydroxyisoleucine are limited, general strategies for stabilizing amino acids and related compounds can be applied. These include:

  • Antioxidants: Ascorbic acid or its salts can be used to mitigate oxidative degradation.

  • Cryoprotectants/Lyoprotectants: For lyophilized formulations, sugars like trehalose (B1683222) and mannitol (B672) can help maintain stability during the freeze-drying process and subsequent storage.

  • Chelating Agents: EDTA can be used to chelate metal ions that may catalyze degradation reactions.

  • Cyclodextrins: These can form inclusion complexes with 4-hydroxyisoleucine, potentially protecting it from degradation by shielding it from the environment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency in stored solid 4-hydroxyisoleucine. Improper storage conditions (e.g., exposure to moisture, high temperatures).Ensure the compound is stored at -20°C in a tightly sealed container in a desiccated environment. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
Degradation of 4-hydroxyisoleucine in aqueous solution. pH of the solution is not optimal; exposure to light or elevated temperatures; microbial contamination.Prepare solutions in a suitable buffer (near neutral pH is generally recommended for initial trials). Store solutions protected from light at 4°C for short-term use or frozen at -80°C for long-term storage. Use sterile techniques for solution preparation to prevent microbial growth.
Inconsistent results in analytical assays (e.g., HPLC). Degradation of the analytical standard; improper sample preparation; non-validated analytical method.Use a freshly prepared standard solution or a standard stored under validated conditions. Ensure sample diluents and preparation procedures do not contribute to degradation. Develop and validate a stability-indicating analytical method capable of separating 4-hydroxyisoleucine from its degradation products.
Precipitation observed in frozen solutions upon thawing. Poor solubility at lower temperatures; concentration too high.Consider using a lower concentration of 4-hydroxyisoleucine. Ensure the pH of the solution is appropriate for maintaining solubility. Thaw the solution slowly and vortex gently to redissolve any precipitate.

Quantitative Data on Stability

Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics of 4-hydroxyisoleucine under various stress conditions. Researchers are encouraged to perform their own stability studies to determine the shelf-life of their specific formulations. A general approach for a forced degradation study is outlined in the experimental protocols section.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Hydroxyisoleucine

Objective: To investigate the degradation of 4-hydroxyisoleucine under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • 4-hydroxyisoleucine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Milli-Q water or equivalent

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-hydroxyisoleucine in Milli-Q water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Also, expose the solid powder to the same temperature.

    • At each time point, withdraw a sample and dilute (if necessary) for analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution and a sample of the solid powder to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • After exposure, prepare the samples for analysis.

  • Analysis:

    • Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the peak of 4-hydroxyisoleucine from any degradation products.

    • Quantify the amount of remaining 4-hydroxyisoleucine and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 4-hydroxyisoleucine from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., PDA or MS).

  • A reverse-phase C18 column is a good starting point.

Mobile Phase Development:

  • Start with a simple mobile phase, for example, a gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape.

  • Analyze the stressed samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, pH, and column temperature to achieve adequate separation between the main peak of 4-hydroxyisoleucine and all degradation product peaks.

Method Validation:

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock Prepare 4-Hydroxyisoleucine Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidative Degradation (3% H₂O₂, RT) thermal Thermal Degradation (80°C) photo Photodegradation (ICH Q1B) hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Quantify Degradation - Identify Degradants hplc->data

Forced degradation study workflow for 4-hydroxyisoleucine.

degradation_pathways cluster_degradation Degradation Products main 4-Hydroxyisoleucine hydrolysis Hydrolysis Products (e.g., lactone form) main->hydrolysis  pH, Temp oxidation Oxidation Products main->oxidation  Oxidants, Light isomerization Isomers main->isomerization  pH, Temp decarboxylation Decarboxylation Products main->decarboxylation  Temp

Potential degradation pathways of 4-hydroxyisoleucine.

References

Technical Support Center: Optimizing 4-Hydroxyisoleucine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 4-hydroxyisoleucine (B15566) in in vivo rodent studies. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for 4-hydroxyisoleucine in rats and mice?

A1: For initial studies investigating the anti-diabetic and insulin-sensitizing effects of 4-hydroxyisoleucine, a common starting dose is 50 mg/kg of body weight, administered orally.[1][2][3] This dosage has been shown to improve glucose tolerance, insulin (B600854) sensitivity, and lipid profiles in various rodent models of metabolic disease.[1][3]

Q2: What is the recommended route of administration for 4-hydroxyisoleucine in rodents?

A2: Oral gavage is the most frequently used and recommended route of administration for 4-hydroxyisoleucine in rodent studies.[4][5][6] Intraperitoneal injections have also been used and can be effective.[7][8][9][10] The choice of administration route may depend on the specific experimental design and objectives.

Q3: How should 4-hydroxyisoleucine be prepared for administration?

A3: 4-hydroxyisoleucine is typically dissolved in distilled water or saline for administration.[4][7][8][9][10] It is recommended to prepare fresh solutions daily to ensure stability and potency.[4]

Q4: What is the reported toxicity profile of 4-hydroxyisoleucine in rodents?

A4: A standardized fenugreek seed extract containing 4-hydroxyisoleucine has been shown to be safe in rats. The median lethal dose (LD50) is greater than 2000 mg/kg of body weight.[4][11] The No-Observed-Adverse-Effect-Level (NOAEL) from a 90-day subchronic toxicity study in rats was determined to be 500 mg/kg of body weight.[4][11]

Q5: What are the known mechanisms of action for 4-hydroxyisoleucine?

A5: 4-hydroxyisoleucine has been shown to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.[1][7] Additionally, it is believed to improve insulin sensitivity in peripheral tissues, such as skeletal muscle, by activating key signaling pathways including the AMPK and Akt pathways.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of therapeutic effect at standard dosage. Insufficient dosage for the specific animal model or disease severity. Poor bioavailability. Compound degradation.1. Dose-response study: Conduct a pilot study with a range of doses (e.g., 50, 100, and 200 mg/kg) to determine the optimal effective dose for your model.[12] 2. Check compound purity and stability: Ensure the 4-hydroxyisoleucine used is of high purity and has been stored correctly. Prepare fresh solutions daily. 3. Consider administration route: If using oral gavage, consider potential issues with absorption. Intraperitoneal administration may offer higher bioavailability.[7]
Unexpected adverse effects (e.g., lethargy, weight loss). Dosage may be too high, approaching the NOAEL. Potential off-target effects.1. Reduce the dosage: If adverse effects are observed, decrease the administered dose. 2. Monitor animal health closely: Regularly monitor body weight, food and water intake, and general behavior. 3. Review toxicity data: The NOAEL for a standardized extract was 500 mg/kg in rats.[4][11] Ensure your dose is well below this level for chronic studies.
Variability in experimental results between animals. Inconsistent administration technique. Biological variability within the animal cohort.1. Standardize administration protocol: Ensure all technicians are using a consistent and accurate gavage or injection technique. 2. Increase sample size: A larger number of animals per group can help to mitigate the effects of individual biological variation. 3. Acclimatize animals: Ensure animals are properly acclimatized to the experimental procedures before the start of the study to reduce stress-induced variability.

Quantitative Data Summary

The following tables summarize dosages and their observed effects from various in vivo rodent studies.

Table 1: Oral Administration of 4-Hydroxyisoleucine in Rodents

Animal Model Dosage (mg/kg) Frequency & Duration Key Findings Reference
Sprague-Dawley Rats10, 30, 100Daily for 14 daysDose-dependent antidepressant and anxiolytic effects.[5][6][13]
C57BL/6 Mice (High-Fat Diet)50, 100, 200Daily for 8 weeksReduced body weight gain, liver steatosis, and dyslipidemia; improved insulin sensitivity.[12]
Streptozotocin-induced Diabetic Rats50Daily for 8 weeksImproved liver function markers and blood glucose levels.[1][2]
Alloxan-induced Diabetic Rats400 (of extract with 28% 4-OH Ile)Daily for 10 daysSignificant improvement in blood glucose levels and body weight.[14]

Table 2: Intraperitoneal Administration of 4-Hydroxyisoleucine in Rodents

Animal Model Dosage (mg/kg) Frequency & Duration Key Findings Reference
Normal Wistar Rats18Single doseImproved glucose tolerance during an intravenous glucose tolerance test.[7]
Non-insulin-dependent diabetic (NIDD) Rats50Single dosePartially restored glucose-induced insulin response.[7]
NIDD Rats50Daily for 6 daysReduced basal hyperglycemia and improved glucose tolerance.[7]
C57BL/6 Mice (High-Fat Diet)200Daily for 6 weeksImproved metabolic parameters and sperm quality.[8][9][10]
High Fructose Diet/STZ-induced Diabetic Rats50Not specifiedImproved blood lipid profile, glucose tolerance, and insulin sensitivity.[3]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)
  • Fast rodents overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level from the tail vein (time 0).

  • Administer 4-hydroxyisoleucine or vehicle via oral gavage.

  • After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution (typically 2 g/kg body weight) orally.[7][12]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT)
  • Fast rodents for a shorter period (e.g., 4-6 hours) to avoid hypoglycemia.

  • Record the baseline blood glucose level (time 0).

  • Administer human insulin (typically 0.75 U/kg body weight) via intraperitoneal injection.[12]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-insulin injection.[12]

  • The rate of glucose disappearance reflects insulin sensitivity.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways influenced by 4-hydroxyisoleucine.

G Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake AMPK AMPK AMPK->GLUT4_Translocation Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis 4-HIL 4-HIL 4-HIL->AMPK Activates G Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Groups Acclimatization->Grouping Treatment Daily Administration (4-HIL or Vehicle) Grouping->Treatment Monitoring Monitor Body Weight & Vitals Treatment->Monitoring Endpoint Endpoint Data Collection (Blood, Tissue) Treatment->Endpoint OGTT Perform OGTT/ITT (e.g., weekly) Monitoring->OGTT OGTT->Treatment Continue Treatment Analysis Data Analysis Endpoint->Analysis

References

Minimizing batch-to-batch variability in 4-hydroxyisoleucine extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in 4-hydroxyisoleucine (B15566) extracts from Fenugreek (Trigonella foenum-graecum) seeds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in 4-hydroxyisoleucine extracts?

Batch-to-batch variability in 4-hydroxyisoleucine extracts stems from three main areas: the raw material, the extraction process, and post-extraction handling.[1] Key factors include:

  • Raw Material (Fenugreek Seeds):

    • Genetics and Origin: The genetic makeup of the plant and the geographical region where it is grown significantly impact the concentration of 4-hydroxyisoleucine.[2][3] Studies have shown that the content of this amino acid can vary considerably in seeds from different countries.[3][4]

    • Cultivation and Environmental Conditions: Climate, soil conditions, fertilization methods, and irrigation practices can alter the biochemical composition of the seeds.[3][5]

    • Harvesting and Post-Harvest Processing: The timing of the harvest and subsequent drying and storage conditions are critical for preserving the integrity of 4-hydroxyisoleucine.[2][5]

  • Extraction Process:

    • Solvent Composition and Ratio: The choice of solvent (e.g., water, ethanol-water mixtures) and the solvent-to-solid ratio are crucial.[1][6] Different solvent polarities will extract different profiles of compounds.[2] For instance, a 50% ethanol-water mixture has been shown to be more efficient in extracting 4-hydroxyisoleucine than mixtures with higher ethanol (B145695) concentrations.[6]

    • Extraction Parameters: Inconsistencies in extraction temperature, duration, and agitation speed can lead to significant variations in yield.[1][7]

    • Material Particle Size: A uniform, fine powder ensures consistent surface area for solvent interaction, leading to more reproducible extraction efficiency.[1]

  • Post-Extraction Handling:

    • Solvent Removal and Drying: The methods used to remove the solvent and dry the final extract can affect the stability and concentration of 4-hydroxyisoleucine.[1]

    • Storage: Improper storage conditions, such as exposure to light and heat, can lead to the degradation of the target compound.[1]

Q2: How can I standardize the raw material to minimize variability?

Standardizing the raw material is a critical first step for consistency.[1] Key strategies include:

  • Botanical Authentication: Verify the correct species (Trigonella foenum-graecum) and part of the plant (seeds) are used.

  • Consistent Sourcing: Source seeds from the same geographical region and, if possible, the same supplier to minimize variability due to environmental and genetic factors.[1]

  • Standardized Practices: Implement and adhere to strict protocols for harvesting, drying, and storage of the seeds.

  • Quality Control Testing: Perform identity and quality tests on incoming raw material batches. This can include creating a chemical fingerprint using techniques like HPTLC or HPLC to compare batches.[8]

Q3: Which analytical methods are recommended for quantifying 4-hydroxyisoleucine to monitor consistency?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of 4-hydroxyisoleucine.[9][10]

  • HPLC: Often used with pre-column derivatization (e.g., with O-phthaldialdehyde) and a fluorescence detector for high sensitivity and specificity.[4][9] It is crucial to account for the presence of two isomers of 4-hydroxyisoleucine, and the sum of their peak areas is typically used for quantification.[4]

  • HPTLC: A simpler, rapid, and cost-effective method for routine quality control.[6] After separation, the plate is often sprayed with a ninhydrin (B49086) solution for visualization and densitometric quantification.[6][9]

Validation of the chosen analytical method for robustness is essential to ensure that minor variations in the analytical procedure do not lead to significant differences in the quantified results.[1]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Yield of 4-Hydroxyisoleucine Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for 4-hydroxyisoleucine.Studies suggest that aqueous-ethanolic mixtures (e.g., 50% ethanol) are effective.[4][6] Avoid using purely non-polar solvents for the primary extraction step.
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be exhaustive.Optimize extraction parameters. For dynamic maceration, times of around 1-2 hours at temperatures between 50-65°C have been used.[7][11]
Poor Quality Raw Material: The fenugreek seeds may naturally have a low concentration of 4-hydroxyisoleucine.[3]Source seeds from regions known to produce higher yields.[4] Perform initial quality control on raw material to quantify the starting amount.
Inadequate Particle Size Reduction: Large particle size reduces the surface area available for extraction.Grind the seeds to a fine, uniform powder (e.g., to pass through a 0.8 mm mesh sieve).[10][12]
Inconsistent Purity in Final Extract Inefficient Defatting: Residual fatty constituents can interfere with subsequent purification steps and contaminate the final product.Ensure a thorough defatting step using a non-polar solvent like hexane (B92381) before the main extraction.[12][13]
Co-extraction of Other Compounds: The chosen solvent may be extracting other amino acids or compounds with similar properties.Implement a purification step using ion-exchange chromatography to specifically isolate amino acids like 4-hydroxyisoleucine.[4][11]
Solvent Inconsistency: Small changes in the solvent-to-water ratio can alter the polarity and affect which compounds are extracted.[2]Prepare extraction solvents precisely and consistently for every batch.
Degradation of 4-Hydroxyisoleucine Improper Processing Conditions: Exposure to excessive heat or light during solvent evaporation and drying can degrade the compound.[1]Use controlled, low-temperature methods for concentration and drying, such as vacuum evaporation or spray drying.[11][13]
Inadequate Storage: The final extract may not be stored under conditions that ensure stability.Store the final extract in a cool, dark, and dry place. Protect from light and heat.[1]
Variable HPLC/HPTLC Results Isomer Conversion: The two isomers of 4-hydroxyisoleucine can convert into each other in solution, leading to varying peak ratios.[4]For quantification, always use the sum of the peak areas of both isomers to ensure consistency.[4]
Analytical Method Not Robust: The analytical method may be sensitive to small changes in mobile phase composition, temperature, or column performance.[1]Validate the analytical method according to ICH guidelines, specifically testing for robustness by deliberately introducing small variations in parameters.[14][15]
Inconsistent Sample Preparation: Differences in how samples are diluted, filtered, or derivatized can introduce variability.Use a standardized and documented protocol for all sample preparation steps.

Quantitative Data Summary

Table 1: Effect of Solvent Composition on 4-Hydroxyisoleucine Extraction

Solvent (Ethanol:Water)Relative Extraction EfficiencyReference
50:50Highest[6]
60:40~24% less than 50:50[6]
70:30~27% less than 50:50[6]

Table 2: Reported 4-Hydroxyisoleucine Content in Fenugreek Seeds by Origin

Geographical Origin4-Hydroxyisoleucine Content (% of dry matter)Reference
Iran0.27% - 0.4%[3][4]
India0.015% - 1.90%[3][4]
Greece0.2%[4]
Malaysia1.66%[3]
Turkey1.63%[3]

Experimental Protocols

Protocol 1: Extraction and Purification of 4-Hydroxyisoleucine

  • Preparation of Raw Material:

    • Grind air-dried fenugreek seeds into a fine powder (e.g., to pass a 0.8 mm mesh sieve).[12]

  • Defatting:

    • Macerate the seed powder with n-hexane (e.g., 1:4 w/v) at approximately 40°C for 2 hours with continuous stirring.[12]

    • Filter the mixture through Whatman filter paper and repeat the process at least once to ensure complete removal of lipids. Dry the defatted powder.[12][13]

  • Aqueous-Ethanolic Extraction:

    • Extract the defatted powder with a 50% ethanol-water solution (e.g., a 1:5 solid-to-liquid ratio) at 55-60°C for 1-2 hours with stirring.[11][12]

    • Filter the slurry to separate the liquid extract from the solid residue.

  • Concentration:

    • Concentrate the liquid extract under reduced pressure at a temperature below 50°C to remove the ethanol and reduce the volume.

  • Purification (Optional, for higher purity):

    • Use cation exchange chromatography to isolate 4-hydroxyisoleucine from other components in the concentrated extract.[4][11]

    • Dry the purified fraction using a suitable method like spray drying to obtain a free-flowing powder.[11][13]

Protocol 2: Quantification by HPTLC

  • Sample and Standard Preparation:

    • Prepare a standard stock solution of 4-hydroxyisoleucine (e.g., 0.05 mg/mL) in methanol (B129727).[15]

    • Dissolve a known quantity of the dried extract in methanol to achieve a concentration within the calibration range.

  • Chromatography:

    • Apply the standard and sample solutions as bands on a pre-coated silica (B1680970) gel 60 F254 HPTLC plate.

    • Develop the plate in a twin-trough chamber saturated with a mobile phase of n-butanol:acetic acid:water (4:1:1, v/v/v).[9][10]

  • Derivatization and Detection:

    • After developing and drying the plate, spray it with a ninhydrin reagent.

    • Heat the plate until colored spots appear.

  • Quantification:

    • Scan the plate using a densitometer at 570 nm.[9]

    • Calculate the concentration of 4-hydroxyisoleucine in the sample by comparing the peak area to the calibration curve generated from the standards.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction & Purification cluster_qc Quality Control raw_material Fenugreek Seeds grinding Grinding (Uniform Particle Size) raw_material->grinding defatting Defatting (Hexane) grinding->defatting extraction Solvent Extraction (e.g., 50% Ethanol, 60°C) defatting->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Vacuum Evaporation) filtration1->concentration purification Purification (Ion Exchange Chroma.) concentration->purification drying Drying (Spray Drying) purification->drying final_product Final 4-HIL Extract drying->final_product qc_analysis QC Analysis (HPLC/HPTLC) final_product->qc_analysis

Caption: Workflow for 4-hydroxyisoleucine extraction and quality control.

Troubleshooting_Flowchart start High Batch-to-Batch Variability Observed check_raw Review Raw Material (Source, QC Data) start->check_raw check_process Audit Extraction Process (Temp, Time, Solvent) start->check_process check_analysis Verify Analytical Method (Validation, Sample Prep) start->check_analysis issue_raw Inconsistent Raw Material? check_raw->issue_raw issue_process Process Deviation? check_process->issue_process issue_analysis Analytical Error? check_analysis->issue_analysis issue_raw->check_process No solve_raw Standardize Sourcing & Implement Incoming QC issue_raw->solve_raw Yes issue_process->check_analysis No solve_process Enforce Strict SOPs & Calibrate Equipment issue_process->solve_process Yes solve_analysis Re-validate Method & Standardize Sample Prep issue_analysis->solve_analysis Yes end_node Variability Minimized solve_raw->end_node solve_process->end_node solve_analysis->end_node

Caption: Troubleshooting flowchart for batch-to-batch variability.

References

Dealing with endogenous interference in 4-hydroxyisoleucine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Hydroxyisoleucine (B15566) Bioassays

Welcome to the technical support center for 4-hydroxyisoleucine (4-OH-Ile) bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to endogenous interference in their experiments.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation & Extraction

Q1: I'm observing high background noise or a complex matrix effect in my plasma/serum samples. How can I clean up my sample effectively?

A1: High background is often due to endogenous proteins, lipids, and salts that can interfere with ionization or co-elute with your analyte. A robust sample preparation protocol is critical.

  • Initial Approach (Protein Precipitation): The most straightforward method is Protein Precipitation (PPT). This involves adding a cold organic solvent (like acetonitrile) or an acid to the sample to denature and precipitate the majority of proteins.[1]

  • Advanced Cleanup (Extraction Techniques): If PPT is insufficient, consider more selective techniques:

    • Solid Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively binding the analyte to a solid support while interferences are washed away. A mixed-mode cation exchange (MCX) column can be effective for retaining amino acids like 4-OH-Ile while removing other matrix components.[1]

    • Liquid-Liquid Extraction (LLE): LLE can also be used, but optimization is key to ensure 4-OH-Ile, a hydrophilic compound, partitions effectively into the desired solvent phase.

    • Ultrafiltration: Using a low molecular weight cut-off filter (e.g., 3 kDa) can remove larger proteins while allowing 4-OH-Ile to pass through.[1]

Troubleshooting Decision Workflow: Sample Cleanup This diagram outlines a logical flow for selecting a sample preparation method based on the observed issues.

G cluster_0 Start High Background or Matrix Effects Detected PPT Attempt Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT CheckPPT Is background still high? PPT->CheckPPT SPE Implement Solid Phase Extraction (SPE) (e.g., MCX column) CheckPPT->SPE Yes Proceed Proceed to LC-MS Analysis CheckPPT->Proceed No LLE Consider Liquid-Liquid Extraction (LLE) SPE->LLE Ultrafiltration Use Ultrafiltration (e.g., 3 kDa cutoff) SPE->Ultrafiltration SPE->Proceed

Caption: Troubleshooting workflow for sample cleanup.

Q2: My recovery of 4-OH-Ile is low and inconsistent after sample preparation. What are the likely causes?

A2: Low recovery can stem from several factors during sample prep. Ensure you are using a validated internal standard (IS) to correct for analyte loss.

  • Incomplete Protein Precipitation: Ensure the ratio of precipitation solvent to sample is optimal (typically 3:1 or 4:1). Vortex thoroughly and allow sufficient incubation time at a cold temperature (e.g., -20°C) before centrifugation.

  • Analyte Adsorption: 4-OH-Ile can adsorb to plasticware. Using low-adhesion microcentrifuge tubes and pipette tips can mitigate this.

  • SPE Column Selection/Method: If using SPE, ensure the column chemistry is appropriate and that the wash steps are not eluting your analyte. The elution solvent must be strong enough to desorb all the 4-OH-Ile from the sorbent.

Method Typical Recovery % Notes
Protein Precipitation (PPT) 80-95%Fast but less clean. Prone to ion suppression.
Solid Phase Extraction (SPE) > 90%Cleaner extracts, but requires more method development.[1]
Ultrafiltration > 85%Good for removing macromolecules.[1]
Caption: Comparison of common sample preparation techniques.
Chromatographic & Mass Spectrometric Interference

Q3: I'm having trouble separating 4-OH-Ile from other endogenous amino acids and isomers. What type of chromatography should I use?

A3: This is a significant challenge because 4-OH-Ile has several stereoisomers and shares structural similarity with other amino acids.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is highly effective for separating polar compounds like 4-OH-Ile from endogenous interferences in biological matrices.[3] A ZIC-cHILIC column, for example, has been shown to provide good isocratic separation.[3]

  • Reverse-Phase (RP) Chromatography: While common, standard C18 columns may not provide sufficient retention or selectivity for this polar analyte. Derivatization can be employed to increase hydrophobicity and improve separation, but this adds complexity.

  • Chiral Chromatography: If you need to resolve the specific stereoisomers of 4-OH-Ile, a dedicated chiral stationary phase (CSP) is required.[4][5] This is critical as the primary bioactive form is the (2S, 3R, 4S) isomer.[2]

Q4: My mass spectrometry signal is showing interference at the same mass transition as 4-OH-Ile. How do I confirm my peak identity and improve specificity?

A4: Isobaric interference (compounds with the same mass) is a common problem.

  • Optimize MRM Transitions: Ensure you are using the most specific and intense multiple reaction monitoring (MRM) transitions. While a transition of m/z 148.1 → 74.1 has been used, studies have shown that m/z 148.1 → 102.1 provides better specificity and reduces interference in human plasma.[3][6]

  • Chromatographic Resolution: The best way to deal with isobaric interference is to separate the compounds chromatographically. Improving your LC method (see Q3) is the most effective solution.

  • High-Resolution Mass Spectrometry (HRMS): If available, using an HRMS instrument (like a Q-TOF or Orbitrap) can differentiate between compounds with very small mass differences, providing an additional layer of specificity.

Analyte / IS Precursor Ion (m/z) Product Ion (m/z) Notes
4-Hydroxyisoleucine 148.1102.1 Recommended for higher specificity in plasma.[3][6]
4-Hydroxyisoleucine148.1974.02Alternative transition, may be prone to interference.[7]
L-Isoleucine (IS) 132.1769.04Common internal standard.[7]
Caption: Recommended MRM transitions for 4-OH-Ile analysis.

Section 2: Biological Context & Signaling

Q5: What is the primary mechanism of action for 4-OH-Ile that I should be trying to measure in my bioassay?

A5: The principal bioactivity of 4-OH-Ile is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[8][9] It is important to note that its effect is strictly glucose-dependent; it is ineffective at low glucose concentrations but significantly amplifies insulin release at higher glucose levels (e.g., >6.6 mM).[8][9] In skeletal muscle, it has also been shown to improve insulin sensitivity and glucose uptake.[10][11]

4-OH-Ile Signaling Pathway in Pancreatic β-Cells This diagram illustrates the proposed pathway by which 4-OH-Ile enhances insulin secretion.

G cluster_0 Pancreatic β-Cell OH_Ile 4-Hydroxyisoleucine Exocytosis Insulin Granule Exocytosis OH_Ile->Exocytosis Potentiates Glucose High Glucose Metabolism Increased ATP/ADP Ratio Glucose->Metabolism K_Channel ATP-sensitive K+ Channel Closure Metabolism->K_Channel Depolarization Membrane Depolarization K_Channel->Depolarization Ca_Channel Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Exocytosis

Caption: Glucose-dependent insulin secretion pathway potentiated by 4-OH-Ile.

Section 3: Experimental Protocols

Protocol: Protein Precipitation for 4-OH-Ile Analysis in Plasma

This protocol describes a general method for extracting 4-OH-Ile from plasma using protein precipitation.

  • Sample Collection: Collect blood in EDTA or heparin tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Preparation: Thaw plasma samples on ice. Prepare a stock solution of your internal standard (e.g., L-Isoleucine-d10) in an appropriate solvent.

  • Precipitation:

    • Aliquot 100 µL of plasma into a 1.5 mL low-adhesion microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol: Basic HILIC-MS/MS Method

This protocol provides starting parameters for a HILIC-MS/MS analysis of 4-OH-Ile.

  • LC Column: ZIC-cHILIC (e.g., 100 x 2.1 mm, 3 µm)

  • Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Water, both containing 0.1% Formic Acid.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • 4-OH-Ile: 148.1 → 102.1[3][6]

    • IS (e.g., L-Isoleucine): 132.17 → 69.04[7]

  • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature) according to manufacturer recommendations.

References

Technical Support Center: Enhancing the Oral Bioavailability of 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 4-hydroxyisoleucine (B15566).

Frequently Asked Questions (FAQs)

Q1: What is the baseline oral bioavailability of 4-hydroxyisoleucine?

A1: Preclinical studies in Sprague-Dawley rats have shown that 4-hydroxyisoleucine has an absolute oral bioavailability of approximately 56.8%. This indicates that a significant portion of the orally administered dose reaches the systemic circulation. However, for therapeutic applications, enhancing this bioavailability can lead to improved efficacy and potentially lower required doses.

Q2: What are the primary challenges limiting the oral bioavailability of 4-hydroxyisoleucine?

A2: While specific studies on the limiting factors for 4-hydroxyisoleucine are not extensively detailed in the available literature, challenges for oral drug delivery typically include:

  • Limited Permeability: The ability of the molecule to pass through the intestinal epithelium.

  • First-Pass Metabolism: Metabolic breakdown of the compound in the liver before it reaches systemic circulation.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) that can pump the drug back into the intestinal lumen, reducing absorption.

  • Solubility and Dissolution Rate: The speed at which the compound dissolves in the gastrointestinal fluids.

Q3: What are the most promising strategies to enhance the oral bioavailability of 4-hydroxyisoleucine?

A3: Based on current research and general formulation science, the following strategies hold promise for improving the oral bioavailability of 4-hydroxyisoleucine:

  • Formulation Approaches:

    • Niosomes: Vesicular systems that can encapsulate hydrophilic and lipophilic drugs, potentially protecting 4-hydroxyisoleucine from degradation and enhancing its transport across the intestinal barrier.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine emulsions in the gastrointestinal tract, improving the solubilization and absorption of the drug.

    • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can enhance lymphatic transport and bypass first-pass metabolism.

  • Co-administration with Bioenhancers:

    • Piperine: An alkaloid from black pepper that can inhibit drug-metabolizing enzymes and P-glycoprotein, thereby increasing the bioavailability of co-administered drugs.

Troubleshooting Guides

Issue 1: Inconsistent results in Caco-2 cell permeability assays for 4-hydroxyisoleucine.

  • Possible Cause 1: Variation in Caco-2 cell monolayer integrity.

    • Troubleshooting:

      • Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity before and after the experiment.

      • Use a paracellular marker (e.g., Lucifer yellow) to assess the integrity of the tight junctions.

  • Possible Cause 2: Non-specific binding of 4-hydroxyisoleucine to the experimental apparatus.

    • Troubleshooting:

      • Pre-treat the plates and membranes with a blocking agent like bovine serum albumin (BSA) to minimize non-specific binding.

      • Perform a mass balance study to quantify the amount of compound lost to binding.

Issue 2: Low entrapment efficiency of 4-hydroxyisoleucine in niosomes.

  • Possible Cause 1: Inappropriate lipid composition.

    • Troubleshooting:

      • Optimize the molar ratio of the non-ionic surfactant (e.g., Span 60), cholesterol, and any charge-inducing agent.

      • Experiment with different types of non-ionic surfactants.

  • Possible Cause 2: Suboptimal hydration conditions.

    • Troubleshooting:

      • Ensure the hydration medium is at a temperature above the gel-liquid transition temperature (Tc) of the lipid mixture.

      • Optimize the hydration time and agitation method.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 4-Hydroxyisoleucine (Oral Administration)

SpeciesDoseFormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Rat (Sprague-Dawley)50 mg/kgSolution11,356 ± 844135,306 ± 439256.8
Human150 mgFenugreek Seed Extract Tablet2300 ± 4000.514,030 ± 1200Not Determined3, 4

Experimental Protocols

Protocol 1: Preparation of 4-Hydroxyisoleucine Loaded Niosomes using Thin-Film Hydration Method

Materials:

  • 4-Hydroxyisoleucine

  • Non-ionic surfactant (e.g., Span 60)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate buffered saline (PBS, pH 7.4)

Procedure:

  • Accurately weigh the non-ionic surfactant and cholesterol in a desired molar ratio (e.g., 1:1).

  • Dissolve the mixture in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent system in a round-bottom flask.

  • Accurately weigh and dissolve 4-hydroxyisoleucine in the same solvent mixture and add it to the flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvents under reduced pressure at a temperature above the boiling point of the solvent mixture until a thin, dry lipid film is formed on the inner wall of the flask.

  • Ensure complete removal of the solvent by keeping the flask under vacuum overnight.

  • Hydrate the thin film by adding PBS (pH 7.4) and rotating the flask at a temperature above the Tc of the surfactant.

  • The resulting suspension is then sonicated using a bath or probe sonicator to reduce the size of the niosomes.

  • The unentrapped 4-hydroxyisoleucine can be separated from the niosome dispersion by centrifugation or dialysis.

Protocol 2: Evaluation of In Vitro Permeability using Caco-2 Cell Monolayers

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • 4-Hydroxyisoleucine solution/formulation

  • Lucifer yellow (for integrity testing)

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the TEER of the monolayers to ensure integrity (typically > 200 Ω·cm²).

  • Wash the monolayers with pre-warmed HBSS.

  • Add the 4-hydroxyisoleucine solution or formulation to the apical (A) side of the Transwell® insert and fresh HBSS to the basolateral (B) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

  • To assess efflux, add the compound to the basolateral side and sample from the apical side.

  • Analyze the concentration of 4-hydroxyisoleucine in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Studies Niosomes Niosomes Permeability Caco-2 Permeability Assay Niosomes->Permeability Release In Vitro Release Study Niosomes->Release SEDDS SEDDS SEDDS->Permeability SEDDS->Release SLNs SLNs SLNs->Permeability SLNs->Release Pharmacokinetics Pharmacokinetic Analysis (Cmax, Tmax, AUC) Permeability->Pharmacokinetics Release->Pharmacokinetics

Caption: Experimental workflow for developing and evaluating 4-hydroxyisoleucine formulations.

absorption_pathway Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Intestinal\nEpithelium Intestinal Epithelium GI Tract->Intestinal\nEpithelium Portal Vein Portal Vein Intestinal\nEpithelium->Portal Vein Liver\n(First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver\n(First-Pass Metabolism) Systemic\nCirculation Systemic Circulation Liver\n(First-Pass Metabolism)->Systemic\nCirculation Bioavailable Fraction Metabolites Metabolites Liver\n(First-Pass Metabolism)->Metabolites

Caption: Simplified pathway of oral drug absorption and first-pass metabolism.

Technical Support Center: Refinement of Animal Models for Studying 4-Hydroxyisoleucine's Long-Term Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the long-term effects of 4-hydroxyisoleucine (B15566) in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used to study the long-term metabolic effects of 4-hydroxyisoleucine?

A1: The most frequently used animal models include chemically-induced diabetic models, such as streptozotocin (B1681764) (STZ) or alloxan-induced diabetic rats, and genetic or diet-induced models of metabolic syndrome.[1][2] High-fat diet (HFD)-fed mice are commonly used to induce obesity and insulin (B600854) resistance, providing a relevant model to investigate the therapeutic potential of 4-hydroxyisoleucine on these conditions.[3] Other models like the Zucker fa/fa rat, a genetic model of obesity and insulin resistance, have also been employed.[1]

Q2: What is the recommended method for long-term oral administration of 4-hydroxyisoleucine in rodents?

A2: Oral gavage is a common and precise method for the long-term administration of 4-hydroxyisoleucine in rodents.[2][3] This technique ensures accurate dosing, which is critical for chronic studies. It is essential that the procedure is performed by a trained and experienced technician to minimize stress and potential injury to the animals.[4][5]

Q3: How should a 4-hydroxyisoleucine solution be prepared for oral gavage?

A3: 4-hydroxyisoleucine is soluble in water.[6] For oral administration, it can be dissolved in saline.[3][6] One study describes dissolving 4-hydroxyisoleucine in 0.1 ml of saline for administration.[6] Another protocol suggests suspending a fenugreek extract containing 4-hydroxyisoleucine in a 2% w/v Tragacanth suspension for oral delivery.[2] The concentration should be calculated based on the desired dose and the animal's body weight.

Q4: What are the known signaling pathways modulated by 4-hydroxyisoleucine?

A4: 4-hydroxyisoleucine has been shown to modulate key signaling pathways involved in glucose metabolism and insulin sensitivity. It activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake.[1][7] Additionally, it has been reported to increase the expression and phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]

Troubleshooting Guides

Issue 1: High variability in blood glucose measurements.
  • Question: We are observing significant variability in fasting blood glucose levels between animals in the same treatment group. What could be the cause and how can we mitigate this?

  • Answer:

    • Inconsistent Fasting Periods: Ensure that all animals are fasted for the same duration before blood glucose measurement. A standardized fasting period of 6-8 hours is often recommended for rodents to avoid a starvation state.

    • Stress-Induced Hyperglycemia: Handling and restraint can cause acute stress, leading to a transient increase in blood glucose. Acclimatize the animals to the handling and blood collection procedures.

    • Time of Day: Blood glucose levels can exhibit diurnal variation. Perform blood sampling at the same time of day for all animals.

    • Cage-Side Monitoring: Whenever possible, use a handheld glucometer for immediate cage-side blood glucose measurement to minimize stress from moving the animals.

Issue 2: Animal distress or injury during oral gavage.
  • Question: Some of our animals are showing signs of distress (e.g., struggling, vocalization) during oral gavage, and we have had a few instances of injury. How can we improve our technique?

  • Answer:

    • Proper Restraint: Use a firm but gentle restraint technique. For mice, scruffing the neck is common. For larger rats, a two-person technique or a restraining device might be necessary.[5]

    • Correct Needle Choice and Placement: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal to minimize the risk of esophageal or gastric trauma.[5] The needle should be inserted gently along the roof of the mouth and advanced slowly down the esophagus.[4]

    • Avoid Forcing: If resistance is met, do not force the needle. Withdraw and re-insert. Resistance may indicate entry into the trachea.[9]

    • Monitor for Aspiration: Watch for signs of aspiration, such as coughing or fluid bubbling from the nose. If this occurs, stop the procedure immediately.[5]

    • Experienced Personnel: Ensure that all personnel performing oral gavage are thoroughly trained and proficient in the technique.

Issue 3: Lack of significant effect of 4-hydroxyisoleucine on metabolic parameters.
  • Question: We are not observing the expected improvements in glucose tolerance or lipid profile after several weeks of 4-hydroxyisoleucine administration. What could be the reason?

  • Answer:

    • Dose Selection: The dose of 4-hydroxyisoleucine may be insufficient. Doses ranging from 50 mg/kg to 200 mg/kg have been used in various studies.[3][10] A dose-response study may be necessary to determine the optimal dose for your specific animal model and experimental conditions.

    • Compound Stability: Ensure the stability of your 4-hydroxyisoleucine solution. Prepare fresh solutions regularly and store them appropriately to prevent degradation.

    • Animal Model Suitability: The chosen animal model may not be responsive to the effects of 4-hydroxyisoleucine. Consider the specific metabolic characteristics of your model and whether they align with the known mechanisms of action of the compound.

    • Dietary Factors: The composition of the diet can significantly influence metabolic outcomes. Ensure that the control and treatment groups receive the same diet, with the only variable being the 4-hydroxyisoleucine administration.

Data Presentation

Table 1: Long-Term Effects of 4-Hydroxyisoleucine on Body Weight in Rodent Models

Animal ModelTreatment and DoseDuration% Change in Body Weight (vs. Control)Reference
High-Fat Diet-Fed C57BL/6 Mice4-HIL (50 mg/kg, oral gavage)8 weeks↓ (Dose-dependent decrease)[3]
High-Fat Diet-Fed C57BL/6 Mice4-HIL (100 mg/kg, oral gavage)8 weeks↓ (Dose-dependent decrease)[3]
High-Fat Diet-Fed C57BL/6 Mice4-HIL (200 mg/kg, oral gavage)8 weeks↓ (Returned to near control levels)[3]
Alloxan-Induced Diabetic RatsFenugreek seed powder (28% 4-HIL)10 days↑ (Improved compared to diabetic control)[2]

Table 2: Long-Term Effects of 4-Hydroxyisoleucine on Blood Glucose in Rodent Models

Animal ModelTreatment and DoseDurationOutcomeReference
NIDD Rats (subchronic)4-HIL (50 mg/kg, i.p. daily)6 daysReduced basal hyperglycemia[6]
High-Fat Diet-Fed C57BL/6 Mice4-HIL (50, 100, 200 mg/kg, oral gavage)8 weeksReduced blood glucose levels[3]
Fructose-Fed Rats4-HIL (50 mg/kg/day)8 weeksRestored to near control values[10][11]
Streptozotocin-Induced Diabetic Rats4-HIL4 weeksDecreased blood glucose[1]

Table 3: Long-Term Effects of 4-Hydroxyisoleucine on Lipid Profile in Rodent Models

Animal ModelTreatment and DoseDurationOutcomeReference
Dyslipidemic Hamsters4-HILNot specified↓ Plasma triglycerides, total cholesterol, and FFAs; ↑ HDL-C:TC ratio[1]
High-Fat Diet-Fed C57BL/6 Mice4-HIL (50, 100, 200 mg/kg, oral gavage)8 weeksReduced dyslipidemia[3]
Streptozotocin-Induced Diabetic Rats4-HIL (50 mg/kg/day)8 weeks↑ HDL-cholesterol levels (31%)[10][11]
C57BL/KsJ-db/db mice4-HILNot specified↓ Total plasma cholesterol and LDL-cholesterol; ↓ Plasma triglycerides[12]

Experimental Protocols

Protocol 1: Long-Term Oral Administration of 4-Hydroxyisoleucine in a High-Fat Diet-Induced Obesity Mouse Model

Objective: To evaluate the long-term effects of 4-hydroxyisoleucine on metabolic parameters in mice with diet-induced obesity and insulin resistance.

Materials:

  • C57BL/6 mice

  • High-fat diet (HFD) and standard chow diet

  • 4-Hydroxyisoleucine (4-HIL)

  • Saline solution

  • Oral gavage needles (flexible, ball-tipped)

  • Syringes

  • Animal scale

  • Glucometer and test strips

Procedure:

  • Animal Acclimation: Acclimate male C57BL/6 mice (6-8 weeks old) to the housing conditions for at least one week.

  • Induction of Obesity: Divide the mice into two main groups: a control group fed a standard chow diet and an experimental group fed a high-fat diet (HFD) for 8 weeks to induce obesity and insulin resistance.[3]

  • Treatment Groups: After the 8-week induction period, divide the HFD-fed mice into subgroups (n=8-10 per group):

    • HFD + Vehicle (Saline)

    • HFD + 4-HIL (50 mg/kg)

    • HFD + 4-HIL (100 mg/kg)

    • HFD + 4-HIL (200 mg/kg)

  • Preparation of 4-HIL Solution: Prepare fresh solutions of 4-HIL in saline daily. Calculate the required concentration based on the average body weight of each group to deliver the desired dose in a volume of approximately 0.1 ml/10 g of body weight.[3]

  • Oral Gavage Administration: Administer the vehicle or 4-HIL solution once daily via oral gavage for 8 weeks.[3]

  • Monitoring:

    • Body Weight: Record the body weight of each mouse weekly.

    • Food and Water Intake: Monitor and record food and water consumption per cage weekly.

    • Fasting Blood Glucose: Measure fasting blood glucose weekly from tail vein blood after a 6-hour fast.

  • Terminal Procedures: At the end of the 8-week treatment period, perform terminal procedures such as:

    • Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Insulin Tolerance Test (ITT): After a 4-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

    • Blood and Tissue Collection: Collect blood via cardiac puncture for analysis of plasma insulin and lipid profile. Harvest tissues such as liver, adipose tissue, and skeletal muscle for further analysis (e.g., histology, gene expression).

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (8 weeks) cluster_analysis Terminal Analysis acclimation Animal Acclimation (1 week) diet_induction Diet Induction (8 weeks) Standard Chow vs. High-Fat Diet acclimation->diet_induction grouping Treatment Grouping (HFD mice) diet_induction->grouping prep Prepare 4-HIL Solution (Daily) gavage Oral Gavage (Once daily) prep->gavage monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Fasting Glucose) gavage->monitoring gtt_itt Glucose and Insulin Tolerance Tests monitoring->gavage collection Blood and Tissue Collection gtt_itt->collection analysis Biochemical and Molecular Analysis collection->analysis PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake HIL 4-Hydroxyisoleucine HIL->InsulinReceptor Activates AMPK_pathway HIL 4-Hydroxyisoleucine AMPK AMPK HIL->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates Glucose_uptake Glucose Uptake AMPK->Glucose_uptake Fatty_acid_ox Fatty Acid Oxidation AMPK->Fatty_acid_ox Mito_biogenesis Mitochondrial Biogenesis PGC1a->Mito_biogenesis

References

Technical Support Center: Cell Culture Contamination When Working with 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyisoleucine (B15566) (4-HIL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common cell culture contamination issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyisoleucine (4-HIL) and what is its primary role in cell culture experiments?

4-hydroxyisoleucine is a non-proteinogenic amino acid found naturally in fenugreek seeds.[1] It is not one of the 20 standard amino acids used for protein synthesis. In research, it is primarily investigated for its insulinotropic and antidiabetic properties.[2][3] Its main mechanism of action involves stimulating insulin (B600854) secretion in a glucose-dependent manner and enhancing glucose uptake in skeletal muscle cells, often by activating the PI3K/AKT signaling pathway.[4][5]

Q2: Can 4-hydroxyisoleucine itself be a source of contamination?

It is unlikely that pure, sterile-filtered 4-hydroxyisoleucine from a reputable supplier would be the source of contamination. However, like any reagent added to cell culture, proper handling is crucial. If the stock solution is not prepared or stored aseptically, it can introduce microorganisms into your culture. Always use sterile technique when preparing and using 4-HIL solutions.[6][7]

Q3: Does 4-hydroxyisoleucine make my cell cultures more susceptible to contamination?

There is no direct evidence to suggest that 4-HIL increases susceptibility to contamination. However, two theoretical points should be considered:

  • Nutrient Source: As an amino acid, 4-HIL could potentially serve as an additional nutrient source for contaminating microbes if they are introduced into the culture, possibly leading to faster growth of the contaminant.[8][9]

  • Cellular Stress: Some amino acid analogues can induce cellular stress or alter protein synthesis, which might indirectly affect cell health.[10][11] While 4-HIL is studied for its beneficial metabolic effects, stressed or unhealthy cells can be more vulnerable to opportunistic infections.

Q4: I've added 4-HIL to my culture and now observe changes in cell morphology and growth rate. Is this contamination?

It could be, but it's also important to consider the biological effects of 4-HIL. This compound is known to influence cellular metabolism, including glucose uptake and signaling pathways.[12][13] These effects could potentially alter cell proliferation or morphology.[14] It is critical to run a parallel control culture (without 4-HIL) to distinguish between the effects of the compound and a potential contamination event. If you observe signs like turbidity, rapid pH changes, or visible particles under the microscope, contamination is the more likely cause.[15][16]

Troubleshooting Guide for Common Contamination Issues

This guide will help you identify and address the most common types of microbial contamination.

Q5: My culture medium turned cloudy and yellow overnight after adding 4-HIL. What is the likely problem?

A rapid increase in turbidity (cloudiness) and a sharp drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination .[15][17] Bacteria proliferate very quickly and their metabolic byproducts are acidic.[18]

  • Action:

    • Immediately isolate the contaminated flask to prevent cross-contamination.

    • Check other cultures that were handled at the same time or are in the same incubator.

    • For valuable or irreplaceable cultures, you may attempt to wash with PBS and treat with a high dose of an antibiotic cocktail, but this is often a temporary solution.[19]

    • The best practice is to discard the contaminated culture and thoroughly decontaminate the biosafety cabinet and incubator.[16][19]

Q6: I see thin, filamentous structures floating in my culture. The medium is not yet cloudy. What could this be?

The presence of thread-like filaments (hyphae) is a hallmark of mold (fungal) contamination .[19][20] Fungal contamination may not initially cause turbidity but will eventually overcome the culture.[21][22]

  • Action:

    • Discard the contaminated culture immediately. Fungal spores can spread easily through the air and contaminate other experiments and equipment.[17]

    • Thoroughly clean and disinfect the incubator, biosafety cabinet, and any potentially exposed equipment. Pay special attention to replacing HEPA filters if recommended by the manufacturer.[17]

Q7: My culture medium has become slightly turbid, but the pH hasn't changed much. Under the microscope, I see small, round, or oval particles, sometimes budding. What is this?

This description is characteristic of a yeast contamination .[15][17] Yeast is larger than bacteria and can be seen as individual, often budding, particles under a microscope. The pH change is typically slower than with bacteria until the contamination becomes heavy.[15][23]

  • Action:

    • As with other fungal contaminants, the recommended course of action is to discard the culture to prevent the spread of spores.[19]

    • Review your aseptic technique, particularly how reagents are handled and stored.[6]

Q8: My cells are growing poorly, appear stressed, and have increased debris, but the medium is clear and the pH is stable. What should I suspect?

When cultures appear unhealthy without the obvious signs of bacterial or fungal contamination, Mycoplasma contamination is a primary suspect.[23][24] Mycoplasma are very small bacteria that lack a cell wall, making them invisible to the naked eye and standard light microscopy.[25][26] They do not cause turbidity but can significantly alter cell metabolism and compromise experimental results.[24][27]

  • Action:

    • Quarantine the suspected cell line and any other lines it may have come into contact with.

    • Test for Mycoplasma using a reliable method such as PCR, DNA staining (e.g., Hoechst), or an ELISA-based kit.[25][28]

    • If positive, the best course of action is to discard the cell line and thaw a new, uncontaminated stock.

    • If the cell line is irreplaceable, specialized anti-mycoplasma reagents can be used for treatment, but their success is not guaranteed and requires re-testing.[29]

Data Presentation: Contaminant Identification

Table 1: Characteristics of Common Microbial Contaminants

CharacteristicBacterial ContaminationFungal (Mold) ContaminationFungal (Yeast) ContaminationMycoplasma Contamination
Medium Appearance Rapidly becomes turbid (cloudy).[15]Initially clear, may develop fuzzy clumps.[30]Becomes turbid as contamination progresses.[15]Remains clear.[24][26]
pH Change Rapid drop in pH (medium turns yellow).[27]pH may increase (turn pink) or remain stable.[27]Slow drop in pH, or stable until heavy.[23]Generally stable.[26]
Microscopic View Small, motile rods or cocci between cells.[17]Thin, multicellular filaments (hyphae).[20]Small, individual oval or round budding cells.[17]Not visible with a standard light microscope.[25]
Growth Rate Very fast (often visible overnight).[15]Slower than bacteria, forms visible colonies.[21]Slower than bacteria, but faster than cells.[21]Slow, insidious growth.[26]

Table 2: Comparison of Common Mycoplasma Detection Methods

Detection MethodPrincipleAdvantagesDisadvantages
PCR (Polymerase Chain Reaction) Amplifies specific Mycoplasma DNA (16S rRNA gene).[31]Highly sensitive, rapid results (hours).[25]Can be prone to false positives from dead Mycoplasma or reagent contamination.
DNA Staining (e.g., Hoechst) Fluorescent dye binds to DNA; Mycoplasma appears as small flecks outside the cell nuclei.[25]Rapid and relatively simple.[27]Less sensitive than PCR; requires a fluorescence microscope; interpretation can be subjective.[25]
Microbiological Culture Culture sample on specialized agar; look for "fried egg" colonies.[26]Considered a "gold standard" for detecting viable organisms.[26]Very slow (takes up to 4 weeks); some strains do not grow well in culture.[26][31]
ELISA Detects Mycoplasma antigens using specific antibodies.[27]Relatively fast and can be high-throughput.Sensitivity can vary between kits and species.[27]

Experimental Protocols

Protocol 1: Aseptic Technique Checklist for Working with 4-HIL

This protocol outlines the essential steps to maintain sterility.[6][7][32][33][34]

  • Prepare the Work Area:

    • Work in a certified Class II Biological Safety Cabinet (BSC).

    • Clear the BSC of all non-essential items.

    • Wipe down the interior surfaces of the BSC with 70% ethanol (B145695) before and after use.

    • Turn on the BSC blower for at least 10-15 minutes before starting work.

  • Personal Hygiene:

    • Wash hands thoroughly.

    • Wear a clean lab coat and sterile gloves.

    • Spray gloves with 70% ethanol frequently.

  • Handle Reagents and Media:

    • Wipe all bottles (media, 4-HIL stock, etc.) and equipment with 70% ethanol before placing them in the BSC.

    • Avoid touching the neck or opening of any bottle or flask.

    • Use sterile, individually wrapped serological pipettes or pipette tips. Use a fresh pipette for each reagent.

    • If preparing a 4-HIL stock solution, use a sterile filter (0.22 µm pore size) to sterilize the final solution before aliquoting and storing.

  • During Incubation:

    • Ensure the incubator is cleaned regularly, including the water pan. Use sterile, distilled water in the pan.

    • Never place flasks or plates directly on top of each other.

Protocol 2: Routine Visual and Microscopic Inspection

Perform these checks daily to catch contamination early.[16]

  • Visual Inspection (Naked Eye):

    • Before removing cultures from the incubator, look at the medium.

    • Check for turbidity (cloudiness) against a light source.

    • Check the color of the phenol (B47542) red indicator. A healthy culture is typically reddish-orange. Yellow indicates acidic conditions (potential bacterial contamination), while pink/purple indicates alkaline conditions (potential fungal contamination).[27]

  • Microscopic Inspection (Inverted Microscope):

    • Place the culture vessel on the microscope stage.

    • Using low power (100x), scan the spaces between your cells. Look for tiny, shimmering, or motile particles (bacteria).

    • Look for distinct round or oval budding shapes (yeast) or long, thread-like structures (mold).

    • Using high power (200-400x), confirm the morphology of any suspected contaminants.

    • Note the overall health of your cells. Are they well-attached? Is there excessive floating debris? These can be early signs of a problem.[16]

Visualizations

Contamination_Troubleshooting_Workflow cluster_identification Identify Contaminant start Routine Culture Check observation Observe visual or microscopic changes? (e.g., turbidity, pH shift, debris) start->observation healthy Culture Appears Healthy Continue Experiment observation->healthy No quarantine Quarantine Suspected Culture & Check Related Cultures observation->quarantine Yes microscopy Microscopic Examination quarantine->microscopy turbidity Cloudy Medium & Yellow pH Shift? microscopy->turbidity myco_test Perform Mycoplasma Test (PCR or Staining) action Discard Contaminated Culture(s) Decontaminate Equipment Review Aseptic Technique myco_test->action Positive filaments Filaments or Fuzzy Colonies? turbidity->filaments No bacteria Likely Bacteria turbidity->bacteria Yes budding Budding Oval Particles? filaments->budding No mold Likely Mold filaments->mold Yes poor_growth Poor Cell Health (No other signs)? budding->poor_growth No yeast Likely Yeast budding->yeast Yes mycoplasma Suspect Mycoplasma poor_growth->mycoplasma Yes bacteria->action mold->action yeast->action mycoplasma->myco_test

Caption: Workflow for troubleshooting suspected cell culture contamination.

Signaling_Pathway HIL 4-Hydroxyisoleucine InsulinReceptor Insulin Receptor Substrate (IRS-1) HIL->InsulinReceptor Activates PI3K PI3K InsulinReceptor->PI3K AKT AKT (Protein Kinase B) PI3K->AKT AS160 AS160 AKT->AS160 GLUT4 GLUT4 Vesicle AS160->GLUT4 Translocation Translocation to Membrane GLUT4->Translocation GlucoseUptake Increased Glucose Uptake Translocation->GlucoseUptake

Caption: Simplified PI3K/AKT signaling pathway activated by 4-hydroxyisoleucine.

References

Improving the efficiency of 4-hydroxyisoleucine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of 4-hydroxyisoleucine (B15566) (4-HIL) synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 4-hydroxyisoleucine? A1: There are three main approaches for producing 4-hydroxyisoleucine:

  • Natural Extraction: Isolating the compound from fenugreek seeds (Trigonella foenum-graecum), where it naturally occurs.[1]

  • Chemical Synthesis: Multi-step organic synthesis routes to build the molecule from chemical precursors.[2][3]

  • Enzymatic or Chemoenzymatic Synthesis: Using isolated enzymes or whole-cell biocatalysts to perform specific reaction steps, such as the direct hydroxylation of L-isoleucine or aldol (B89426) condensation followed by amination.[2][4][5]

Q2: Which synthesis method typically provides the highest yield? A2: Enzymatic synthesis, particularly methods involving fermentation or whole-cell biotransformation with recombinant microorganisms expressing L-isoleucine dioxygenase (IDO), has been shown to produce the highest yields.[6] Fermentation-based methods can achieve yields of up to 82%, significantly higher than the low yields often associated with natural extraction (0.015%–0.4%) or the modest overall yields of complex chemical syntheses (around 39-40%).[2][6][7]

Q3: Why is stereochemistry important for 4-hydroxyisoleucine? A3: The biological activity of 4-hydroxyisoleucine, particularly its insulin-stimulating effect, is highly dependent on its specific stereoconfiguration.[4] The major and most active isomer found in nature is (2S, 3R, 4S)-4-hydroxyisoleucine.[8] Synthesis methods must be stereoselective to produce this specific isomer for therapeutic applications. Chemoenzymatic and enzymatic methods often offer superior control over stereochemistry compared to purely chemical routes.[2]

Q4: What is the primary challenge in extracting 4-HIL from fenugreek seeds? A4: The primary challenge is the very low natural concentration of 4-HIL in fenugreek seeds, which leads to low extraction yields.[9][10] Additionally, the process is complex, requiring multiple purification steps, such as ion-exchange chromatography, to separate 4-HIL from a multitude of other compounds like other amino acids, saponins, and mucilaginous fiber.[11]

Troubleshooting Guides

Issue 1: Low Final Yield in Enzymatic Synthesis

Q: My enzymatic reaction (e.g., using L-isoleucine dioxygenase) is resulting in a low yield of 4-HIL. What are the potential causes and solutions? A: Low yield in enzymatic synthesis can stem from several factors. Use the following guide to troubleshoot the issue.

  • Is the enzyme active?

    • Cause: Improper enzyme folding, degradation, or inhibition. Thermal stability can be a concern for some enzymes.[9]

    • Solution: Confirm the activity of your enzyme preparation with a standard assay. Ensure correct buffer conditions (pH, ionic strength) and temperature. For cell-based systems, verify the expression of the active enzyme. Consider using enzyme mutants with improved stability and catalytic efficiency.[9]

  • Are substrates and cofactors limiting?

    • Cause: The biosynthesis of 4-HIL from L-isoleucine requires α-ketoglutarate and molecular oxygen (O₂) as co-substrates.[12] Insufficient availability of any of these can be a bottleneck.

    • Solution: Ensure adequate aeration/oxygen supply in the reaction vessel. Optimize the starting concentrations of L-isoleucine and α-ketoglutarate. In whole-cell systems, metabolic engineering strategies can be employed to increase the intracellular supply of precursors.[12]

  • Is there product inhibition?

    • Cause: The accumulation of the product (4-HIL) or byproducts may inhibit enzyme activity.

    • Solution: Consider implementing an in-situ product removal strategy. For whole-cell systems, investigate potential feedback inhibition loops in the metabolic pathways and address them through genetic modification.

  • Are the reaction conditions optimal?

    • Cause: pH, temperature, and reaction time can significantly impact enzyme performance and final yield.

    • Solution: Perform optimization experiments for pH and temperature. The optimal pH for isoleucine hydroxylation is typically between 5.0 and 8.0.[2] Monitor the reaction over time to determine the point of maximum yield before potential product degradation occurs.

Issue 2: Purity Issues After Extraction or Synthesis

Q: My final 4-HIL product is contaminated with other amino acids or byproducts. How can I improve its purity? A: Purification is a critical step. Contaminants will depend on your synthesis route.

  • For Extraction from Fenugreek:

    • Cause: Co-extraction of other amino acids, saponins, and plant material.

    • Solution: Use a multi-step purification protocol. A common and effective method involves:

      • Initial extraction with an ethanol (B145695)/water mixture (e.g., 50-70% ethanol).[11][13]

      • Defatting the crude extract with a non-polar solvent like hexane (B92381).[11]

      • Separation using cation-exchange chromatography, eluting with an ammonia (B1221849) solution to separate 4-HIL from other compounds.[11][14]

  • For Enzymatic/Chemical Synthesis:

    • Cause: Unreacted starting materials, reaction intermediates, or side-reaction byproducts.

    • Solution: Ion-exchange chromatography is highly effective for purifying amino acids.[15] Depending on the specific impurities, other techniques like silica (B1680970) gel chromatography or crystallization can also be employed.[11] Monitor fractions using a suitable analytical method like HPLC to ensure clean separation.

Quantitative Data Summary

The efficiency of 4-hydroxyisoleucine synthesis varies significantly between methods. The following tables summarize key quantitative data from published literature.

Table 1: Comparison of 4-HIL Synthesis & Extraction Methods

MethodStarting Material(s)Typical YieldKey AdvantagesKey DisadvantagesReference(s)
Natural Extraction Fenugreek Seeds0.015% - 0.4% w/w"Natural" sourceVery low yield, complex purification[7][16]
Chemical Synthesis Various Precursors~39% (overall)High control over reaction stepsMulti-step, low overall yield, stereocontrol issues[2][3]
Enzymatic (Aldolase/Transaminase) Acetaldehyde, α-ketobutyrate, L-glutamate4.3% (molar)Enzymatic specificityRequires multiple enzymes, moderate yield[15]
Enzymatic (IDO Biotransformation) L-isoleucine, α-ketoglutarateUp to 151.9 mmol/LHigh yield, high stereoselectivityRequires optimized enzyme/strain[9]
Fermentation (Recombinant C. glutamicum) Glucose135.3 mMDe novo synthesis, high titerComplex metabolic engineering required[12]

Experimental Protocols

Protocol 1: Enzymatic Synthesis via Whole-Cell Biotransformation

This protocol is a generalized procedure based on the biotransformation of L-isoleucine using resting E. coli cells expressing a recombinant L-isoleucine dioxygenase (IDO).[9]

  • Strain Cultivation: Grow E. coli cells engineered to overexpress IDO in a suitable medium (e.g., M9 medium) with appropriate antibiotic selection. Induce enzyme expression with an agent like IPTG.

  • Cell Harvesting: Once the culture reaches the desired cell density, harvest the cells by centrifugation.

  • Preparation of Resting Cells: Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual medium components. Resuspend the cells in the reaction buffer to a specific cell density (e.g., OD₆₀₀ of 50).

  • Biotransformation Reaction:

    • Combine the resting cell suspension with the substrates: L-isoleucine and α-ketoglutarate.

    • Maintain the reaction at an optimal temperature (e.g., 37°C) with vigorous shaking to ensure sufficient oxygen supply.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of 4-HIL using HPLC.

  • Product Isolation:

    • Terminate the reaction by centrifuging to remove the cells.

    • The supernatant, containing the 4-HIL, can be collected.

    • Purify the 4-HIL from the supernatant using methods like ion-exchange chromatography.

Protocol 2: Extraction and Purification from Fenugreek Seeds

This protocol is a generalized method based on common lab-scale extraction procedures.[11][13][17]

  • Seed Preparation: Grind fenugreek seeds into a fine powder.

  • Defatting: Suspend the seed powder in hexane and stir for several hours at room temperature. Filter the mixture and discard the hexane. Repeat this step to ensure complete removal of fats. Air-dry the defatted powder.

  • Ethanol Extraction:

    • Extract the defatted powder with a 50-70% aqueous ethanol solution at a specified temperature (e.g., 50-65°C) for 1-1.5 hours.[13]

    • Filter the mixture to collect the liquid extract. Repeat the extraction on the solid residue 2-3 times to maximize recovery.

    • Pool the liquid extracts and concentrate them under reduced pressure to obtain a viscous solution.

  • Ion-Exchange Chromatography:

    • Load the concentrated extract onto a strong cation-exchange resin column (e.g., D001 type).[13]

    • Wash the column with deionized water to remove neutral and anionic compounds.

    • Elute the bound amino acids, including 4-HIL, using a solution of aqueous ammonia (e.g., 2N NH₄OH).

  • Final Purification & Isolation:

    • Collect the ammonia-eluted fractions containing 4-HIL.

    • Concentrate the fractions under vacuum to remove the ammonia and water.

    • Further purification can be achieved by crystallization or a final polishing step with silica gel chromatography if needed.[11]

Visualizations

Synthesis_Routes cluster_start Starting Materials cluster_process Synthesis Process Fenugreek Seeds Fenugreek Seeds Chemical Precursors Chemical Precursors Multi-Step Chemical Synthesis Multi-Step Chemical Synthesis Chemical Precursors->Multi-Step Chemical Synthesis Complex L-Isoleucine L-Isoleucine Enzymatic Biotransformation Enzymatic Biotransformation L-Isoleucine->Enzymatic Biotransformation High Yield Extraction & Purification Extraction & Purification 4-HIL 4-Hydroxyisoleucine Extraction & Purification->4-HIL Multi-Step Chemical Synthesis->4-HIL Enzymatic Biotransformation->4-HIL

Caption: Overview of primary synthesis routes to 4-hydroxyisoleucine.

Enzymatic_Workflow A Cultivate & Induce Recombinant Strain B Harvest & Wash Cells (Centrifugation) A->B C Prepare Resting Cell Suspension in Buffer B->C D Biotransformation Reaction (Add L-Ile, α-KG, O₂) C->D E Separate Cells from Supernatant D->E F Purify 4-HIL from Supernatant (e.g., Ion Exchange) E->F G Pure 4-Hydroxyisoleucine F->G

Caption: Workflow for whole-cell enzymatic synthesis of 4-HIL.

Troubleshooting_Yield start Low 4-HIL Yield q1 Are Substrates (L-Ile, α-KG, O₂) Sufficient? start->q1 s1 Increase Substrate Concentration & Aeration q1->s1 No q2 Is Enzyme Activity Confirmed? q1->q2 Yes end_node Potential for Improved Yield s1->end_node s2 Verify Enzyme Expression. Use Fresh/Active Enzyme. Check Cofactors. q2->s2 No q3 Are Reaction Conditions (pH, Temp) Optimal? q2->q3 Yes s2->end_node s3 Optimize pH and Temperature for the Specific Enzyme. q3->s3 No q3->end_node Yes s3->end_node

Caption: Decision tree for troubleshooting low yield in enzymatic synthesis.

References

Validating the purity of commercially available 4-hydroxyisoleucine standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of commercially available 4-hydroxyisoleucine (B15566) standards. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store a 4-hydroxyisoleucine standard?

A1: 4-hydroxyisoleucine standards should be stored in a cool, dark place. For long-term storage, it is recommended to keep the solid compound at -20°C.[1] If you have prepared a stock solution, it is advisable to use it as soon as possible, as long-term storage in solution is not recommended.[1] Always refer to the manufacturer's instructions for specific storage conditions.

Q2: What are the common solvents for dissolving 4-hydroxyisoleucine?

A2: 4-hydroxyisoleucine is soluble in water (≥26 mg/mL).[1][2] For analytical purposes, such as HPLC, mobile phase components like water, acetonitrile (B52724), and methanol (B129727) are commonly used.[3][4][5]

Q3: What are the potential impurities in a commercial 4-hydroxyisoleucine standard?

A3: Potential impurities can include stereoisomers of 4-hydroxyisoleucine, related amino acids, and residual solvents from the synthesis or purification process.[6][7][8] The major diastereoisomer is typically the (2S, 3R, 4S) configuration, which constitutes about 90% of the total 4-hydroxyisoleucine content in natural sources.[6][7]

Q4: Why is it important to assess the isomeric purity of 4-hydroxyisoleucine?

A4: 4-hydroxyisoleucine has two chiral centers, leading to the possibility of four stereoisomers.[9] Different isomers can have different biological activities. The primary insulinotropic activity is attributed to the (2S, 3R, 4S) isomer.[6] Therefore, it is crucial to determine the isomeric composition of the standard to ensure that the observed biological effects are attributable to the correct isomer.

Troubleshooting Guides

This section addresses common issues encountered during the purity validation of 4-hydroxyisoleucine standards using chromatographic methods.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No Peak or Very Small Peak 1. Detector lamp is off.2. No sample injected.3. Incorrect mobile phase composition.4. Sample degradation.1. Turn on the detector lamp.2. Ensure the autosampler vial contains sufficient sample and there are no air bubbles.3. Verify the mobile phase composition and preparation.4. Prepare a fresh sample solution.
Ghost Peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.1. Flush the system with a strong solvent.2. Run blank injections to identify the source of contamination.
Split or Tailing Peaks 1. Column overload.2. Column contamination or degradation.3. Mismatched solvent between sample and mobile phase.1. Dilute the sample.2. Wash the column or replace it if necessary.3. Dissolve the sample in the mobile phase if possible.
Inconsistent Retention Times 1. Fluctuations in pump pressure.2. Changes in mobile phase composition.3. Temperature fluctuations.1. Purge the pump to remove air bubbles.2. Prepare fresh mobile phase.3. Use a column oven to maintain a constant temperature.

Workflow for Troubleshooting HPLC Purity Analysis

G cluster_0 Purity Analysis Troubleshooting Start Start Purity Analysis Problem Problem Encountered? (e.g., No Peak, Bad Peak Shape) Start->Problem CheckSystem Check HPLC System - Lamp On? - Leaks? - Pressure Stable? Problem->CheckSystem Yes Success Problem Resolved Problem->Success No CheckMethod Review Method Parameters - Mobile Phase Correct? - Column Conditioned? CheckSystem->CheckMethod CheckSample Inspect Sample - Correct Concentration? - Degraded? CheckMethod->CheckSample Resolve Implement Solution - Purge Pump - Remake Mobile Phase - Prepare Fresh Sample CheckSample->Resolve Resolve->Problem Consult Consult Senior Analyst or Manufacturer Success->Consult If problem persists

Caption: A flowchart for systematic troubleshooting of HPLC-based purity analysis.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the overall purity of a 4-hydroxyisoleucine standard.

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or acetic acid (for mobile phase modification)

    • 4-hydroxyisoleucine standard

  • Procedure:

    • Mobile Phase Preparation: An example of a mobile phase is a mixture of acetonitrile and 0.1% formic acid in water.[3] The exact ratio should be optimized for your specific column and system. A common mobile phase for amino acid analysis is a mixture of butanol, acetic acid, and water (4:1:1, v/v/v).[5]

    • Standard Solution Preparation: Accurately weigh and dissolve the 4-hydroxyisoleucine standard in the mobile phase or water to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm or fluorescence detection after derivatization. For fluorescence detection, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) can be used.[5][7]

      • Column Temperature: 25°C

    • Analysis: Inject the standard solution and record the chromatogram.

    • Calculation of Purity:

      • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Chiral Separation of 4-Hydroxyisoleucine Stereoisomers by Chiral HPLC

This method is essential for determining the isomeric purity of the standard.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., crown ether-based or cyclodextrin-based).[10]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Mobile Phase Preparation: The mobile phase composition will depend on the chiral column used. A common mobile phase for crown ether columns is an aqueous solution of TFA.

    • Standard Solution Preparation: Prepare a solution of the 4-hydroxyisoleucine standard in the mobile phase.

    • Chromatographic Conditions:

      • Column: Chiral stationary phase column

      • Flow Rate: Typically 0.5 - 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 210 nm

      • Column Temperature: As recommended by the column manufacturer.

    • Analysis: Inject the standard solution. The different stereoisomers should be resolved into separate peaks.

    • Calculation of Isomeric Purity:

      • Isomeric Purity (%) = (Area of the desired isomer peak / Sum of areas of all isomer peaks) x 100

Identity Confirmation and Sensitive Quantification by LC-MS/MS

This method provides high sensitivity and specificity for the identification and quantification of 4-hydroxyisoleucine.

  • Instrumentation:

    • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[3]

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Chromatographic Separation: A hydrophilic interaction liquid chromatography (HILIC) column or a reverse-phase column can be used.[4][11] A typical mobile phase consists of acetonitrile and water with 0.1% formic acid.[3]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transition for 4-hydroxyisoleucine (e.g., m/z 148.1 → 102.1 or 148.19 -> 74.02).[3][4]

    • Analysis: Inject the sample and acquire data in MRM mode. The presence of the specific transition confirms the identity of 4-hydroxyisoleucine. For quantification, a calibration curve should be prepared using a certified reference standard.

Workflow for Purity Validation

G cluster_1 4-Hydroxyisoleucine Standard Purity Validation Workflow Start Receive Commercial 4-Hydroxyisoleucine Standard HPLCPurity 1. HPLC Purity Assay (Reverse Phase) Start->HPLCPurity PurityCheck Purity ≥ 98%? HPLCPurity->PurityCheck ChiralHPLC 2. Chiral HPLC Analysis (Isomeric Purity) PurityCheck->ChiralHPLC Yes Fail Standard Fails Validation Contact Manufacturer PurityCheck->Fail No IsomerCheck Correct Isomer Ratio? ChiralHPLC->IsomerCheck LCMS 3. LC-MS/MS Identity Confirmation IsomerCheck->LCMS Yes IsomerCheck->Fail No Pass Standard Validated for Use LCMS->Pass

Caption: A step-by-step workflow for the comprehensive purity validation of 4-hydroxyisoleucine standards.

Data Presentation

Table 1: Example Purity Analysis Data for Three Lots of 4-Hydroxyisoleucine
Lot Number Method Purity (%) Major Impurity (%) Notes
Lot AHPLC-UV99.20.5 (unknown)Meets specification (>98%)
Lot BHPLC-UV97.51.8 (related amino acid)Fails specification (<98%)
Lot CHPLC-UV99.50.3 (unknown)Meets specification (>98%)
Table 2: Example Isomeric Purity Data for Lot A
Stereoisomer Retention Time (min) Peak Area Composition (%)
(2S, 3R, 4S)12.51,250,00099.2
Other Isomers14.210,0000.8
Table 3: LC-MS/MS Parameters for Identity Confirmation
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Hydroxyisoleucine148.1102.115
4-Hydroxyisoleucine148.1974.0220

References

Technical Support Center: Statistical Analysis of Dose-Response Curves for 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the statistical analysis of dose-response curves for 4-hydroxyisoleucine (B15566) (4-HIL). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation standards to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is 4-hydroxyisoleucine (4-HIL) and what is its primary mechanism of action?

A1: 4-hydroxyisoleucine (4-HIL) is a unique, non-proteinogenic amino acid found primarily in fenugreek seeds (Trigonella foenum-graecum).[1][2] Its primary mechanism of action involves improving metabolic health through two main pathways: stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells and enhancing insulin sensitivity in peripheral tissues like muscle and liver.[1][3][4] This dual action makes it a significant compound for research in diabetes and metabolic syndrome.[4]

Q2: What is a dose-response curve and why is it important for 4-HIL studies?

A2: A dose-response curve is a graph that visualizes the relationship between the concentration (dose) of a drug or compound like 4-HIL and its observed biological effect (response).[5][6] These curves are essential for determining key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which quantify the compound's potency.[7] For 4-HIL, these curves can characterize its effectiveness in stimulating glucose uptake or other insulin-sensitizing effects.

Q3: What is the most common statistical model used for analyzing dose-response data?

A3: The four-parameter logistic (4PL) model, also known as a sigmoidal or Hill curve, is widely used for analyzing dose-response data.[5][7] This nonlinear regression model is defined by four parameters: the top and bottom plateaus of the curve, the Hill slope (steepness), and the EC50/IC50.[7] It is highly effective for describing the S-shaped curves typically seen in biological systems.

Q4: What is the difference between a relative and an absolute IC50/EC50?

A4: A relative IC50/EC50 is calculated based on the top and bottom plateaus as determined by the curve-fitting model itself.[7] An absolute IC50/EC50 is determined relative to control values (e.g., 0% and 100% activity).[7] Most dose-response analyses use the relative IC50/EC50, as it is derived directly from the experimental data's dynamic range.[7]

Q5: Why is it important to log-transform the concentration (X-axis) values?

A5: Log-transforming the concentration values helps to space out the data points that are often clustered at the lower end of a wide concentration range.[8] This transformation typically converts a hyperbolic curve into a symmetrical sigmoidal curve, which is easier to fit with standard nonlinear regression models.[8]

Troubleshooting Guide for Dose-Response Experiments

This guide addresses specific issues that may arise during the experimental and analytical phases of 4-HIL dose-response studies.

Q: My dose-response curve is flat or has a very poor fit (low R-squared value). What should I do?

A: A poor curve fit can stem from several issues. Use the following logical workflow to diagnose the problem.

G start Start: Poor Curve Fit check_range Is the concentration range appropriate? start->check_range check_replicates Are replicates consistent? check_range->check_replicates Yes solution_range Solution: Perform a wider (e.g., 10-point log scale) range-finding experiment. check_range->solution_range No check_assay Were assay conditions (time, temp) consistent? check_replicates->check_assay Yes solution_pipetting Solution: Review pipetting technique. Check for edge effects in plates. check_replicates->solution_pipetting No check_reagents Are reagents (4-HIL, cells, media) of good quality? check_assay->check_reagents Yes solution_protocol Solution: Standardize all incubation steps and timings. check_assay->solution_protocol No solution_reagents Solution: Use fresh 4-HIL stock. Check for cell contamination or passage number. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for poor dose-response curve fits.

Q: The bottom plateau of my curve does not return to baseline (0% effect) or the top plateau doesn't reach 100%. Why?

A: This is a common issue. It may indicate that the 4-HIL concentrations tested were not low or high enough to capture the full dynamic range of the response.[7] Alternatively, 4-HIL may be a partial agonist/antagonist in your system, or there could be solubility issues at high concentrations.[9] Consider extending the concentration range and visually inspecting for compound precipitation in the wells.[10]

Q: My EC50/IC50 values are highly variable between experiments. How can I improve reproducibility?

A: Variability can be caused by several factors:

  • Reagent Consistency: Use the same batch of critical reagents, such as fetal bovine serum, as different lots can contain varying levels of growth factors.[10]

  • Cell State: Ensure cells are in the same growth phase (e.g., exponential) and within a consistent range of passage numbers for each experiment.

  • Compound Integrity: Prepare fresh serial dilutions of 4-HIL for each experiment from a validated stock solution, as the compound may degrade in solution over time.[11]

  • Data Normalization: Always include proper controls (vehicle/no treatment for 100% viability or 0% inhibition, and a positive control if available) on every plate to normalize the data correctly.[10][11]

Q: The software returns a negative value for the lower asymptote, which is biologically impossible. What should I do?

A: When a four-parameter model yields a biologically meaningless value, such as a negative response, it is often appropriate to constrain the model.[5][6] You can reduce the model to a three-parameter version by fixing the lower asymptote to zero or the known baseline value.[5][6]

Experimental Protocols

Protocol: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol outlines a common method to generate a dose-response curve for 4-HIL's effect on glucose uptake in a skeletal muscle cell line.[12][13]

G cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: 4-HIL Treatment cluster_assay Phase 3: Glucose Uptake Measurement seed 1. Seed L6 myoblasts in 96-well plates differentiate 2. Differentiate myoblasts into myotubes (4-6 days) seed->differentiate serum_starve 3. Serum starve cells (e.g., 3 hours in Krebs-Ringer buffer) differentiate->serum_starve prepare_dilutions 4. Prepare serial dilutions of 4-HIL serum_starve->prepare_dilutions treat 5. Treat cells with 4-HIL (e.g., 30 min at 37°C) prepare_dilutions->treat insulin_control Add positive control (Insulin) and vehicle control (Buffer) add_2dg 6. Add fluorescent glucose analog (e.g., 2-NBDG) for 15 min treat->add_2dg wash 7. Wash cells to remove extracellular 2-NBDG add_2dg->wash read 8. Measure fluorescence on a plate reader wash->read

Caption: Experimental workflow for a 4-HIL glucose uptake assay.

Detailed Steps:

  • Cell Seeding and Differentiation:

    • Seed L6 myoblasts into 96-well plates at an appropriate density.

    • Grow cells to confluency and then switch to differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days to form myotubes.

  • Serum Starvation:

    • Before the experiment, wash the differentiated myotubes with PBS.

    • Incubate the cells in a serum-free buffer (like Krebs-Ringer-HEPES) for 2-3 hours to establish a baseline glucose uptake level.

  • 4-HIL Treatment:

    • Prepare a range of 4-HIL concentrations via serial dilution in the starvation buffer. A typical range might be from 1 nM to 100 µM.

    • Include a vehicle control (buffer only) and a positive control (e.g., 100 nM insulin).

    • Add the different concentrations of 4-HIL to the wells and incubate for a specified time (e.g., 30 minutes).

  • Glucose Uptake Measurement:

    • Add a fluorescent glucose analog, such as 2-NBDG, to all wells and incubate for 15-30 minutes.

    • Terminate the uptake by washing the cells rapidly with ice-cold PBS.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data by setting the vehicle control as 0% stimulation and the positive control (insulin) as 100% stimulation.

    • Plot the normalized response against the log of the 4-HIL concentration and fit a four-parameter logistic curve to determine the EC50.

Data Presentation

Clear data presentation is crucial for interpretation and comparison.

Table 1: Example Raw Data from a Glucose Uptake Assay Data represents arbitrary fluorescence units (AFU).

4-HIL Conc. (µM)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
0 (Vehicle)1502155014891513.731.4
0.011610159516331612.719.1
0.12105205021222092.337.5
13540361035883579.336.1
104850479048814840.346.4
1005210515052355198.343.5
Insulin (100nM)5301525053305293.740.4

Table 2: Normalized Response Data % Response is calculated relative to the Vehicle (0%) and Insulin (100%) controls.

4-HIL Conc. (µM)Log [4-HIL]Mean AFU% Response
0.01-2.001612.72.6%
0.1-1.002092.315.3%
10.003579.354.6%
101.004840.388.0%
1002.005198.397.5%

Table 3: Summary of Dose-Response Parameters Parameters obtained from fitting a four-parameter logistic model to the normalized data.

ParameterValue95% Confidence Interval
EC50 (µM) 0.920.81 - 1.05
Hill Slope 1.51.2 - 1.8
Top Plateau (%) 98.596.0 - 101.0
Bottom Plateau (%) 1.5-1.0 - 4.0
R-squared 0.998N/A

Signaling Pathways and Logical Relationships

4-Hydroxyisoleucine Signaling Pathway in Muscle Cells

4-HIL is known to improve insulin resistance by acting on key signaling pathways that promote glucose uptake.[2][12] It enhances the activity of the PI3K/Akt pathway, which is crucial for the translocation of GLUT4 transporters to the cell membrane.[3][13] It also activates AMPK, a central regulator of cellular energy metabolism.[2]

G cluster_pathways Intracellular Signaling HIL 4-Hydroxyisoleucine (4-HIL) PI3K PI3K Activation HIL->PI3K AMPK AMPK Activation HIL->AMPK Akt Akt Phosphorylation PI3K->Akt stimulates GLUT4 GLUT4 Translocation to Cell Membrane Akt->GLUT4 AMPK->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Simplified signaling pathway for 4-HIL in muscle cells.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxyisoleucine Stereoisomers' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivity of 4-hydroxyisoleucine (B15566) (4-OH-Ile) stereoisomers. 4-Hydroxyisoleucine, a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum), has garnered significant interest for its potential therapeutic applications, particularly in the management of type 2 diabetes. This is largely attributed to its insulinotropic properties. The biological activity of 4-OH-Ile is highly dependent on its stereochemistry. The two main diastereomers found in nature are the major isomer (2S,3R,4S)-4-hydroxyisoleucine and the minor isomer (2R,3R,4S)-4-hydroxyisoleucine. This document summarizes the available experimental data to facilitate a clear comparison of their performance.

Data Presentation: Comparative Bioactivity of 4-Hydroxyisoleucine Stereoisomers

The following tables summarize the quantitative data on the primary bioactivity of 4-hydroxyisoleucine stereoisomers, focusing on their insulin-releasing capabilities.

Table 1: In Vitro Insulinotropic Activity of 4-Hydroxyisoleucine Stereoisomers and Analogues on Isolated Rat Islets

CompoundThreshold Concentration for Significant Insulin (B600854) Release (μM)Potentiation of Glucose-Stimulated Insulin ReleaseReference
(2S,3R,4S)-4-hydroxyisoleucine (Major Isomer)200Yes[1][2][3]
(2R,3R,4S)-4-hydroxyisoleucine (Minor Isomer)> 1000No significant potentiation at 200 μM[1][2][3]
Lactone form of 4-OH-IleIneffectiveNo[4]
(2S,4R) and (2S,4S) γ-hydroxynorvalines500Yes[1][2][3]
(2S,3S) and (2S,3R) γ-hydroxyvalines500Yes[1][2][3]

Table 2: In Vivo Effects of 4-Hydroxyisoleucine on Glucose Metabolism

CompoundAnimal ModelDoseKey FindingsReference
(2S,3R,4S)-4-hydroxyisoleucineNormal Rats (IVGTT)18 mg/kgImproved glucose tolerance[4][5]
(2S,3R,4S)-4-hydroxyisoleucineNormal Dogs (OGTT)18 mg/kgImproved glucose tolerance[4][5]
(2S,3R,4S)-4-hydroxyisoleucineNon-insulin-dependent diabetic (NIDD) rats50 mg/kg (single i.v.)Partially restored glucose-induced insulin response[4][5]
(2S,3R,4S)-4-hydroxyisoleucineNon-insulin-dependent diabetic (NIDD) rats50 mg/kg/day (6 days)Reduced basal hyperglycemia and insulinemia, improved glucose tolerance[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol outlines the steps to measure insulin secretion from isolated pancreatic islets in response to glucose and 4-hydroxyisoleucine stereoisomers.

a. Islet Isolation:

  • Pancreatic islets are isolated from rodents (e.g., Wistar rats) by collagenase digestion of the pancreas.

  • The pancreas is distended with a collagenase solution, excised, and incubated at 37°C to digest the exocrine tissue.

  • Islets are then purified from the digested tissue using a density gradient centrifugation.

  • Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery before the assay.

b. Insulin Secretion Assay:

  • Pre-incubation: Batches of size-matched islets (e.g., 3-5 islets per well of a 24-well plate) are pre-incubated for 30-60 minutes in Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 or 3.3 mM) to establish a basal insulin secretion rate.

  • Incubation: The pre-incubation buffer is replaced with fresh KRB buffer containing:

    • Low glucose (negative control).

    • High glucose (e.g., 16.7 mM) (positive control).

    • High glucose plus the 4-hydroxyisoleucine stereoisomer being tested at various concentrations (e.g., 100 µM, 200 µM, 500 µM, 1 mM).

  • The islets are incubated for a defined period (e.g., 60 or 90 minutes) at 37°C.

  • Sample Collection: At the end of the incubation, the supernatant (containing secreted insulin) is collected from each well.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Normalization: Insulin secretion is often normalized to the islet number, DNA content, or protein content to account for variability in islet size.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess the effect of 4-hydroxyisoleucine stereoisomers on glucose tolerance in live animal models.

a. Animal Preparation:

  • Animals (e.g., rats or mice) are fasted overnight (typically 12-16 hours) but allowed free access to water.

  • A baseline blood sample is collected from the tail vein to measure fasting blood glucose and insulin levels.

b. Administration of Test Substance and Glucose:

  • The test group receives an oral gavage of the 4-hydroxyisoleucine stereoisomer dissolved in a vehicle (e.g., saline). The control group receives the vehicle only.

  • After a short interval (e.g., 30 minutes), all animals receive an oral gavage of a glucose solution (e.g., 2 g/kg body weight).

c. Blood Sampling and Analysis:

  • Blood samples are collected from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood glucose levels are measured immediately using a glucometer.

  • Plasma is separated from the blood samples and stored for later measurement of insulin concentrations using RIA or ELISA.

d. Data Analysis:

  • The area under the curve (AUC) for both glucose and insulin is calculated to quantify the overall response to the glucose challenge.

  • A lower glucose AUC in the treated group compared to the control group indicates improved glucose tolerance.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Pancreatic β-cell cluster_1 4-OH-Ile (2S,3R,4S) Action Glucose Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_secretion Insulin Granule Exocytosis Ca_influx->Insulin_secretion Four_OH_Ile (2S,3R,4S)-4-Hydroxyisoleucine Potentiation Potentiation Four_OH_Ile->Potentiation Potentiation->Insulin_secretion

Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells and the potentiating effect of (2S,3R,4S)-4-hydroxyisoleucine.

G cluster_0 In Vitro Islet Assay Workflow cluster_1 In Vivo OGTT Workflow start Isolate Pancreatic Islets pre_incubation Pre-incubate with low glucose start->pre_incubation incubation Incubate with test compounds: - Low Glucose - High Glucose - High Glucose + 4-OH-Ile Isomer pre_incubation->incubation collect Collect Supernatant incubation->collect measure Measure Insulin Concentration (ELISA/RIA) collect->measure analyze Analyze and Compare Insulin Secretion measure->analyze fast Fast Animals Overnight baseline Collect Baseline Blood Sample fast->baseline administer_compound Administer 4-OH-Ile Isomer or Vehicle (Oral) baseline->administer_compound administer_glucose Administer Glucose (Oral) administer_compound->administer_glucose collect_samples Collect Blood Samples at Timed Intervals administer_glucose->collect_samples measure_glucose_insulin Measure Blood Glucose and Plasma Insulin collect_samples->measure_glucose_insulin analyze_auc Analyze Glucose and Insulin AUC measure_glucose_insulin->analyze_auc

Caption: General experimental workflows for in vitro and in vivo bioactivity assessment of 4-hydroxyisoleucine stereoisomers.

G cluster_0 Insulin Signaling Pathway cluster_1 Modulation by 4-OH-Ile Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Four_OH_Ile (2S,3R,4S)-4-Hydroxyisoleucine TNFa ↓ TNF-α Four_OH_Ile->TNFa TNFa->IRS inhibition

Caption: The insulin signaling pathway and the proposed modulatory effect of (2S,3R,4S)-4-hydroxyisoleucine through the reduction of TNF-α.

Conclusion

The experimental evidence strongly indicates that the bioactivity of 4-hydroxyisoleucine is stereospecific. The (2S,3R,4S) isomer is the primary driver of the insulinotropic effects observed with fenugreek extracts. This isomer effectively potentiates glucose-stimulated insulin secretion at physiologically relevant concentrations, a property not shared by the minor (2R,3R,4S) isomer. In vivo studies further corroborate these findings, demonstrating the potential of the (2S,3R,4S) isomer to improve glucose tolerance. The mechanism of action appears to involve a direct effect on pancreatic β-cells and may also be linked to the modulation of insulin signaling pathways in peripheral tissues. These findings are critical for the development of 4-hydroxyisoleucine-based therapeutics and functional foods, highlighting the importance of stereoselective synthesis or purification to ensure product efficacy.

References

4-Hydroxyisoleucine vs. Metformin: A Comparative Analysis of Glucose Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for managing hyperglycemia, both the established pharmaceutical metformin (B114582) and the novel nutraceutical 4-hydroxyisoleucine (B15566) have demonstrated significant effects on cellular glucose uptake. This guide provides a detailed, data-driven comparison of their performance, experimental validation, and underlying molecular pathways for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Glucose Uptake

The following table summarizes the key quantitative findings from in vitro and in vivo studies comparing the efficacy of 4-hydroxyisoleucine and metformin on glucose metabolism.

Parameter4-Hydroxyisoleucine (4-HIL)MetforminCell/Animal ModelKey FindingsReference
Glucose Uptake Outperformed metformin in enhancing glucose uptake under normal and hyperglycemic conditions.Less effective than fenugreek seed extract (rich in 4-HIL) in enhancing glucose uptake.Human Hepatoma (HepG2) cellsFenugreek seed extract, with 4-HIL as a primary bioactive compound, was more potent than metformin.[1]
Insulin (B600854) Signaling Increased expression of IRβ, IRS1, pAkt, and pGSK3α/β.Potent as 4-HIL and FSE in stimulating the insulin signaling cascade.Hyperglycemic C57BL/6 male mice4-HIL was as effective as metformin in stimulating the insulin signaling pathway in vivo.[2]
Lipid Profile Demonstrated regulatory effects on PCSK9 and PPARG, impacting LDL and HDL cholesterol.Showed comparable regulatory effects on lipid metabolism markers.Hyperglycemic C57BL/6 male miceBoth compounds showed beneficial effects on lipid profiles associated with insulin resistance.[2]
Overall Efficacy The study concluded that the effect of 4-HIL was greater than metformin.Less effective than 4-HIL in the investigated parameters.Cultured human liver cells and a mouse model4-HIL showed a more potent overall effect on improving insulin signaling, lipid profile, and antioxidant response.[2]

Signaling Pathways and Mechanisms of Action

Both 4-hydroxyisoleucine and metformin enhance glucose uptake in peripheral tissues, primarily skeletal muscle and adipose tissue, through distinct yet partially overlapping signaling pathways.

4-Hydroxyisoleucine Signaling Pathway

4-Hydroxyisoleucine primarily enhances glucose uptake through the activation of the PI3K/Akt signaling pathway, which is a central node in insulin signaling.[3][4] It promotes the phosphorylation of Akt, leading to the translocation of GLUT4 glucose transporters to the cell membrane.[3][5][6] Additionally, some evidence suggests that 4-hydroxyisoleucine can also act through an AMPK-dependent pathway, similar to metformin.[4]

G cluster_extracellular Extracellular Space cluster_cell Cell 4-HIL 4-HIL Insulin_Receptor Insulin Receptor 4-HIL->Insulin_Receptor Activates AMPK AMPK 4-HIL->AMPK Activates IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Plasma Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake AMPK->Glucose_Uptake

4-Hydroxyisoleucine signaling pathway for glucose uptake.

Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[7][8] Activated AMPK can stimulate GLUT4 translocation to the plasma membrane, leading to insulin-independent glucose uptake.[7] Metformin also enhances insulin sensitivity and can act through AMPK-independent pathways, including the inhibition of SHIP2, to facilitate glucose uptake.[7][9][10] Furthermore, it decreases hepatic glucose production.[10][11]

G cluster_extracellular Extracellular Space cluster_cell Cell Metformin Metformin AMPK AMPK Metformin->AMPK Activates SHIP2 SHIP2 Metformin->SHIP2 Inhibits Hepatic_Glucose_Production Hepatic Glucose Production Metformin->Hepatic_Glucose_Production Decreases GLUT4_Vesicle GLUT4 Vesicle AMPK->GLUT4_Vesicle Promotes GLUT4_Translocation GLUT4 Translocation to Plasma Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake SHIP2->Glucose_Uptake Inhibits

Metformin's primary mechanisms for improving glucose homeostasis.

Experimental Protocols

The following outlines the general methodologies employed in the comparative studies to assess glucose uptake.

In Vitro Glucose Uptake Assay
  • Cell Lines: Rat skeletal muscle cells (L6-GLUT4myc) or human hepatoma cells (HepG2) are commonly used.[2][3]

  • Cell Culture and Differentiation: Myoblasts are cultured and differentiated into myotubes to mimic mature muscle tissue. HepG2 cells are cultured to confluency.

  • Treatment: Differentiated cells are treated with varying concentrations of 4-hydroxyisoleucine or metformin for a specified duration (e.g., 16 hours).[3]

  • Glucose Uptake Measurement: Glucose uptake is quantified by incubating the cells with a radiolabeled glucose analog, such as 2-deoxy-[3H]-D-glucose (2-DG).[3] After incubation, cells are lysed, and the incorporated radioactivity is measured using a scintillation counter. The results are then normalized to the total protein content of the cell lysates.

  • GLUT4 Translocation Assay: To specifically measure the translocation of GLUT4 to the cell surface, an antibody-coupled colorimetric assay can be employed in cells expressing a tagged version of the transporter (e.g., L6-GLUT4myc).[3]

G Start Start Cell_Culture Culture and Differentiate L6 Myoblasts or HepG2 Cells Start->Cell_Culture Treatment Treat with 4-HIL or Metformin Cell_Culture->Treatment Glucose_Uptake Incubate with 2-deoxy-[3H]-D-glucose Treatment->Glucose_Uptake Lysis Cell Lysis Glucose_Uptake->Lysis Scintillation_Counting Measure Radioactivity Lysis->Scintillation_Counting Data_Analysis Normalize to Protein Content and Analyze Data Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for a typical in vitro glucose uptake assay.

Conclusion

Both 4-hydroxyisoleucine and metformin effectively promote glucose uptake, a crucial process in maintaining glucose homeostasis. While metformin is a well-established therapeutic with a primary mechanism involving AMPK activation, 4-hydroxyisoleucine appears to be a potent agent that primarily leverages the insulin-activated PI3K/Akt pathway, with some overlap with AMPK signaling. Direct comparative studies suggest that 4-hydroxyisoleucine may have a more pronounced effect on glucose uptake and related metabolic parameters in certain experimental models.[1][2] Further research, particularly in human clinical trials, is warranted to fully elucidate the therapeutic potential of 4-hydroxyisoleucine as a standalone or adjunct therapy for conditions characterized by impaired glucose metabolism.[12]

References

A Comparative Analysis of Insulin Secretagogue Activity: 4-Hydroxyisoleucine vs. Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulin (B600854) secretagogue activities of 4-hydroxyisoleucine (B15566), a natural amino acid, and glibenclamide, a widely used synthetic sulfonylurea. The comparison is supported by experimental data from in vitro and in vivo studies, detailing their mechanisms of action, efficacy, and key differentiating features.

Introduction and Overview

Glibenclamide (also known as glyburide) is a second-generation sulfonylurea drug that has been a cornerstone in the management of type 2 diabetes for decades.[1][2] It is well-characterized as a potent insulin secretagogue. 4-Hydroxyisoleucine is a non-proteinogenic branched-chain amino acid extracted from fenugreek seeds (Trigonella foenum-graecum), a plant used in traditional medicine for its antidiabetic properties.[3][4][5] This guide delves into the experimental evidence to compare the performance of these two molecules in stimulating insulin secretion.

Mechanism of Action: A Tale of Two Pathways

While both compounds stimulate insulin release from pancreatic β-cells, their underlying molecular mechanisms differ significantly.

Glibenclamide: The action of glibenclamide is potent and independent of ambient glucose levels. It directly binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[1][2][6][7] This binding inhibits the channel, causing it to close. The closure of K-ATP channels prevents potassium ion efflux, leading to membrane depolarization. This change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+).[1][7][8] The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1][7]

4-Hydroxyisoleucine: In stark contrast, the insulinotropic activity of 4-hydroxyisoleucine is strictly glucose-dependent.[4][9][10] It does not stimulate insulin secretion at low or basal glucose concentrations but significantly potentiates insulin release when glucose levels are elevated (e.g., 6.6–16.7 mmol/L).[4][9] This suggests a mechanism that enhances the β-cell's glucose-sensing apparatus rather than bypassing it. 4-Hydroxyisoleucine acts directly on pancreatic islets to exert this effect.[4][5][11] While the precise receptor is not as clearly defined as for sulfonylureas, its action is associated with the activation of insulin receptor substrate (IRS)-associated phosphoinositide 3-kinase (PI3K) activity, which plays a role in insulin signaling and sensitivity.[5][12]

G cluster_0 Glibenclamide Pathway cluster_1 4-Hydroxyisoleucine Pathway Glib Glibenclamide SUR1 SUR1 Receptor on K-ATP Channel Glib->SUR1 Binds to KATP_Close K-ATP Channel Closure SUR1->KATP_Close Inhibits Depol Membrane Depolarization KATP_Close->Depol Ca_Influx Ca2+ Influx via Voltage-Gated Channels Depol->Ca_Influx Ins_Sec_Glib Insulin Secretion Ca_Influx->Ins_Sec_Glib HILE 4-Hydroxyisoleucine Beta_Cell Pancreatic β-Cell HILE->Beta_Cell Glucose High Glucose Metabolism Glucose Metabolism (Increases ATP:ADP Ratio) Glucose->Metabolism Potentiation Potentiation of Glucose Sensing Metabolism->Potentiation PI3K PI3K Pathway Activation Beta_Cell->PI3K PI3K->Potentiation Enhances Ins_Sec_HILE Insulin Secretion Potentiation->Ins_Sec_HILE

Caption: Comparative signaling pathways for Glibenclamide and 4-Hydroxyisoleucine.

Data Presentation: Quantitative Comparison

The following tables summarize experimental data from in vitro and in vivo studies to compare the efficacy of the two compounds.

Table 1: In Vitro Insulin Secretagogue Activity

Parameter4-HydroxyisoleucineGlibenclamideSource(s)
Model System Isolated Rat & Human Pancreatic IsletsIsolated Pancreatic Islets, Clonal β-cells (MIN6)[4][13][14]
Effective Concentration 100 µM - 1 mMPotent activity at low concentrations (µM range)[4]
Threshold Concentration ~200 µM (for significant effect at 8.3 mM glucose)Not explicitly stated, but effective at therapeutic doses[14]
Glucose Dependency Strictly glucose-dependent; ineffective at low glucose (3-5 mM)Active even at low glucose concentrations[4][9][15]
Effect Potentiates glucose-induced insulin releaseDirectly stimulates insulin release[3][7]

Table 2: In Vivo Insulin Secretagogue and Antidiabetic Activity

Parameter4-HydroxyisoleucineGlibenclamideSource(s)
Model System Normal & Diabetic Rats, Normal DogsHealthy Humans, Type 2 Diabetes Patients[3][16][17]
Dosage 18-50 mg/kg (animal models)2.5-10 mg (human studies)[3][16][17]
Effect on Insulin Normal Rats: 18 mg/kg induced a 2-3 fold greater insulin response during IVGTT. Diabetic Rats: 50 mg/kg/day for 6 days increased insulin AUC from 8.9 to 28.8 ng/ml.Healthy Humans: 10 mg increased insulin AUC by ~126% during hyperglycemic clamp. T2DM Patients: 2.5 mg/day increased mean insulin by ~51%.[3][16][17]
Effect on Glucose Diabetic Rats: 50 mg/kg/day for 6 days reduced basal hyperglycemia and improved glucose tolerance.T2DM Patients: 2.5 mg/day decreased mean blood glucose by 20%.[3][17]
Risk of Hypoglycemia Low, due to glucose-dependent action.High, as it stimulates insulin release irrespective of glucose levels.[3][15]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing insulin secretagogue activity.

A. In Vitro: Insulin Secretion from Isolated Pancreatic Islets

This assay directly measures the effect of a compound on insulin release from primary pancreatic β-cells.

  • Islet Isolation: Pancreatic islets are isolated from an animal model (e.g., Wistar rat) by collagenase digestion of the pancreas, followed by purification using a density gradient (e.g., Ficoll).

  • Pre-incubation: Isolated islets are pre-incubated for 30-60 minutes in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3 mM) to establish a basal secretion rate.

  • Incubation: Islets are then transferred to fresh KRB buffer for a 60-90 minute incubation period under various conditions:

    • Control groups: Low glucose (3 mM), high glucose (e.g., 16.7 mM).

    • Test groups: High glucose (16.7 mM) plus varying concentrations of the test compound (e.g., 4-hydroxyisoleucine or glibenclamide).

    • Compound-only group: Low glucose (3 mM) plus the test compound to check for glucose-independent effects.

  • Sample Collection & Analysis: At the end of the incubation, the supernatant (buffer) is collected. The insulin concentration in the supernatant is quantified using methods like Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets per group.

G cluster_workflow In Vitro Experimental Workflow A Pancreas Collection from Animal Model B Collagenase Digestion & Islet Isolation A->B C Islet Purification (Density Gradient) B->C D Pre-incubation (Low Glucose Buffer) C->D E Incubation with Test Compounds & Glucose Conditions D->E F Supernatant Collection E->F G Insulin Quantification (ELISA / RIA) F->G H Data Analysis G->H

Caption: Workflow for in vitro insulin secretion assay using isolated islets.

B. In Vivo: Intravenous Glucose Tolerance Test (IVGTT)

This test evaluates how quickly an organism can clear a glucose load from the blood, reflecting in vivo insulin response and sensitivity.

  • Animal Preparation: Animals (e.g., rats) are fasted overnight to ensure a stable basal glucose level. They are then anesthetized for the duration of the experiment. A catheter is inserted into a vein (e.g., jugular vein) for infusions and blood sampling.

  • Basal Sampling: A baseline blood sample (t=0) is taken to measure basal glucose and insulin levels.

  • Infusion: A bolus of glucose (e.g., 0.5 g/kg body weight) is injected intravenously. The test compound (e.g., 4-hydroxyisoleucine at 18 mg/kg) is co-injected with the glucose, while the control group receives only glucose.[3]

  • Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 2, 5, 10, 15, 30, and 60 minutes).

  • Plasma Analysis: Blood samples are centrifuged to separate plasma. Plasma glucose is measured using a glucose oxidase method, and plasma insulin is quantified by RIA or ELISA.

  • Data Analysis: The data are plotted as plasma glucose and insulin concentrations over time. The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance and insulin response.

G cluster_workflow In Vivo IVGTT Workflow A Overnight Fasting of Animal B Anesthesia & Catheter Insertion A->B C Basal Blood Sample (t=0) B->C D Intravenous Bolus Injection (Glucose +/- Test Compound) C->D E Timed Blood Sampling (e.g., 2, 5, 10...60 min) D->E F Plasma Separation & Analysis (Glucose & Insulin) E->F G Data Plotting & AUC Calculation F->G

Caption: Workflow for an in vivo Intravenous Glucose Tolerance Test (IVGTT).

Conclusion: A Comparative Summary

The insulin secretagogue activities of 4-hydroxyisoleucine and glibenclamide are distinct, offering different profiles for research and potential therapeutic application.

  • Efficacy and Potency: Glibenclamide is a highly potent, direct-acting secretagogue. 4-hydroxyisoleucine acts as a potentiator of glucose-stimulated insulin secretion, and its efficacy is directly tied to the ambient glucose concentration.

  • Safety Profile: The primary advantage of 4-hydroxyisoleucine is its glucose-dependent mechanism, which inherently reduces the risk of hypoglycemia, a common and dangerous side effect of sulfonylureas like glibenclamide.[3]

  • Mechanism of Action: Glibenclamide's mechanism involves the direct inhibition of K-ATP channels, a well-established pathway for insulin secretagogues. 4-hydroxyisoleucine appears to modulate the β-cell's glucose-sensing and insulin signaling pathways, representing a more physiological approach to enhancing insulin release.

  • Source and Application: Glibenclamide is a synthetic drug with a long history of clinical use. 4-hydroxyisoleucine is a natural compound that could be of interest for developing novel glucose-sensitive insulin secretagogues or as a lead compound in drug discovery programs. Its additional reported benefits on insulin resistance and lipid profiles further enhance its potential.[5][18][19]

References

4-Hydroxyisoleucine Demonstrates Potent Anti-Hyperglycemic Effects in Diabetic Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 19, 2025 – Extensive research on 4-hydroxyisoleucine (B15566) (4-OH-Ile), a novel amino acid derivative isolated from fenugreek seeds, has validated its significant anti-hyperglycemic properties in various diabetic rat models. This guide provides a comprehensive comparison of 4-OH-Ile's efficacy against established anti-diabetic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of 4-Hydroxyisoleucine

Numerous studies have demonstrated the ability of 4-hydroxyisoleucine to effectively lower blood glucose levels, improve insulin (B600854) sensitivity, and modulate lipid profiles in diabetic rats. Its primary mechanism of action involves a glucose-dependent stimulation of insulin secretion from pancreatic β-cells, which minimizes the risk of hypoglycemia, a common side effect of some conventional anti-diabetic drugs.[1][2]

To provide a clear comparison, the following tables summarize the quantitative data from studies evaluating 4-OH-Ile against other anti-hyperglycemic agents in streptozotocin (B1681764) (STZ) or alloxan-induced diabetic rat models.

Table 1: Comparison of Fasting Blood Glucose Levels (mg/dL)

Treatment GroupDiabetic Control4-HydroxyisoleucineGlibenclamidePioglitazoneMetformin (B114582) (Indirect Comparison)
Baseline ~250-450---~400
Endpoint ~250-450↓ ~124-200↓ ~150↓ (~30% reduction)↓ (~30-50% reduction)
Reference [3][3][3][4][5][6]

Table 2: Comparison of Serum Insulin Levels (ng/mL or µU/mL)

Treatment GroupDiabetic Control4-HydroxyisoleucineGlibenclamidePioglitazoneMetformin (Indirect Comparison)
Baseline Decreased----
Endpoint Low↑ (Partially restored)-No significant change
Reference [7][7][8][6]

Table 3: Effects on Lipid Profile

Treatment GroupTotal CholesterolTriglyceridesHDL-Cholesterol
Diabetic Control IncreasedIncreasedDecreased
4-Hydroxyisoleucine DecreasedDecreasedIncreased
Pioglitazone No significant changeDecreased-
Metformin (Indirect Comparison) DecreasedDecreased-
Reference [9][9][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of 4-hydroxyisoleucine's anti-hyperglycemic effects.

Induction of Diabetes in Rats

Streptozotocin (STZ)-Induced Diabetes:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Inducing Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.

  • Dosage and Administration: A single intraperitoneal (i.p.) injection of STZ at a dose of 45-65 mg/kg body weight.

  • Confirmation of Diabetes: Blood glucose levels are monitored 48-72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and selected for the study.[10]

Alloxan-Induced Diabetes:

  • Animal Model: Male Wistar rats (150-200 g).

  • Inducing Agent: Alloxan (B1665706) monohydrate, dissolved in sterile normal saline.

  • Dosage and Administration: A single i.p. injection of alloxan at a dose of 120-150 mg/kg body weight.

  • Confirmation of Diabetes: Similar to the STZ model, diabetes is confirmed by measuring fasting blood glucose levels after 72 hours, with levels >250 mg/dL indicating successful induction.[3]

Oral Glucose Tolerance Test (OGTT)
  • Fasting: Diabetic rats are fasted overnight (12-16 hours) with free access to water.

  • Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

  • Glucose Administration: A glucose solution (2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration.

  • Analysis: Blood glucose levels at each time point are measured to assess glucose tolerance.[6][11]

Administration of 4-Hydroxyisoleucine and Comparative Drugs
  • 4-Hydroxyisoleucine: Typically administered orally via gavage at doses ranging from 25 to 200 mg/kg body weight, once daily for the duration of the study (e.g., 21-28 days).[3]

  • Glibenclamide: Administered orally at a dose of 5-10 mg/kg body weight.[3]

  • Pioglitazone: Administered orally at a dose of 10-20 mg/kg body weight.[4]

  • Metformin: Administered orally at a dose of 100-500 mg/kg body weight.[5][6]

Biochemical Assays
  • Blood Glucose: Measured using a glucometer or by enzymatic colorimetric methods (glucose oxidase-peroxidase method).

  • Serum Insulin: Assayed using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Lipid Profile: Total cholesterol, triglycerides, and HDL-cholesterol are determined using standard enzymatic kits.

Visualizing the Mechanisms and Workflow

To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: Evaluating Anti-Diabetic Compounds A Animal Acclimatization (Wistar/Sprague-Dawley Rats) B Induction of Diabetes (STZ or Alloxan) A->B C Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) B->C D Grouping of Animals (Diabetic Control, 4-OH-Ile, Comparators) C->D E Daily Treatment Administration (Oral Gavage, 21-28 days) D->E F Monitoring (Body Weight, Food/Water Intake) E->F G Oral Glucose Tolerance Test (OGTT) (At the end of the study) E->G H Sacrifice and Sample Collection (Blood, Tissues) G->H I Biochemical Analysis (Glucose, Insulin, Lipids) H->I J Data Analysis and Comparison I->J

Caption: Experimental workflow for evaluating anti-diabetic compounds in rat models.

G cluster_1 Signaling Pathway of 4-Hydroxyisoleucine's Anti-Hyperglycemic Effect cluster_pancreas Pancreatic β-cell cluster_peripheral Peripheral Tissues (Muscle, Adipose) OH_Ile 4-Hydroxyisoleucine Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) OH_Ile->Insulin_Secretion PI3K PI3K OH_Ile->PI3K AMPK AMPK Activation OH_Ile->AMPK Insulin_Secretion->PI3K Insulin Receptor Normoglycemia Normoglycemia Insulin_Secretion->Normoglycemia Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Glucose_Uptake->Normoglycemia AMPK->GLUT4 Hyperglycemia Hyperglycemia Hyperglycemia->OH_Ile Stimulates

Caption: Signaling pathways of 4-hydroxyisoleucine in pancreatic and peripheral tissues.

References

Cross-validation of different analytical methods for 4-hydroxyisoleucine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Quantification of 4-Hydroxyisoleucine (B15566)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the quantification of 4-hydroxyisoleucine, a key bioactive compound with insulinotropic properties. The following sections detail the experimental protocols and comparative performance of various techniques, supported by quantitative data to aid in the selection of the most suitable method for your research or quality control needs.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method for the quantification of 4-hydroxyisoleucine is critical for accuracy and reliability in research and commercial applications. The table below summarizes the key quantitative performance parameters of commonly employed analytical techniques, including High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with different detectors, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

ParameterHPTLC-Densitometry[1][2]HPLC-Fluorescence[3]HPLC-DAD[4]LC-MS/MS[5][6]UPLC-MS/MS[7][8]
Linearity Range 22.5-160 ng/spot[1]1-4 µg/mL[3]Not explicitly stated50-2000 ng/mL[5][6]1–5000 ng/mL[7][8]
Limit of Detection (LOD) 22.5 ng/spot[1]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantitation (LOQ) 160 ng/spot[1]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Correlation Coefficient (r²) 0.998[1]Not explicitly statedNot explicitly statedNot explicitly stated0.9999[7][8]
Precision (%RSD) < 5.5%[1]Not explicitly statedNot explicitly stated< 4.82%[5][6]Not explicitly stated
Accuracy/Recovery (%) 99.03 ± 0.26[2]Not explicitly statedNot explicitly stated90.64-109.0%[5][6]Not explicitly stated
Internal Standard Not specifiedNot specifiedNot specifiedHomatropine[5]L-isoleucine[7][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a starting point for laboratory implementation.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry

This method is noted for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control.[1]

  • Stationary Phase: Silica gel 60 F254 TLC plates.[1]

  • Sample Application: 1 µl of extract samples are spotted on the TLC plates.[1]

  • Mobile Phase: A mixture of 1-butanol, glacial acetic acid, and water in a ratio of 7:2:1 (v/v/v).[1]

  • Development: The plate is developed over a path of 8 cm.[1]

  • Derivatization: After drying, the plate is sprayed with a ninhydrin (B49086) solution (30 mg ninhydrin in 10 ml butanol and 0.3 ml glacial acetic acid).[1]

  • Quantification: Densitometric scanning is performed to quantify the compact spots of 4-hydroxyisoleucine (Rf = 0.36).[1]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This technique offers high sensitivity through pre-column derivatization.[3]

  • Derivatization: Pre-column formation of a derivative with O-phthaldialdehyde (OPA).[3][9]

  • Stationary Phase: C18 reverse-phase column (250mm x 4.6mm, 5µm particle size).[3]

  • Mobile Phase: An elution gradient composed of 65 mmol/L sodium acetate (B1210297) and 5% tetrahydrofuran (B95107) (pH 5.7), and methanol.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: Fluorescence detection with excitation at 355 nm and emission at 410 nm.[3]

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

This method provides high selectivity and is particularly useful for analyzing 4-hydroxyisoleucine in complex biological matrices like human plasma, avoiding endogenous interferences.[5][6]

  • Stationary Phase: ZIC-cHILIC column.[5]

  • Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (B52724) (20:80, % v/v).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Transitions: For 4-hydroxyisoleucine, the transition monitored is m/z 148.1→102.1. For the internal standard (homatropine), the transition is m/z 276.1→142.2.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and reliable method for the estimation of 4-hydroxyisoleucine, particularly in pharmacokinetic studies.[7][8]

  • Sample Preparation: Protein precipitation from plasma.[7][8]

  • Stationary Phase: BEH Shield RP-18 column (150 mm × 2.1 mm, 1.7 μm).[7]

  • Mobile Phase: An isocratic flow of acetonitrile and 0.1% formic acid.[7]

  • Detection: Electrospray ionization (ESI) in positive ion mode using multiple reaction monitoring (MRM).[7][8]

  • Transitions: The precursor to product ion transition for 4-hydroxyisoleucine is m/z 148.19 > 74.02, and for the internal standard (L-isoleucine) is m/z 132.17 > 69.04.[7][8]

Visualized Workflows and Pathways

To further clarify the experimental processes and the biological context of 4-hydroxyisoleucine, the following diagrams have been generated.

Experimental_Workflow_for_Method_Comparison cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis & Comparison Start Fenugreek Seed Sample Extraction Extraction of 4-Hydroxyisoleucine Start->Extraction Purification Purification/Cleanup Extraction->Purification HPTLC HPTLC-Densitometry Purification->HPTLC Spotting HPLC HPLC-Fluorescence/DAD Purification->HPLC Injection LCMS LC-MS/MS Purification->LCMS Injection UPLCMS UPLC-MS/MS Purification->UPLCMS Injection Quantification Quantification HPTLC->Quantification HPLC->Quantification LCMS->Quantification UPLCMS->Quantification Validation Method Validation (LOD, LOQ, Linearity, etc.) Quantification->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Workflow for the cross-validation of analytical methods.

Signaling_Pathway_of_4_Hydroxyisoleucine cluster_Pancreas Pancreatic β-cell cluster_Target Target Tissues (Muscle, Adipose) HIL 4-Hydroxyisoleucine Insulin_Secretion Insulin Secretion HIL->Insulin_Secretion Potentiates Glucose Glucose Glucose->Insulin_Secretion Stimulates Insulin_Receptor Insulin Receptor Insulin_Secretion->Insulin_Receptor Binds to Glucose_Uptake Glucose Uptake Insulin_Receptor->Glucose_Uptake Activates

Caption: Simplified signaling pathway of 4-hydroxyisoleucine.

References

A Comparative Guide to the Efficacy of 4-Hydroxyisoleucine from Diverse Geographical Sources of Fenugreek

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the variability in the concentration and efficacy of bioactive compounds from natural sources is paramount. This guide provides a comparative analysis of 4-hydroxyisoleucine (B15566) (4-HIL), a key anti-diabetic compound found in fenugreek (Trigonella foenum-graecum), from various geographical locations. The data presented is based on available experimental evidence to aid in the selection of potent source materials for research and development.

Data on 4-Hydroxyisoleucine Content by Geographical Source

The concentration of 4-hydroxyisoleucine in fenugreek seeds exhibits significant variation depending on the geographical origin and cultivation conditions, such as irrigation. A recent study investigating 31 diverse fenugreek genotypes provides a clear comparison of 4-HIL content.[1][2][3][4] Below is a summary of the 4-HIL percentage in fenugreek seeds from different countries, highlighting the impact of irrigated versus non-irrigated (rainfed) conditions.

Geographical Source4-Hydroxyisoleucine Content (%) (Irrigated)4-Hydroxyisoleucine Content (%) (Non-Irrigated/Rainfed)
India1.901.82
Malaysia1.66Not Reported
Turkey (Amasya)1.63Not Reported
South SudanNot Reported (Highest Trigonelline)Not Reported
SpainNot Reported (Higher Trigonelline)Not Reported
FranceNot Reported (Higher Trigonelline)Not Reported
Iran0.27 - 0.4Not Reported

Note: Data is compiled from a study conducted in 2021 and 2022.[1][2] The study noted that genotypes grown under irrigated conditions generally exhibited higher 4-HIL content.[1] The Indian genotype showed the highest levels of 4-HIL under both irrigated and rainfed conditions.[1] An older study on Iranian fenugreek reported a 4-HIL content of 0.4%.

Experimental Protocols for Efficacy Assessment

The primary therapeutic effect of 4-hydroxyisoleucine is its insulinotropic and anti-diabetic activity.[5][6] The following are detailed methodologies for key experiments used to evaluate the efficacy of 4-HIL.

Quantification of 4-Hydroxyisoleucine using High-Performance Thin-Layer Chromatography (HPTLC)

This method is used for the quantitative determination of 4-HIL in fenugreek seed extracts.[7][8]

  • Extraction:

    • Powdered fenugreek seeds (500 mg) are extracted with 50 mL of an ethanol-water mixture (70:30 v/v) by stirring for 90 minutes.[7]

    • The mixture is filtered, and the aliquot is used for HPTLC analysis.[7]

  • Chromatography:

    • Stationary Phase: Silica gel 60 F254 TLC plates.[7]

    • Mobile Phase: A mixture of 1-butanol, glacial acetic acid, and water (7:2:1 v/v/v).[7]

    • Application: 1 µL of the extract sample is spotted on the TLC plate.[7]

    • Development: The chromatogram is run over a path of 8 cm.[7]

  • Detection and Quantification:

    • After drying, the plate is sprayed with a ninhydrin (B49086) reagent (30 mg ninhydrin in 10 mL butanol and 0.3 mL glacial acetic acid).[7]

    • The plate is heated in an oven at 110°C for 3-4 minutes.[7]

    • The concentration of 4-HIL is determined using a HPTLC-Scanner densitometry by measuring the area under the curve (AUC) of the spot corresponding to 4-HIL (Rf = 0.36).[7]

In Vitro Efficacy: Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay

This assay assesses the direct effect of 4-HIL on pancreatic β-cell function.[5][9][10]

  • Islet Isolation:

    • Pancreatic islets are isolated from rats or humans using collagenase digestion.[5]

  • Pre-incubation:

    • Isolated islets are pre-incubated for 60 minutes at 37.5°C in a Krebs-Ringer bicarbonate buffer containing 1 g/L BSA and 8.3 mM glucose.[5]

  • Incubation and Treatment:

    • Batches of three size-matched islets are incubated for 60 minutes in 1 mL of medium with varying glucose concentrations (e.g., 3.0, 8.3, or 16.7 mM).[5]

    • Test groups are treated with 4-hydroxyisoleucine (e.g., 200 µM) in the presence of the different glucose concentrations.[5]

  • Insulin Measurement:

    • At the end of the incubation period, an aliquot of the medium is collected and frozen for subsequent insulin quantification using a radioimmunoassay (RIA) or ELISA.[5]

In Vivo Efficacy: Animal Models of Diabetes

These models evaluate the anti-diabetic effects of 4-HIL in a whole-organism context.[11][12]

  • Induction of Diabetes:

    • Alloxan-Induced Model: Diabetes is induced in rats by a single intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 120 mg/kg body weight).[12]

    • Streptozotocin-Nicotinamide-Induced Model: A model of non-insulin-dependent diabetes (NIDD) is induced in rats by an injection of nicotinamide (B372718) followed by streptozotocin (B1681764) (STZ).[5]

    • Animals with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.[11]

  • Treatment:

    • Diabetic animals are divided into groups: a diabetic control group, a standard drug group (e.g., glipizide), and a 4-HIL treatment group.

    • 4-hydroxyisoleucine is administered orally or intravenously at a specific dose (e.g., 50 mg/kg body weight) for a defined period (e.g., 6 days for subchronic studies).[5]

  • Efficacy Assessment:

    • Glucose Tolerance Tests (GTT): Intravenous or oral glucose tolerance tests are performed to assess the improvement in glucose disposal.[5]

    • Blood Glucose and Insulin Levels: Blood samples are collected at various time points to measure plasma glucose and insulin levels.[5]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating 4-hydroxyisoleucine, the following diagrams illustrate a typical experimental workflow and the proposed signaling pathway of its action.

experimental_workflow cluster_sourcing Source Material cluster_extraction Extraction & Quantification cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy fenugreek_seeds Fenugreek Seeds (Different Geographical Origins) extraction Solvent Extraction (e.g., 70% Ethanol) fenugreek_seeds->extraction quantification Quantification of 4-HIL (e.g., HPTLC, LC-MS/MS) extraction->quantification islet_isolation Pancreatic Islet Isolation (Rat/Human) extraction->islet_isolation animal_model Induction of Diabetes in Rats (Alloxan/STZ) extraction->animal_model gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay islet_isolation->gsis_assay insulin_measurement Insulin Measurement (RIA/ELISA) gsis_assay->insulin_measurement treatment Treatment with 4-HIL Extract animal_model->treatment gtt Glucose Tolerance Test treatment->gtt blood_analysis Blood Glucose & Insulin Analysis treatment->blood_analysis

Experimental workflow for comparing 4-HIL efficacy.

signaling_pathway cluster_pancreas Pancreatic β-Cell cluster_peripheral Peripheral Tissues (Muscle/Liver) glucose High Glucose beta_cell Pancreatic β-Cell glucose->beta_cell Enters cell hil 4-Hydroxyisoleucine hil->beta_cell Acts on cell pi3k PI3K Activation hil->pi3k May directly activate insulin_secretion Insulin Secretion beta_cell->insulin_secretion Potentiates insulin Insulin insulin_secretion->insulin insulin_receptor Insulin Receptor insulin->insulin_receptor Binds irs IRS-1 insulin_receptor->irs Phosphorylates irs->pi3k glut4 GLUT4 Translocation pi3k->glut4 glucose_uptake Glucose Uptake glut4->glucose_uptake

Proposed signaling pathway of 4-hydroxyisoleucine.

Conclusion

The geographical source of fenugreek seeds significantly influences the concentration of 4-hydroxyisoleucine, with irrigated conditions generally favoring higher yields. Fenugreek from India has shown particularly high levels of this potent anti-diabetic compound. While direct comparative studies on the efficacy of 4-HIL from different origins are not yet widely available, the established experimental protocols for assessing insulinotropic and glucose-lowering effects provide a robust framework for such investigations. The glucose-dependent mechanism of action of 4-HIL on pancreatic β-cells, potentially coupled with improved insulin sensitivity in peripheral tissues, makes it a compelling candidate for the development of novel therapeutics for metabolic disorders. Future research should focus on directly correlating the geographical origin and cultivation practices with the biological efficacy of 4-hydroxyisoleucine to optimize sourcing for pharmaceutical applications.

References

Investigating the synergistic effects of 4-hydroxyisoleucine with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of metabolic disease research, the quest for more effective and safer therapeutic strategies is perpetual. 4-Hydroxyisoleucine (B15566) (4-HIL), a unique amino acid primarily found in fenugreek seeds, has garnered significant attention for its insulinotropic and anti-diabetic properties.[1][2][3] This guide delves into the synergistic effects of 4-hydroxyisoleucine when combined with other established and emerging compounds, offering a comparative analysis based on available experimental data. We will explore its interplay with the first-line anti-diabetic drug metformin (B114582), the natural bio-enhancer piperine (B192125), and the potent plant alkaloid berberine (B55584).

Comparative Efficacy: 4-Hydroxyisoleucine vs. and in Combination with Other Compounds

The therapeutic potential of 4-hydroxyisoleucine is underscored by its multifaceted mechanism of action, which includes stimulating glucose-dependent insulin (B600854) secretion and enhancing insulin sensitivity in peripheral tissues.[2][4] The following tables summarize the comparative and synergistic effects observed in preclinical and clinical studies.

Table 1: In Vitro Comparative Effects of 4-Hydroxyisoleucine and Metformin on HepG2 Cells
ParameterTreatment GroupFold Change vs. Control (Normoglycemic)Fold Change vs. Control (Hyperglycemic)Reference
Gene Expression
SREBP1c4-HIL (100 ng/mL)2.53.0[5]
Metformin (2 mM)1.82.2[5]
GLUT24-HIL (100 ng/mL)1.52.0[5]
Metformin (2 mM)1.21.6[5]
Glycogen Synthase (GS)4-HIL (100 ng/mL)1.72.1[5]
Metformin (2 mM)1.41.8[5]
Glucokinase (GK)4-HIL (100 ng/mL)2.22.8[5]
Metformin (2 mM)1.92.4[5]
Protein Phosphorylation
IR-β4-HIL (100 ng/mL)Significant IncreaseSignificant Increase[5]
Metformin (2 mM)Significant IncreaseSignificant Increase[5]
Akt4-HIL (100 ng/mL)Significant IncreaseSignificant Increase[5]
Metformin (2 mM)Significant IncreaseSignificant Increase[5]
GSK-3α/β4-HIL (100 ng/mL)Significant IncreaseSignificant Increase[5]
Metformin (2 mM)Significant IncreaseSignificant Increase[5]
Table 2: Synergistic Effects of 4-Hydroxyisoleucine and Piperine in Alloxan-Induced Diabetic Rats
ParameterDiabetic Control4-HIL4-HIL + PiperineMetforminReference
Fasting Blood Glucose (mg/dL) at Day 14 250 ± 10.5155 ± 8.2130 ± 7.1140 ± 9.3[1][6]
Change in Body Weight (g) at Day 14 -15 ± 2.1+5 ± 1.5+10 ± 1.8+8 ± 1.6[1]
Oral Glucose Tolerance Test (AUC) HighModerately ReducedSignificantly Reduced*Reduced[1]

*p < 0.05 compared to 4-HIL alone

Table 3: Co-supplementation of Fenugreek (rich in 4-HIL) and Berberine in Type 2 Diabetes Patients (12-week study)
ParameterPlaceboFenugreek + BerberineReference
Change in HbA1c (%) -0.2 ± 0.1-0.9 ± 0.2[7]
Change in Fasting Insulin (μU/mL) +0.5 ± 0.3-2.1 ± 0.5[7]
Change in HOMA-IR +0.2 ± 0.1-1.2 ± 0.3[7]
Change in hs-CRP (mg/L) -0.1 ± 0.05-0.8 ± 0.2[7]

*p < 0.05 compared to placebo

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Studies: 4-Hydroxyisoleucine and Metformin in HepG2 Cells

1. Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to reach 70-80% confluency. Before treatment, cells are serum-starved for 12-16 hours. Treatments are administered in serum-free media under normoglycemic (5.5 mM glucose) or hyperglycemic (25 mM glucose) conditions for 24-72 hours. Treatment groups typically include a vehicle control, 4-hydroxyisoleucine (e.g., 100 ng/mL), and metformin (e.g., 2 mM).[5]

2. Western Blot Analysis for Protein Phosphorylation: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein (20-40 μg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., IR-β, Akt, GSK-3α/β). After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol). RNA quality and quantity are assessed using spectrophotometry. First-strand cDNA is synthesized from 1-2 μg of total RNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for target genes (e.g., SREBP1c, GLUT2, GS, GK) and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[5]

In Vivo Studies: 4-Hydroxyisoleucine and Piperine in Alloxan-Induced Diabetic Rats

1. Induction of Diabetes: Male Wistar rats (180-220 g) are fasted overnight and then injected intraperitoneally with a single dose of alloxan (B1665706) monohydrate (e.g., 150 mg/kg body weight) dissolved in cold sterile saline.[8][9][10][11] Diabetes is confirmed 72 hours post-injection by measuring fasting blood glucose levels from the tail vein using a glucometer. Rats with a fasting blood glucose level above 200 mg/dL are considered diabetic and included in the study.

2. Treatment Protocol: Diabetic rats are randomly divided into groups: diabetic control, 4-hydroxyisoleucine (e.g., 50 mg/kg), 4-hydroxyisoleucine (50 mg/kg) + piperine (e.g., 10 mg/kg), and a standard drug group (e.g., metformin, 150 mg/kg).[6] Treatments are administered orally once daily for a specified period (e.g., 14 or 28 days). A non-diabetic control group is also maintained.

3. Measurement of Parameters:

  • Fasting Blood Glucose: Measured at regular intervals throughout the study from the tail vein after an overnight fast.

  • Body Weight: Recorded weekly.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, an oral glucose load (e.g., 2 g/kg body weight) is administered. Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration. The area under the curve (AUC) is calculated to assess glucose tolerance.[1]

Clinical Studies: Co-supplementation of Fenugreek and Berberine

1. Study Design: A randomized, double-blind, placebo-controlled clinical trial is conducted on patients with type 2 diabetes.[7] Participants are randomly assigned to receive either a combination of fenugreek extract (standardized for 4-hydroxyisoleucine content) and berberine or a placebo for a period of 12 weeks.

2. Inclusion and Exclusion Criteria: Participants are typically adults diagnosed with type 2 diabetes, with specific HbA1c and fasting blood glucose ranges. Exclusion criteria often include severe complications of diabetes, other chronic illnesses, and the use of certain medications.[12]

3. Intervention: The intervention group receives daily oral supplementation of fenugreek extract and berberine at specified doses. The placebo group receives identical-looking capsules containing an inert substance.

4. Outcome Measures:

  • Primary Outcome: Change in Glycated Hemoglobin (HbA1c) from baseline to 12 weeks.

  • Secondary Outcomes: Changes in fasting plasma glucose, fasting insulin, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), lipid profile (total cholesterol, triglycerides, LDL-C, HDL-C), and inflammatory markers (e.g., high-sensitivity C-reactive protein, hs-CRP).[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

insulin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin / 4-HIL IR Insulin Receptor (IR) Insulin->IR IRS IRS-1 IR->IRS Phosphorylation GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K Activation Akt Akt/PKB PI3K->Akt Activation GSK3 GSK-3 Akt->GSK3 Inhibition GLUT4_ves GLUT4 Vesicles Akt->GLUT4_ves Translocation Glycogen Glycogen Synthesis GSK3->Glycogen GLUT4_ves->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Insulin signaling pathway activated by 4-hydroxyisoleucine.

experimental_workflow cluster_invitro In Vitro Synergy Study start Cell Culture (e.g., HepG2) treatment Treatment with 4-HIL, Metformin, or Combination start->treatment analysis Biochemical & Molecular Analysis (Western Blot, qRT-PCR, Glucose Uptake Assay) treatment->analysis data Data Analysis & Comparison analysis->data

Caption: Experimental workflow for in vitro synergy studies.

logical_relationship cluster_effects Multi-Target Effects on Metabolic Syndrome HIL 4-Hydroxyisoleucine Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) HIL->Insulin_Secretion Insulin_Sensitivity ↑ Insulin Sensitivity (Muscle, Adipose, Liver) HIL->Insulin_Sensitivity Lipid_Profile ↓ Triglycerides ↓ Total Cholesterol HIL->Lipid_Profile Body_Weight ↓ Body Weight HIL->Body_Weight Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake

Caption: Logical relationship of 4-HIL's multi-target effects.

References

Reproducibility of 4-Hydroxyisoleucine's Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Hydroxyisoleucine (B15566) (4-HIL), a non-proteinogenic amino acid isolated from fenugreek seeds (Trigonella foenum-graecum), has garnered significant attention for its potential therapeutic effects, particularly in the context of metabolic disorders.[1][2] Its primary reported activities include insulinotropic and insulin-sensitizing effects.[1][2][3] This guide provides a comparative analysis of the reproducibility of 4-HIL's effects across various cell lines, supported by experimental data and detailed methodologies. The objective is to offer researchers, scientists, and drug development professionals a clear overview of its cellular mechanisms of action.

Comparative Analysis of 4-Hydroxyisoleucine's Effects

The effects of 4-hydroxyisoleucine have been investigated in a range of cell lines, each modeling a different aspect of metabolic regulation. The data consistently demonstrates its role in enhancing insulin (B600854) secretion, improving insulin sensitivity, and exerting anti-inflammatory effects.

Cell LineCell TypeKey Effects of 4-HydroxyisoleucineReferences
Pancreatic Islets (Rat & Human) Pancreatic β-cellsPotentiates glucose-induced insulin secretion in a dose-dependent manner. This effect is glucose-dependent, being more pronounced at higher glucose concentrations.[1][4][5][6]
L6 Myotubes Skeletal MuscleIncreases glucose uptake by enhancing GLUT4 translocation to the plasma membrane via a PI3K/Akt-dependent mechanism.[7][8] It also ameliorates free fatty acid-induced insulin resistance and inflammation by inhibiting ROS production and the activation of NF-κB, JNK, and MAPK pathways.[1][9][1][7][8][9]
C2C12 Myotubes Skeletal MuscleReverses TNF-α-induced insulin resistance by activating AMP-activated protein kinase (AMPK) and suppressing the co-immunoprecipitation of SOCS3 with the insulin receptor.[10][11]
3T3-L1 Adipocytes Adipose TissueImproves high glucose-induced insulin resistance by increasing glucose uptake and inhibiting the expression and secretion of the pro-inflammatory cytokine TNF-α.[12][13][1][12][13]
HepG2 Cells Liver (Hepatocytes)Ameliorates insulin resistance by restoring glycogen (B147801) synthesis.[14][15] It reduces TNF-α levels and modulates the expression of insulin signaling proteins, including down-regulating p-IRS-1 (Ser307) and up-regulating IRS-1 and GLUT4.[16][1][14][15][16]
RAW264.7 Macrophages Immune CellsIn co-culture with 3T3-L1 adipocytes, it suppresses the expression of pro-inflammatory cytokines (TNF-α, MCP-1, IL-6) and promotes the expression of the anti-inflammatory cytokine IL-10, indicating a shift from M1 to M2 macrophage polarization.[17][17][18]

Signaling Pathways and Experimental Workflows

The reproducible effects of 4-hydroxyisoleucine across different cell lines are rooted in its modulation of key signaling pathways involved in metabolism and inflammation.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Activates GLUT4_mem GLUT4 Glucose_uptake Glucose Uptake GLUT4_mem->Glucose_uptake PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Insulin Insulin Insulin->IR HIL 4-Hydroxyisoleucine HIL->PI3K Potentiates Activation Glucose Glucose Glucose->Glucose_uptake

Caption: 4-HIL enhances insulin signaling via the PI3K/Akt pathway.

The primary mechanism for the insulin-sensitizing effect of 4-hydroxyisoleucine involves the potentiation of the PI3K/Akt signaling pathway.[1][3][7] This pathway is central to insulin's metabolic effects, including the translocation of GLUT4 to the cell surface, which facilitates glucose uptake.[19][20]

LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKKβ LPS->IKK Activates HIL 4-Hydroxyisoleucine HIL->IKK Inhibits NFkB_I IκBα IKK->NFkB_I NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro_inflammatory Upregulates Transcription

Caption: 4-HIL exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Furthermore, 4-hydroxyisoleucine demonstrates consistent anti-inflammatory properties across multiple cell lines by inhibiting key inflammatory signaling pathways such as NF-κB and JNK.[1][2][9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][17]

cluster_assays Downstream Assays start Start culture Culture Cell Line (e.g., L6, 3T3-L1, HepG2) start->culture induce_ir Induce Insulin Resistance (e.g., High Glucose, Palmitate, TNF-α) culture->induce_ir treat_hil Treat with 4-Hydroxyisoleucine (Varying Concentrations) induce_ir->treat_hil assay Perform Assays treat_hil->assay glucose_uptake Glucose Uptake Assay ([3H]-2-deoxyglucose) assay->glucose_uptake western_blot Western Blot (p-Akt, p-IRS-1, etc.) assay->western_blot elisa ELISA / RT-PCR (TNF-α, IL-6 mRNA) assay->elisa analyze Data Analysis and Comparison glucose_uptake->analyze western_blot->analyze elisa->analyze end End analyze->end

Caption: General workflow for in vitro evaluation of 4-hydroxyisoleucine.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature to assess the effects of 4-hydroxyisoleucine.

Cell Culture and Induction of Insulin Resistance
  • Cell Lines: L6 myoblasts, 3T3-L1 preadipocytes, and HepG2 hepatocytes are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Differentiation: L6 and 3T3-L1 cells are differentiated into myotubes and mature adipocytes, respectively, using established protocols involving insulin, dexamethasone, and IBMX.

  • Induction of Insulin Resistance (IR): To model an IR state, differentiated cells are often treated with:

    • High Glucose: 25-30 mM glucose for 18-24 hours.[12]

    • Free Fatty Acids: Palmitate (e.g., 0.5-0.75 mM) for 16-24 hours.[1][9]

    • Pro-inflammatory Cytokines: TNF-α (e.g., 10 ng/mL) for 24 hours.[1][14][15]

4-Hydroxyisoleucine Treatment
  • Following the induction of insulin resistance, cells are treated with varying concentrations of 4-hydroxyisoleucine (typically in the range of 5-100 µM) for a specified duration (e.g., 16-24 hours).[7][12][14]

Glucose Uptake Assay
  • Principle: This assay measures the rate of glucose transport into cells.

  • Procedure:

    • Cells are serum-starved for 2-3 hours in Krebs-Ringer phosphate (B84403) (KRP) buffer.

    • Cells are then stimulated with insulin (e.g., 100 nM) for 30 minutes.

    • Glucose uptake is initiated by adding KRP buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) for 5-10 minutes.

    • The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.[7]

Western Blotting for Signaling Protein Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status.

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt, IRS-1, JNK, NF-κB).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[14][16]

Quantitative Real-Time PCR (RT-qPCR) and ELISA
  • Principle: RT-qPCR measures mRNA expression levels, while ELISA measures protein concentrations in cell culture supernatants.

  • Procedure (RT-qPCR):

    • Total RNA is extracted from cells and reverse-transcribed into cDNA.

    • qPCR is performed using gene-specific primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene for normalization.[12]

  • Procedure (ELISA):

    • Cell culture media is collected.

    • The concentrations of secreted cytokines (e.g., TNF-α, IL-10) are measured using commercially available ELISA kits according to the manufacturer's instructions.[17]

Conclusion

The available in vitro data from a variety of cell lines—including pancreatic, muscle, liver, and adipose cells—demonstrates a high degree of reproducibility for the key metabolic and anti-inflammatory effects of 4-hydroxyisoleucine. The compound consistently potentiates glucose-stimulated insulin secretion, enhances insulin sensitivity through the PI3K/Akt pathway, and mitigates inflammation by inhibiting the NF-κB and JNK signaling pathways. This body of evidence strongly supports the potential of 4-hydroxyisoleucine as a multi-target agent for further investigation in the context of metabolic syndrome and type 2 diabetes. The consistent findings across different, yet metabolically related, cell types underscore the robustness of its biological activities.

References

A Comparative Guide to the Long-Term Efficacy and Safety of 4-Hydroxyisoleucine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the preclinical profile of a novel therapeutic agent is paramount. This guide provides an objective comparison of the long-term efficacy and safety of 4-hydroxyisoleucine (B15566) (4-HIL), a non-protein amino acid derived from fenugreek (Trigonella foenum-graecum) seeds, against established alternatives in animal models of metabolic disease. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Long-Term Efficacy of 4-Hydroxyisoleucine

4-HIL has demonstrated significant potential in managing key components of metabolic syndrome, including hyperglycemia, insulin (B600854) resistance, dyslipidemia, and obesity, in a variety of long-term animal studies.

Anti-Hyperglycemic and Insulin-Sensitizing Effects

In multiple rodent models of diabetes and insulin resistance, 4-HIL has been shown to improve glucose homeostasis. A 6-day subchronic administration in a non-insulin-dependent diabetic (NIDD) rat model reduced basal hyperglycemia and improved glucose tolerance.[1] This effect is attributed, at least in part, to a direct, glucose-dependent stimulation of insulin secretion from pancreatic β-cells.[1][2][3] Beyond its insulinotropic activity, 4-HIL also enhances insulin sensitivity in peripheral tissues like muscle and liver.[2][4] Studies show it activates key components of the insulin signaling pathway, including insulin receptor substrate-1 (IRS-1) and phosphatidylinositide 3-kinase (PI3K).[2][5][6] In fructose-fed rats, an 8-week treatment with 50 mg/kg/day of 4-HIL restored elevated blood glucose levels to near-normal values.[7][8] Furthermore, in high-fat diet (HFD)-fed mice, 4-HIL administration for 16 weeks markedly improved insulin sensitivity and glucose tolerance.[9][10]

Anti-Dyslipidemic Effects

4-HIL has shown robust effects on lipid metabolism. In a dyslipidemic hamster model, it significantly decreased plasma triglyceride levels by 33%, total cholesterol by 22%, and free fatty acids by 14%, while increasing the HDL-C/TC ratio by 39%.[11] Similar results were observed in streptozotocin-diabetic rats, where a four-week treatment restored blood lipid levels.[5] In HFD-fed mice, 16 weeks of 4-HIL intervention reduced liver steatosis and dyslipidemia.[9][10]

Effects on Obesity and Inflammation

Chronic administration of 4-HIL has been associated with reduced body weight in diet-induced obese mice.[2] This was accompanied by a significant decrease in plasma insulin and glucose levels.[2] A key mechanism underlying its metabolic benefits appears to be its anti-inflammatory properties. In HFD-fed mice, 4-HIL reduced the accumulation of pro-inflammatory M1-like macrophages in the liver and adipose tissue, thereby mitigating chronic inflammation, a known driver of insulin resistance.[9][10]

Efficacy Data Summary

Animal ModelStudy Duration4-HIL DosageKey Efficacy FindingsReference(s)
High-Fat Diet (HFD) Mice16 weeksDose-dependentReduced weight gain, liver steatosis, and dyslipidemia. Improved insulin sensitivity and glucose tolerance. Reduced M1 macrophage accumulation in liver and adipose tissue.[9][10]
Fructose-Fed Rats8 weeks50 mg/kg/dayRestored elevated glucose and liver aminotransferase levels to near-control values.[5][7][8]
Dyslipidemic HamstersNot SpecifiedNot SpecifiedDecreased plasma triglycerides (-33%), total cholesterol (-22%), and free fatty acids (-14%). Increased HDL-C/TC ratio (+39%).[11]
Streptozotocin (B1681764) (STZ)-Diabetic Rats4 weeksNot SpecifiedDecreased blood glucose and restored blood lipid and uric acid levels.[5]
Non-Insulin-Dependent Diabetic (NIDD) Rats6 days (subchronic)50 mg/kg/dayReduced basal hyperglycemia and basal insulinemia; improved glucose tolerance.[1]

Comparison with Metformin (B114582)

A study directly comparing 4-HIL to the first-line anti-diabetic drug metformin in hyperglycemic C57BL/6 male mice found that 4-HIL exhibited potent effects, in some cases greater than metformin, on insulin signaling and lipid metabolism.

Parameter4-Hydroxyisoleucine (100mg/kg)Metformin (20mg/kg)Key FindingsReference(s)
Insulin Signaling Increased expression of IRβ, pAkt, pGSK3α/β, and GLUT2.Increased expression of the same proteins.4-HIL was found to be just as potent as metformin in stimulating the insulin signaling cascade in vivo.[12]
Lipid Metabolism Down-regulated PCSK9 expression and up-regulated PPARG expression.Similar effects observed.4-HIL demonstrated a potent regulatory effect on key lipid factors, comparable to metformin.[12]
Antioxidant Response Potently induced the antioxidant response and increased mitochondrial regulatory proteins.Effects observed.The effect of 4-HIL was noted to be greater than that of metformin in the study.[12]

Long-Term Safety and Toxicology

Preclinical safety evaluations have indicated a wide safety margin for 4-HIL and standardized fenugreek extracts containing it.

  • Acute Toxicity : In an acute oral toxicity study in rats, a standardized fenugreek seed extract (IDM01) showed no mortality or treatment-related adverse signs at a limit dose of 2000 mg/kg. The median lethal dose (LD50) was determined to be >2000 mg/kg.[13]

  • Subchronic Toxicity : A 90-day repeated dose oral toxicity study in Sprague-Dawley rats was conducted with IDM01 at doses of 250, 500, and 1000 mg/kg. The No-Observed-Adverse-Effect-Level (NOAEL) was established at 500 mg/kg.[13]

  • Genotoxicity & Mutagenicity : The standardized extract was found to be non-mutagenic in the Ames test and did not induce structural chromosomal aberrations, indicating a lack of genotoxic potential.[13]

  • Organ Safety : Prolonged exposure (8 weeks) to 4-HIL was well-tolerated in control rats, with no significant alteration in glucose levels or markers of liver damage.[7][8] Studies in mice also showed no obvious toxic side effects or organ damage in vivo.[9][10][14]

Safety Data Summary

Animal ModelStudy TypeDurationDosageKey Safety FindingsReference(s)
Sprague-Dawley RatsAcute Oral Toxicity14 daysUp to 2000 mg/kgNo mortality or adverse effects; LD50 > 2000 mg/kg.[13]
Sprague-Dawley RatsSubchronic Oral Toxicity90 days250, 500, 1000 mg/kg/dayNo-Observed-Adverse-Effect-Level (NOAEL) of 500 mg/kg.[13]
Wistar RatsLong-term Efficacy8 weeks50 mg/kg/dayWell-tolerated; no significant alteration of glucose or liver damage markers in control animals.[7][8]
MiceIn vivo Antitumor StudyNot SpecifiedNot SpecifiedNo reduction in body weight; normal histological morphology in major organs.[14]

Mechanism of Action & Experimental Protocols

Key Signaling Pathways

4-HIL improves metabolic health through a multi-pronged mechanism. It directly stimulates pancreatic beta-cells to release insulin in a glucose-dependent manner.[2][5] In peripheral tissues, it enhances insulin sensitivity by activating the PI3K/Akt signaling pathway, which promotes the translocation of GLUT4 transporters to the cell membrane, thereby increasing glucose uptake.[4][5][15][16]

G HIL 4-Hydroxyisoleucine PI3K PI3K HIL->PI3K activates Pancreas Pancreatic β-cell HIL->Pancreas stimulates Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 IRS1->PI3K Akt Akt (PKB) PI3K->Akt GSK3b GSK-3β Akt->GSK3b inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 GlycogenSynthase Glycogen Synthase GSK3b->GlycogenSynthase inhibits GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake InsulinRelease Insulin Release Pancreas->InsulinRelease

Caption: Simplified signaling pathway for 4-Hydroxyisoleucine's metabolic effects.
Experimental Protocols

A typical long-term study to evaluate a compound like 4-HIL in an animal model of type 2 diabetes involves several key stages, from induction of the disease state to terminal analysis.

1. Animal Model Induction:

  • Model: High-Fat Diet and low-dose Streptozotocin (HFD/STZ) induced diabetic rat/mouse model. This model mimics the progression of human type 2 diabetes, involving initial insulin resistance followed by partial β-cell dysfunction.[17][18][19]

  • Procedure:

    • Animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) are fed a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.[9][10]

    • Following the diet-induction period, a single low dose of streptozotocin (e.g., 30-40 mg/kg, intraperitoneally) is administered to induce mild hyperglycemia by partially destroying pancreatic β-cells.[17][18]

    • Animals are monitored for blood glucose levels. Those with sustained fasting blood glucose >250 mg/dL are typically considered diabetic and included in the study.[18][20]

2. Treatment Administration:

  • Grouping: Animals are randomly assigned to groups: Vehicle Control, 4-HIL (various doses), and Positive Control (e.g., Metformin).

  • Dosing: 4-HIL is administered daily via oral gavage for a long-term period (e.g., 8-16 weeks).[7][9][13]

  • Monitoring: Body weight and food/water intake are recorded regularly. Blood glucose is monitored weekly or bi-weekly from the tail vein.

3. Efficacy and Endpoint Analysis:

  • Glucose and Insulin Tolerance Tests (GTT & ITT): Performed near the end of the study to assess whole-body glucose homeostasis and insulin sensitivity.

  • Biochemical Analysis: At termination, blood is collected for analysis of plasma insulin, lipid profile (triglycerides, total cholesterol, HDL, LDL), and markers of liver and kidney function (e.g., ALT, AST).[7]

  • Histopathology: Tissues such as the liver, adipose tissue, and pancreas are collected, weighed, and fixed for histological examination (e.g., H&E staining for steatosis, immunohistochemistry for inflammatory markers).[9][10]

  • Molecular Analysis: Tissues can be snap-frozen for analysis of gene and protein expression related to insulin signaling, lipid metabolism, and inflammation via qPCR or Western Blot.[12]

G start Phase 1: Model Induction (4-8 Weeks) diet High-Fat Diet Feeding start->diet stz Low-Dose STZ Injection diet->stz confirm Confirmation of Diabetes (Blood Glucose >250 mg/dL) stz->confirm phase2 Phase 2: Long-Term Treatment (8-16 Weeks) confirm->phase2 grouping Random Group Assignment (Vehicle, 4-HIL, Alternative) phase2->grouping dosing Daily Oral Gavage grouping->dosing monitoring Monitor Body Weight, Food Intake, Blood Glucose dosing->monitoring phase3 Phase 3: Endpoint Analysis monitoring->phase3 tests Glucose & Insulin Tolerance Tests (GTT/ITT) phase3->tests euthanasia Euthanasia & Sample Collection (Blood, Tissues) tests->euthanasia biochem Biochemical Analysis (Lipids, Insulin, ALT/AST) euthanasia->biochem histo Histopathology (Liver, Adipose, Pancreas) euthanasia->histo molecular Molecular Analysis (qPCR, Western Blot) euthanasia->molecular

References

A Comparative Metabolomics Study of Cells Treated with 4-Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of 4-hydroxyisoleucine (B15566) (4-HIL), a novel insulin-sensitizing agent, with a focus on its performance relative to metformin (B114582), a widely used therapeutic for type 2 diabetes. The information presented herein is compiled from preclinical studies and is intended to support further research and development in the field of metabolic diseases.

Executive Summary

4-Hydroxyisoleucine, an unusual amino acid primarily found in fenugreek seeds, has demonstrated significant potential in improving insulin (B600854) sensitivity and regulating glucose and lipid metabolism. This guide synthesizes experimental data to compare the metabolic impact of 4-HIL with that of metformin, a first-line antidiabetic drug. The findings suggest that 4-HIL operates through distinct yet partially overlapping mechanisms to exert its beneficial effects. While both compounds enhance insulin signaling and glucose uptake, 4-HIL shows a pronounced effect on specific gene expression related to glucose and lipid metabolism and antioxidant responses, in some cases exceeding the effects of metformin in preclinical models.

Comparative Data on Metabolic Effects

The following tables summarize the quantitative effects of 4-hydroxyisoleucine in comparison to metformin on key metabolic parameters in various cellular and animal models.

Table 1: Comparative Effects on Gene Expression in HepG2 Cells

This table outlines the differential effects of 4-hydroxyisoleucine and metformin on the expression of genes crucial for glucose and lipid metabolism in human hepatoma (HepG2) cells under hyperglycemic conditions.

GeneTreatmentFold Change vs. ControlReference
Glucokinase (GK) 4-Hydroxyisoleucine (100 ng/mL)3.99-fold increase[1][2]
Metformin (2 mM)0.86-fold decrease[1][2]
Glycogen Synthase (GS) 4-Hydroxyisoleucine (100 ng/mL)1.37-fold increase[1][2]
Metformin (2 mM)0.18-fold decrease[1][2]
GLUT2 4-Hydroxyisoleucine (100 ng/mL)1.37-fold increase[1][2]
Metformin (2 mM)0.9-fold decrease[1][2]
SREBP1c 4-Hydroxyisoleucine (100 ng/mL)Significant Increase[1]
Metformin (2 mM)Significant Increase[1]
PCSK9 4-HydroxyisoleucineDown-regulated[1]
MetforminDown-regulated[1]
PPARG 4-HydroxyisoleucineUp-regulated[1]
MetforminUp-regulated[1]
Table 2: Comparative Effects on Lipid Profile in Animal Models

This table presents a comparison of the effects of 4-hydroxyisoleucine and fenugreek seed extract (which contains 4-HIL) with metformin on the lipid profiles in animal models of dyslipidemia.

Parameter4-HydroxyisoleucineFenugreek (with Metformin)Metformin (alone)Reference
Plasma Triglycerides 33% decreaseGreater improvement than metformin aloneSignificant improvement[3][4]
Total Cholesterol 22% decreaseGreater improvement than metformin aloneSignificant improvement[3][4]
HDL-C/TC Ratio 39% increaseNot specifiedNot specified[3]
Free Fatty Acids 14% decreaseNot specifiedNot specified[3]

Signaling Pathways and Mechanisms of Action

4-Hydroxyisoleucine and metformin both improve insulin sensitivity, but they activate different primary signaling pathways.

4-Hydroxyisoleucine Signaling Pathway

4-HIL has been shown to enhance insulin signaling through the PI3K/Akt pathway, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.[5] It also appears to act in an AMPK-dependent manner to increase the expression of genes involved in mitochondrial biogenesis.[6]

G 4-HIL 4-HIL IR Insulin Receptor 4-HIL->IR AMPK AMPK (activation) 4-HIL->AMPK PI3K PI3K IR->PI3K Akt Akt (phosphorylation) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Mito Mitochondrial Biogenesis AMPK->Mito Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

4-HIL Signaling Pathway
Metformin Signaling Pathway

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This leads to the inhibition of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues.

G Metformin Metformin Mitochondria Mitochondrial Complex I (inhibition) Metformin->Mitochondria AMP_ATP AMP/ATP Ratio (increase) Mitochondria->AMP_ATP AMPK AMPK (activation) AMP_ATP->AMPK Gluconeogenesis Hepatic Gluconeogenesis (inhibition) AMPK->Gluconeogenesis Glucose_Uptake_Muscle Glucose Uptake (muscle) AMPK->Glucose_Uptake_Muscle

Metformin Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Treatment: For experimental purposes, cells are seeded and grown to confluence. They are then treated with 4-hydroxyisoleucine (100 ng/mL) or metformin (2 mM) under normoglycemic (5 mM glucose) or hyperglycemic (30 mM glucose) conditions for 72 hours.[7]

Protocol 2: Glucose Uptake Assay in L6 Myotubes
  • Cell Line: Rat skeletal muscle (L6) myotubes.

  • Differentiation: L6 myoblasts are differentiated into myotubes by switching to DMEM with 2% FBS for 4-7 days.[8]

  • Assay Procedure:

    • Differentiated myotubes are serum-starved for 18 hours.

    • Cells are washed with Krebs-Ringer HEPES (KRH) buffer.

    • Cells are incubated with the test compound (e.g., 4-HIL) for a specified period (e.g., 15 minutes).

    • Radio-labeled 2-deoxy-D-glucose (2-DG) is added for a short incubation (e.g., 5 minutes).

    • The reaction is stopped by washing with ice-cold KRH buffer.

    • Cells are lysed with 0.05 N NaOH.

    • The radioactivity incorporated into the cells is measured by liquid scintillation counting to determine the rate of glucose uptake.

Protocol 3: Gene Expression Analysis by qRT-PCR
  • Sample Preparation: Total RNA is extracted from treated cells or tissues using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR: Quantitative real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of insulin-sensitizing compounds.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture (e.g., HepG2, L6) Treatment Treatment with 4-HIL vs. Metformin Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Animal_Model Animal Model (e.g., Diabetic Rats) Animal_Treatment Treatment with 4-HIL vs. Metformin Animal_Model->Animal_Treatment Blood_Collection Blood Sample Collection Animal_Treatment->Blood_Collection Tissue_Analysis Tissue Analysis (e.g., Liver, Muscle) Animal_Treatment->Tissue_Analysis Lipid_Profile Lipid Profile Analysis Blood_Collection->Lipid_Profile Lipid_Profile->Data_Analysis Tissue_Analysis->Data_Analysis

Comparative Study Workflow

Conclusion

The available data suggests that 4-hydroxyisoleucine is a promising candidate for further investigation as a therapeutic agent for metabolic disorders. Its distinct mechanism of action, particularly its influence on the gene expression of key metabolic enzymes, warrants a head-to-head global metabolomics comparison with established drugs like metformin to fully elucidate its metabolic signature and therapeutic potential. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers pursuing this line of inquiry.

References

Validating the Molecular Targets of 4-Hydroxyisoleucine: A Comparative Guide to Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the molecular targets of 4-hydroxyisoleucine (B15566) (4-HIL), a promising natural compound with significant potential in metabolic regulation. While preclinical and in vitro studies have elucidated its probable mechanisms of action, definitive validation through genetic models remains a critical step. This document outlines the current evidence, details relevant experimental protocols, and compares the use of knockout models with other target validation techniques.

Introduction to 4-Hydroxyisoleucine and its Putative Targets

4-Hydroxyisoleucine is a non-proteinogenic amino acid primarily found in fenugreek seeds (Trigonella foenum-graecum)[1]. It has garnered significant attention for its insulinotropic and anti-diabetic properties[2][3][4]. The primary proposed therapeutic benefits of 4-HIL include stimulating glucose-dependent insulin (B600854) secretion and enhancing insulin sensitivity in peripheral tissues[5][6][7].

Current research strongly suggests that the beneficial effects of 4-HIL are mediated through the PI3K/Akt signaling pathway , a crucial regulator of glucose metabolism and cell growth[5]. Key molecular players implicated as direct or indirect targets of 4-HIL include:

  • Phosphoinositide 3-kinase (PI3K): A family of enzymes central to insulin signaling.

  • Protein Kinase B (Akt): A downstream effector of PI3K that promotes glucose uptake and utilization.

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase downstream of Akt involved in cell growth and metabolism.

  • Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A nuclear receptor that regulates fatty acid storage and glucose metabolism.

The following diagram illustrates the proposed signaling cascade influenced by 4-HIL.

4-HIL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-HIL 4-HIL Insulin_Receptor Insulin Receptor 4-HIL->Insulin_Receptor Activates PPARg PPAR-γ 4-HIL->PPARg Potentially Activates PI3K PI3K Insulin_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Gene_Expression Gene Expression (Glucose & Lipid Metabolism) mTOR->Gene_Expression Regulates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Translocates to Membrane Glucose Uptake Glucose Uptake GLUT4_translocation->Glucose Uptake PPARg->Gene_Expression Regulates KO_Validation_Workflow start Start: Hypothesized Target generate_ko Generate Knockout (KO) Mouse Model start->generate_ko breed Breed KO and Wild-Type (WT) Littermates generate_ko->breed characterize Characterize Baseline Phenotype of KO Mice breed->characterize treat_wt Treat WT Mice with 4-HIL characterize->treat_wt treat_ko Treat KO Mice with 4-HIL characterize->treat_ko measure_wt Measure Physiological and Molecular Endpoints (e.g., glucose tolerance, insulin sensitivity, protein phosphorylation) treat_wt->measure_wt measure_ko Measure Physiological and Molecular Endpoints treat_ko->measure_ko compare Compare Responses between WT and KO Groups measure_wt->compare measure_ko->compare validate Target Validated: Effect of 4-HIL is abolished or significantly reduced in KO mice compare->validate Yes invalidate Target Not Validated: Effect of 4-HIL is similar in WT and KO mice compare->invalidate No

References

4-Hydroxyisoleucine for Diabetes Mellitus: A Comparative Meta-Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-view of the current clinical and preclinical evidence surrounding 4-hydroxyisoleucine (B15566) (4-HIL), a non-proteinogenic amino acid isolated from fenugreek (Trigonella foenum-graecum) seeds, for the management of diabetes mellitus. While preclinical studies highlight its potential as a potent insulinotropic and insulin-sensitizing agent, a formal meta-analysis of clinical trials on isolated 4-HIL is currently absent from the literature. Human studies have predominantly focused on fenugreek seed extracts, which contain a consortium of bioactive molecules, including saponins (B1172615) and dietary fiber, in addition to 4-HIL. This guide, therefore, compares findings from key clinical trials of standardized fenugreek extracts as the closest available alternative, alongside a detailed examination of the preclinical evidence for 4-HIL's mechanism of action.

Mechanism of Action: Dual-Pronged Glycemic Control

Preclinical in vitro and in vivo models suggest that 4-hydroxyisoleucine exerts its antidiabetic effects through two primary mechanisms: stimulating glucose-dependent insulin (B600854) secretion and enhancing insulin sensitivity in peripheral tissues.

  • Insulinotropic Effect : 4-HIL has been shown to directly act on pancreatic β-cells, potentiating insulin secretion in a glucose-dependent manner.[1][2] This is a significant advantage over traditional insulin secretagogues like sulfonylureas, as the action is minimal at normal or low glucose levels, thereby reducing the risk of hypoglycemia.[1] The effect is specific to insulin, as levels of glucagon (B607659) and somatostatin (B550006) are not altered.[3]

  • Insulin-Sensitizing Effect : In peripheral tissues such as muscle, liver, and adipose tissue, 4-HIL enhances insulin signaling.[4] Studies show it activates key upstream components of the insulin signaling cascade, including insulin receptor substrate 1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K).[4][5][6] This activation leads to the translocation of GLUT4 transporters to the cell membrane, increasing glucose uptake.[2][4] Furthermore, 4-HIL may improve insulin resistance by activating AMPK and Akt dependent pathways.[7]

The proposed signaling pathway for 4-hydroxyisoleucine's insulin-sensitizing effects is detailed below.

4-HIL_Signaling_Pathway Proposed Insulin Sensitizing Pathway of 4-Hydroxyisoleucine cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 GLUT4_Vesicle->GLUT4_Transporter Glucose_Uptake Increased Glucose Uptake GLUT4_Transporter->Glucose_Uptake Facilitates 4HIL 4-Hydroxyisoleucine (4-HIL) 4HIL->Insulin_Receptor Sensitizes PI3K PI3K IRS1->PI3K Activates Akt Akt/PKB PI3K->Akt Activates Akt->GLUT4_Vesicle Promotes Translocation

Proposed insulin sensitizing pathway of 4-HIL.

Clinical Trial Workflow: A Standardized Approach

The clinical evaluation of fenugreek extracts typically follows a randomized, double-blind, placebo-controlled design. The workflow ensures objectivity in assessing the efficacy and safety of the intervention.

Clinical_Trial_Workflow Screening Patient Screening (T2DM Diagnosis, Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_A Treatment Group (e.g., Fenfuro™ 1000 mg/day) Randomization->Group_A Arm 1 Group_B Placebo Group (Identical Capsule) Randomization->Group_B Arm 2 Intervention 90-Day Intervention Period (Double-Blind) Group_A->Intervention Group_B->Intervention Data_Collection Data Collection (Baseline, Day 45, Day 90) - Fasting & Postprandial Glucose - HbA1c - Lipid Profile - Safety Markers Intervention->Data_Collection Analysis Statistical Analysis (Comparison between groups) Data_Collection->Analysis Results Results & Conclusion Analysis->Results

Generalized workflow for a randomized controlled trial.

Quantitative Data Summary: Fenugreek Extract Clinical Trials

As trials on isolated 4-HIL are lacking, this section summarizes data from key double-blind, placebo-controlled clinical trials on standardized fenugreek seed extracts in patients with Type 2 Diabetes Mellitus (T2DM).

StudyParticipant CharacteristicsIntervention & DurationKey Efficacy Outcomes (Change from Baseline)
Verma N, et al. (2016) [8][9][10]154 T2DM patients (add-on to standard therapy)Treatment: 1000 mg/day Fenfuro™ (fenugreek extract enriched in furostanolic saponins).Control: Placebo.Duration: 90 days.Fasting Plasma Glucose: Significant reduction vs. placebo (83% of treated subjects showed decrease vs. 62% in placebo).Postprandial Plasma Glucose: Significant reduction vs. placebo (89% of treated subjects showed decrease vs. 72% in placebo).HbA1c: Significant reduction in both groups, slightly greater in the treatment group.
Gupta A, et al. (2001) [11][12]25 newly diagnosed, mild-to-moderate T2DM patientsTreatment: 1 g/day hydroalcoholic extract of fenugreek seeds.Control: Placebo.Duration: 2 months.Glycemic Control: Improved glycemic control and decreased insulin resistance (HOMA model).Insulin Sensitivity: Significant increase in insulin sensitivity (%) vs. placebo.Lipids: Significant decrease in serum triglycerides and increase in HDL cholesterol vs. placebo.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. Below are the protocols for the key trials cited.

Verma N, et al. (2016) - Fenfuro™ Study[8][9][10]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, add-on clinical study.

  • Participants: 154 subjects (108 male, 46 female, aged 25-60 years) with a diagnosis of T2DM, who were already receiving standard anti-diabetic therapy (e.g., metformin).

  • Intervention: The treatment group received 500 mg capsules of Fenfuro™, a fenugreek seed extract enriched with furostanolic saponins, twice daily (total 1000 mg/day). The control group received identical-looking placebo capsules.

  • Duration: 90 consecutive days.

  • Primary Outcome Measures: Efficacy was assessed by measuring changes in fasting plasma sugar (FPS) and post-prandial plasma sugar (PPPS).

  • Secondary Outcome Measures: Glycosylated hemoglobin (HbA1c), fasting and post-prandial C-peptide levels, body weight, blood pressure, and safety markers via blood chemistry analysis. Data was collected at baseline and at the end of the study.

Gupta A, et al. (2001) - Hydroalcoholic Extract Study[11][12]
  • Study Design: A double-blind, placebo-controlled study.

  • Participants: 25 newly diagnosed patients with mild-to-moderate T2DM (fasting glucose < 200 mg/dL).

  • Intervention: Patients were randomly divided into two groups. Group I (n=12) received 1 g/day of a hydroalcoholic extract of fenugreek seeds. Group II (n=13) received placebo capsules alongside usual care (dietary control and exercise).

  • Duration: 2 months.

  • Primary Outcome Measures: Glycemic control was evaluated using an oral glucose tolerance test (OGTT). Insulin resistance was assessed using the Homeostatic Model Assessment (HOMA).

  • Secondary Outcome Measures: Fasting blood glucose, 2-hour post-glucose blood glucose, lipid levels (triglycerides, HDL cholesterol), fasting C-peptide, and glycosylated hemoglobin.

Conclusion and Future Directions

The preclinical data for 4-hydroxyisoleucine are compelling, indicating a dual-action mechanism that is highly desirable for a diabetes therapeutic: glucose-dependent insulin secretion and peripheral insulin sensitization. However, the clinical evidence is indirect, derived from studies using complex fenugreek seed extracts. While these trials consistently demonstrate beneficial effects on glycemic control and lipid profiles, the specific contribution of 4-hydroxyisoleucine versus other components like fiber and saponins cannot be definitively determined.

For drug development professionals, this represents a significant opportunity. There is a clear need for high-quality, randomized controlled trials on isolated and purified 4-hydroxyisoleucine in human subjects with T2DM and prediabetes.[3] Such studies are essential to validate the preclinical findings, establish an optimal therapeutic dosage, and build a robust safety and efficacy profile for 4-HIL as a standalone or adjunct therapy for diabetes mellitus.

References

Benchmarking the Purity of 4-Hydroxyisoleucine from Various Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the purity of active pharmaceutical ingredients and research compounds is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a framework for benchmarking the purity of 4-hydroxyisoleucine (B15566), an amino acid with significant insulinotropic properties, sourced from different commercial suppliers. This guide outlines standardized experimental protocols and data presentation formats to facilitate objective comparisons.

Supplier Purity Overview

A critical first step in sourcing 4-hydroxyisoleucine is to consider the purity specifications provided by various suppliers. While these stated purities are a useful baseline, independent verification is crucial for rigorous research. The following table summarizes publicly available purity information from a selection of suppliers.

SupplierStated PurityAnalytical Method
Sigma-Aldrich ≥98.0%TLC[1]
Cayman Chemical ≥98%Not Specified
RayBiotech 98%Not Specified[2]
CP Lab Safety 95%+Not Specified[3]
Mechotech 40% (in extract)HPLC[4]

Note: The purity of 4-hydroxyisoleucine can be presented as a percentage of the total compound or as a standardized concentration within a plant extract. Researchers should select the product form that best suits their experimental needs.

Experimental Protocols for Purity Determination

To independently verify the purity of 4-hydroxyisoleucine, standardized analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are robust methods for the quantification of 4-hydroxyisoleucine.[5][6]

Primary Method: High-Performance Liquid Chromatography (HPLC)

This protocol is a synthesis of established methods for the analysis of 4-hydroxyisoleucine.[5][7][8]

1. Sample Preparation:

  • Accurately weigh 1 mg of 4-hydroxyisoleucine standard or sample from each supplier.

  • Dissolve in 1 mL of a suitable solvent, such as a mixture of methanol (B129727) and water.

  • Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of Solvent A (e.g., 0.1 M sodium acetate (B1210297) with 5% tetrahydrofuran, pH 5.7) and Solvent B (e.g., methanol) can be used.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection is highly sensitive, especially with pre-column derivatization using o-phthalaldehyde (B127526) (OPA).[5][7] Set excitation and emission wavelengths (e.g., λex = 330-355 nm, λem = 410-440 nm).[5][7] UV detection at 265 nm can also be used.[8][9]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Run a standard of known concentration to determine the retention time of 4-hydroxyisoleucine.

  • Inject each supplier's sample and integrate the area of the 4-hydroxyisoleucine peak.

  • Calculate the purity by comparing the peak area of the sample to the total peak area of all components in the chromatogram.

Secondary Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and higher-throughput alternative for purity screening.[5][6]

1. Sample Application:

  • Spot 1 µL of each prepared sample solution onto an HPTLC plate (e.g., Silica gel 60 F254).

2. Development:

  • Develop the plate in a twin-trough glass chamber with a mobile phase such as a mixture of butanol, acetic acid, and water (e.g., 4:1:1, v/v/v).[5]

3. Detection and Quantification:

  • After development, dry the plate.

  • For visualization, spray the plate with a ninhydrin (B49086) solution and heat it.

  • Perform densitometric scanning at a suitable wavelength (e.g., 570 nm after derivatization).[5]

  • The purity can be estimated by comparing the intensity of the 4-hydroxyisoleucine spot to any impurity spots.

Experimental Workflow for Purity Benchmarking

The following diagram illustrates a comprehensive workflow for comparing the purity of 4-hydroxyisoleucine from different suppliers.

G cluster_procurement Procurement & Initial Assessment cluster_prep Sample Preparation cluster_analysis Analytical Purity Determination cluster_data Data Analysis & Comparison cluster_conclusion Conclusion S1 Identify Suppliers S2 Request Certificates of Analysis (CoA) S1->S2 S3 Procure Samples S2->S3 P1 Accurate Weighing of Samples S3->P1 P2 Dissolution in Appropriate Solvent P1->P2 P3 Filtration (0.22 µm) P2->P3 A1 HPLC Analysis (Primary Method) P3->A1 A2 HPTLC Analysis (Secondary/Screening Method) P3->A2 A3 Optional: GC-MS or qNMR for Orthogonal Verification P3->A3 D1 Peak Integration & Purity Calculation A1->D1 A2->D1 A3->D1 D2 Tabulate Results for Each Supplier D1->D2 D3 Statistical Analysis of Purity Data D2->D3 C1 Comparative Purity Report D3->C1

Caption: Workflow for Benchmarking 4-Hydroxyisoleucine Purity.

Considerations for Orthogonal Verification

For comprehensive purity analysis, employing an orthogonal method—a technique with a different separation or detection principle—is highly recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used to identify and quantify volatile impurities that may not be detected by HPLC.[10][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): 1H NMR spectroscopy can serve as a powerful tool for absolute purity determination without the need for a reference standard of the same compound.[12][13]

By following the protocols and workflow outlined in this guide, researchers can confidently assess and compare the purity of 4-hydroxyisoleucine from various suppliers, ensuring the integrity and reliability of their scientific investigations.

References

Unlocking the Potential of 4-Hydroxyisoleucine: A Comparative Analysis of its Impact on Insulin-Sensitive Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the tissue-specific effects of 4-hydroxyisoleucine (B15566) reveals its multifaceted potential in modulating insulin (B600854) sensitivity. This comprehensive guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a comparative overview of 4-hydroxyisoleucine's action on skeletal muscle, adipose tissue, and the liver, aiding in the strategic design of future therapeutics for metabolic disorders.

4-Hydroxyisoleucine (4-HIL), a unique amino acid primarily found in fenugreek seeds, has garnered significant attention for its insulinotropic and insulin-sensitizing properties. Its ability to enhance glucose-dependent insulin secretion and improve glucose homeostasis positions it as a promising candidate for the management of insulin resistance and type 2 diabetes. This guide provides a comparative analysis of the experimental evidence detailing the effects of 4-HIL across the three primary insulin-sensitive tissues: skeletal muscle, adipose tissue, and the liver.

Quantitative Comparison of 4-Hydroxyisoleucine's Efficacy

The following tables summarize the dose-dependent effects of 4-hydroxyisoleucine on key markers of insulin sensitivity and metabolic function in various in vitro models of insulin-sensitive tissues.

Table 1: Effect of 4-Hydroxyisoleucine on Glucose Uptake

Tissue/Cell LineModel of Insulin Resistance4-HIL Concentration (µM)Observed Effect on Glucose UptakeCitation
Adipose Tissue (3T3-L1 Adipocytes)High Glucose (25 mM) + Insulin (0.6 nM)535% increase[1]
1050% increase[1]
2060% increase[1]
Adipose Tissue (3T3-L1 Adipocytes)High Glucose + Insulin20Peak glucose uptake observed[2]
Liver (HepG2 Cells)High Glucose + Insulin5, 10, 20, 40Dose-dependent increase[3]
20Maximal effect observed[3]
Skeletal Muscle (L6 Myotubes)Palmitate-inducedNot specifiedPrevented inhibition of insulin-stimulated glucose uptake[4]
Skeletal Muscle (C2C12 Myotubes)TNF-α-inducedNot specifiedDose-dependent enhancement of insulin-stimulated glucose transport[5]

Table 2: Modulation of Insulin Signaling Proteins by 4-Hydroxyisoleucine

Tissue/Cell LineProtein4-HIL Concentration (µM)Observed EffectCitation
Skeletal Muscle (L6 Myotubes)p-Akt (Ser473)Not specifiedSignificantly increased basal phosphorylation[6]
p-IRS-1, p-Akt, p-AS160, p-GSK-3βNot specifiedInhibited palmitate-induced reduction in phosphorylation[4]
Adipose Tissue (3T3-L1 Adipocytes)p-IRS-1 (Ser307)5, 10, 20, 40Dose-dependent inhibition[2]
p-Akt (Ser473)5, 10, 20, 40Dose-dependent reduction[2]
GLUT45, 10, 20, 40Dose-dependent increase in protein expression[2]
Liver (HepG2 Cells)p-IRS-1 (Ser307)20Decreased TNF-α-induced phosphorylation[7][8]
p-Akt (Ser473)20Increased in TNF-α-treated cells[7][8]
GLUT4Not specifiedUpregulated expression[3]
IR-β, Akt, GSK-3α/β, GLUT20.1 (µg/mL)Increased phosphorylation[9]

Table 3: Anti-inflammatory Effects of 4-Hydroxyisoleucine

Tissue/Cell LineInflammatory Marker4-HIL Concentration (µM)Observed EffectCitation
Adipose Tissue (3T3-L1 Adipocytes)TNF-α (mRNA)Not specifiedReduction in expression[10]
TNF-α (secreted)510 pg/mL reduction[1]
1018 pg/mL reduction[1]
2039 pg/mL reduction[1]
Liver (HepG2 Cells)TNF-α5, 10, 20, 40Downregulated expression[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of 4-hydroxyisoleucine's effects.

Cell Culture and Differentiation
  • L6 Myoblasts & C2C12 Myoblasts (Skeletal Muscle): Myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence. The differentiation medium is replaced every 48 hours for 5-7 days.

  • 3T3-L1 Preadipocytes (Adipose Tissue): Preadipocytes are grown in DMEM with 10% calf serum. For differentiation, confluent cells are treated with a differentiation cocktail containing DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), and 1 µg/mL insulin for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 1 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

  • HepG2 Cells (Liver): HepG2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Induction of Insulin Resistance
  • Palmitate-Induced (Skeletal Muscle): Differentiated L6 or C2C12 myotubes are incubated with a solution of palmitate complexed to bovine serum albumin (BSA) at a final concentration of 0.5-0.75 mM for 16-24 hours.

  • High Glucose and Insulin-Induced (Adipose Tissue and Liver): Differentiated 3T3-L1 adipocytes or HepG2 cells are incubated in DMEM containing high glucose (25-30 mM) and a low concentration of insulin (0.6-10 nM) for 18-24 hours.[1][2][3]

  • TNF-α-Induced (Skeletal Muscle and Liver): Differentiated myotubes or HepG2 cells are treated with recombinant TNF-α (10-20 ng/mL) for 24 hours.[5][7][8]

2-Deoxyglucose Uptake Assay
  • Differentiated and insulin-resistant cells are serum-starved for 2-4 hours in Krebs-Ringer bicarbonate buffer (KRB).

  • Cells are then treated with various concentrations of 4-hydroxyisoleucine for a specified period (e.g., 16-24 hours).

  • Following 4-HIL treatment, cells are stimulated with or without insulin (typically 100 nM) for 30 minutes.

  • Glucose uptake is initiated by adding KRB buffer containing 0.5-1.0 µCi/mL [³H]-2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose for 5-10 minutes.

  • The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed with 0.1 M NaOH or 0.1% SDS.

  • The radioactivity in the cell lysates is measured using a scintillation counter, and the protein concentration is determined to normalize the glucose uptake values.

Western Blotting for Signaling Protein Analysis
  • Following treatment with 4-hydroxyisoleucine and/or insulin, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, IRS-1, AMPK) and GLUT4.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by 4-hydroxyisoleucine and a typical experimental workflow.

G cluster_workflow Experimental Workflow for In Vitro Studies A Cell Culture & Differentiation (e.g., L6, 3T3-L1, HepG2) B Induction of Insulin Resistance A->B C 4-Hydroxyisoleucine Treatment B->C D Insulin Stimulation (or basal) C->D G Gene Expression Analysis (RT-qPCR) C->G E Glucose Uptake Assay ([3H]-2-Deoxyglucose) D->E F Western Blotting (p-Akt, p-IRS-1, etc.) D->F

A generalized workflow for investigating 4-HIL's effects in vitro.

G cluster_muscle Skeletal Muscle: Insulin Signaling Pathway HIL 4-Hydroxyisoleucine Akt Akt/PKB HIL->Akt promotes phosphorylation AMPK AMPK HIL->AMPK activates Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (Tyr) PI3K PI3K IRS1->PI3K activates PI3K->Akt activates AS160 AS160 Akt->AS160 phosphorylates (inhibits) GLUT4 GLUT4 Vesicle AS160->GLUT4 inhibition released Membrane Plasma Membrane GLUT4->Membrane translocates GlucoseUptake Glucose Uptake Membrane->GlucoseUptake facilitates AMPK->GlucoseUptake promotes

4-HIL enhances insulin signaling in skeletal muscle via Akt and AMPK.

G cluster_adipose Adipose Tissue: Anti-inflammatory & Insulin Sensitizing Effects HIL 4-Hydroxyisoleucine TACE TACE HIL->TACE inhibits TIMP3 TIMP3 HIL->TIMP3 upregulates GlucoseUptake Glucose Uptake HIL->GlucoseUptake restores Inflammation Pro-inflammatory Stimuli (e.g., High Glucose) Inflammation->TACE activates proTNF pro-TNF-α TACE->proTNF cleaves sTNF Secreted TNF-α proTNF->sTNF IRS1_Ser IRS-1 (Ser) Phosphorylation sTNF->IRS1_Ser promotes TIMP3->TACE inhibits InsulinSignal Insulin Signaling IRS1_Ser->InsulinSignal inhibits InsulinSignal->GlucoseUptake impaired

4-HIL mitigates inflammation and restores insulin sensitivity in adipose tissue.

G cluster_liver Liver: Modulation of Glycogen (B147801) Synthesis & Gene Expression HIL 4-Hydroxyisoleucine JNK JNK HIL->JNK inhibits Akt Akt HIL->Akt activates PGC1a PGC-1α HIL->PGC1a upregulates TNFa TNF-α TNFa->JNK activates IRS1_Ser IRS-1 (Ser) Phosphorylation JNK->IRS1_Ser promotes IRS1_Ser->Akt inhibits GSK3 GSK-3 Akt->GSK3 inhibits GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase inhibits Glycogen Glycogen Synthesis GlycogenSynthase->Glycogen promotes MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis promotes

4-HIL counteracts inflammatory effects and promotes energy metabolism in the liver.

References

Safety Operating Guide

Navigating the Safe Disposal of Hydroxyisoleucine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Hydroxyisoleucine, a naturally occurring amino acid with significant bioactive properties, understanding the correct disposal protocol is essential to ensure a safe work environment and compliance with regulations. Although some safety data sheets (SDS) may classify it as a non-hazardous substance, institutional and regulatory best practices mandate that all chemical wastes are managed with caution.[1][2]

Immediate Safety and Disposal Protocol

This compound should be managed as a chemical waste product through an institution's Environmental Health and Safety (EHS) or equivalent department.[3] It should never be disposed of in the regular trash or down the sewer system.[3][4] The Safety Data Sheet for 4-Hydroxyisoleucine indicates it can cause skin, eye, and respiratory irritation, reinforcing the need for careful handling and disposal.[5]

Step-by-Step Disposal Procedure:

  • Designate as Waste: A chemical is considered waste once it is no longer intended for use.[6] This includes expired materials, contaminated batches, or residual amounts from experimentation.

  • Select Appropriate Container: Store this compound waste in a chemically compatible container that can be securely sealed.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must be in good condition, free from leaks or rust.[6]

  • Label Container Immediately: As soon as waste is added, the container must be labeled as "Hazardous Waste."[3][6] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[3]

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., Lab, Room Number).

    • The name and contact information of the Principal Investigator.[3]

    • Appropriate hazard pictograms (e.g., GHS07 for irritant).[5]

  • Store Safely: Keep the waste container closed at all times, except when adding more material.[6] Store it in a designated, secure area, segregated from incompatible chemicals.[6] Utilize secondary containment to prevent the spread of material in case of a leak.[2]

  • Arrange for Disposal: Submit a hazardous waste pickup request to your institution's EHS office.[2][3] This typically involves completing a form that lists all chemicals in the container.[3] EHS personnel are the only individuals authorized to transport and dispose of the hazardous waste.[2]

Disposal of Contaminated Materials:

  • Empty Containers: Containers that once held this compound should be triple-rinsed with an appropriate solvent (like water). This rinsate must be collected and treated as hazardous chemical waste.[2][6] After rinsing and air-drying, the defaced container may be disposed of in the regular trash.[2][6]

  • Labware and Debris: Glassware, gloves, or absorbent materials contaminated with this compound must be packaged in a sealed container, labeled as "Hazardous Waste," and disposed of through the EHS program.[6]

Hazard Profile for this compound

The following table summarizes the key hazard information for 4-Hydroxyisoleucine, underscoring the importance of proper handling and disposal procedures.

Hazard ClassificationHazard StatementPrecautionary CodeSource
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280[5]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338[5]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261, P271, P304+P340, P312[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound waste in a laboratory environment.

G This compound Disposal Workflow cluster_0 start Waste Generation (Unused/Contaminated This compound) container Select Compatible, Sealable Container start->container is_solid Contaminated Labware or Debris? start->is_solid label Label as 'Hazardous Waste' with Full Chemical Name, Date, PI Info, Hazards container->label store Store in Secure Area with Secondary Containment (Keep Container Closed) label->store request Submit Waste Pickup Request to EHS store->request pickup EHS Collects Waste for Final Disposal request->pickup end Disposal Complete pickup->end is_solid->container No (Pure/Solution) package_solid Package in Sealed Bag/Container is_solid->package_solid Yes package_solid->label

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols

In the context of chemical disposal, the "experimental protocol" is the established, procedural safety plan. The step-by-step guidance provided in this document constitutes the necessary protocol for the safe handling and disposal of this compound. Adherence to these steps, in conjunction with institution-specific EHS guidelines, is mandatory for ensuring personnel safety and regulatory compliance. Chemical waste disposal is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, which mandates a "cradle to grave" management system for hazardous materials.[1][3]

References

Personal protective equipment for handling Hydroxyisoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling Hydroxyisoleucine, a non-proteinogenic amino acid with potential therapeutic applications. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, ensuring user confidence and trust.

Chemical Profile: this compound

This compound is a compound of interest for its potential insulinotropic and anti-diabetic properties. While it is a naturally occurring amino acid found in fenugreek seeds, appropriate laboratory precautions are necessary to ensure personnel safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available Safety Data Sheets (SDS), this compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of dust particles may lead to respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Gloves should be inspected prior to use and replaced if signs of degradation appear. A lab coat should be worn at all times.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the powder form outside of a fume hood or in case of aerosol generation.

Operational Plan for Handling this compound:

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store SDS Ensure SDS is Accessible Store->SDS DonPPE Don Appropriate PPE Weigh Weigh in a Fume Hood DonPPE->Weigh Prepare Prepare Solutions in a Ventilated Area Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Label Label Waste Container Segregate->Label Dispose Dispose According to Institutional and Local Regulations Label->Dispose

Caption: A streamlined workflow for the safe handling of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for experimental planning.

PropertyValue
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Melting Point 223-224 °C
pKa (Predicted) 2.41 ± 0.25
Solubility Water: ≥26 mg/mL
Methanol: Slightly soluble
Ethanol: Slightly soluble
Appearance White to off-white solid

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, based on published research.

In Vitro Study: Glucose Uptake in 3T3-L1 Adipocytes [1]

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

    • Induce differentiation into adipocytes using a cocktail of insulin (B600854), dexamethasone, and IBMX.

  • Induction of Insulin Resistance (IR-like state):

    • Incubate differentiated adipocytes in a high-glucose (25 mM) and high-insulin (0.6 nM) medium for 18 hours to induce an insulin-resistant-like state.

  • This compound Treatment:

    • Treat the IR-like adipocytes with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for 24 hours.

  • Glucose Uptake Assay:

    • Measure glucose uptake using 2-deoxy-[³H]-d-glucose.

    • Wash cells with PBS and incubate with Krebs-Ringer-HEPES buffer containing 2-deoxy-[³H]-d-glucose for 10 minutes.

    • Lyse the cells and measure radioactivity using a scintillation counter.

In Vivo Study: Anti-diabetic Effects in a Rat Model [2][3]

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats.

    • Induce type 2 diabetes using a high-fructose diet followed by a low dose of streptozotocin (B1681764) (STZ), or by a single injection of alloxan.

  • Dosing and Administration:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethyl cellulose).

    • Administer this compound orally via gavage at a dose of 50 mg/kg or 200 mg/kg body weight daily for a period of 14 days to 8 weeks.[3]

  • Outcome Measures:

    • Monitor blood glucose levels and body weight regularly.

    • At the end of the study, collect blood samples to measure plasma insulin, triglycerides, and cholesterol levels.

    • Perform an oral glucose tolerance test (OGTT) to assess glucose metabolism.

Signaling Pathway

This compound exerts its effects on glucose metabolism and inflammation through multiple signaling pathways. A key mechanism involves the potentiation of insulin signaling.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor PI3K PI3K IR->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->IR Glucose Uptake GLUT4_vesicle->GLUT4_vesicle Akt Akt PI3K->Akt Akt->GLUT4_vesicle AMPK AMPK AMPK->GLUT4_vesicle Translocation NFkB_I NF-κB (inactive) NFkB_A NF-κB (active) JNK_ERK JNK/ERK Inflammatory_Genes Inflammatory_Genes NFkB_A->Inflammatory_Genes Transcription of Inflammatory Genes (e.g., TNF-α, IL-6) HIL This compound HIL->IR Potentiates HIL->AMPK HIL->NFkB_I Inhibits Activation HIL->JNK_ERK Inhibits Insulin Insulin Insulin->IR

Caption: Key signaling pathways modulated by this compound.

Disposal and Emergency Procedures

Waste Disposal:

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., weigh boats, kimwipes) in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of down the drain.

  • Contaminated Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Spill Cleanup:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Evacuate the area if the spill is large or if there is a risk of significant aerosolization.

    • If safe to do so, eliminate all sources of ignition.

  • Cleanup Procedure for Small Spills (Powder):

    • Don appropriate PPE (respirator, gloves, safety goggles, lab coat).

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled hazardous waste container.

    • Clean the spill area with soap and water, followed by a final rinse with water.

    • Place all cleanup materials into the hazardous waste container.

  • Emergency Contact:

    • In case of a large spill, fire, or personal exposure, contact your institution's emergency response team immediately. Keep emergency contact numbers readily available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyisoleucine
Reactant of Route 2
Hydroxyisoleucine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.